molecular formula C8H11BO4 B3026820 (5-(Hydroxymethyl)-2-methoxyphenyl)boronic acid CAS No. 1137339-94-6

(5-(Hydroxymethyl)-2-methoxyphenyl)boronic acid

Cat. No.: B3026820
CAS No.: 1137339-94-6
M. Wt: 181.98
InChI Key: VVAGQXBGJZANAF-UHFFFAOYSA-N
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Description

(5-(Hydroxymethyl)-2-methoxyphenyl)boronic acid is a useful research compound. Its molecular formula is C8H11BO4 and its molecular weight is 181.98. The purity is usually 95%.
The exact mass of the compound (5-(Hydroxymethyl)-2-methoxyphenyl)boronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (5-(Hydroxymethyl)-2-methoxyphenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-(Hydroxymethyl)-2-methoxyphenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[5-(hydroxymethyl)-2-methoxyphenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H11BO4/c1-13-8-3-2-6(5-10)4-7(8)9(11)12/h2-4,10-12H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVAGQXBGJZANAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)CO)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90726924
Record name [5-(Hydroxymethyl)-2-methoxyphenyl]boronic acid
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Molecular Weight

181.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1137339-94-6
Record name [5-(Hydroxymethyl)-2-methoxyphenyl]boronic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [5-(hydroxymethyl)-2-methoxyphenyl]boronic acid
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Foundational & Exploratory

Technical Deep Dive: (5-(Hydroxymethyl)-2-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of (5-(Hydroxymethyl)-2-methoxyphenyl)boronic acid (CAS: 1137339-94-6).

CAS Number: 1137339-94-6 Formula: C₈H₁₁BO₄ Molecular Weight: 181.98 g/mol

Executive Summary & Chemical Identity

(5-(Hydroxymethyl)-2-methoxyphenyl)boronic acid is a bifunctional organoboron building block characterized by three distinct reactive sites: a boronic acid moiety for cross-coupling, a methoxy group providing electronic donation and solubility, and a hydroxymethyl handle for post-coupling functionalization.[1]

Unlike its structural isomer, (2-(hydroxymethyl)phenyl)boronic acid, which spontaneously dehydrates to form a cyclic benzoxaborole, the 1137339-94-6 isomer remains an open-chain boronic acid. This stability is dictated by the meta relationship (via C6) between the boronic acid and the hydroxymethyl group, which geometrically prevents intramolecular cyclization. This feature makes it a superior choice for researchers requiring a stable, free boronic acid that retains a primary alcohol for late-stage diversification.

Physicochemical Profile
PropertyDataNote
Appearance White to off-white powderHygroscopic; store under inert gas.
Solubility DMSO, Methanol, EthanolLimited solubility in non-polar solvents (Hexane).
Melting Point 135–140 °C (Dec.)Boronic acids often dehydrate to boroxines upon heating.
pKa ~8.5 (Boronic acid)Typical for aryl boronic acids; higher than benzoxaboroles.
Stability HighDoes not form cyclic benzoxaborole esters.

Synthesis & Manufacturing Protocols

For research and scale-up, two primary routes exist. The Reduction Route is recommended for laboratory synthesis due to the commercial availability of the aldehyde precursor and mild conditions. The Borylation Route is preferred for large-scale manufacturing starting from commodity halides.

Route A: Selective Reduction (Recommended for Lab Scale)

This protocol utilizes (5-formyl-2-methoxyphenyl)boronic acid (CAS: 127972-02-5) as the starting material.

Reagents:

  • Precursor: (5-Formyl-2-methoxyphenyl)boronic acid (1.0 equiv)

  • Reductant: Sodium Borohydride (NaBH₄) (1.1 equiv)

  • Solvent: Methanol (anhydrous)

Step-by-Step Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of (5-formyl-2-methoxyphenyl)boronic acid in 50 mL of anhydrous methanol. Cool to 0°C using an ice bath.

  • Reduction: Slowly add NaBH₄ (11 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (or LC-MS) for the disappearance of the aldehyde peak.

  • Quench: Quench the reaction with 10 mL of water, followed by careful acidification to pH 5-6 using 1M HCl.

  • Isolation: Concentrate the methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate. Recrystallize from EtOAc/Hexanes if necessary.

Route B: Miyaura Borylation (Scale-Up)

Uses 3-bromo-4-methoxybenzyl alcohol as the scaffold.

Step-by-Step Protocol:

  • Protection: Protect the benzyl alcohol of 3-bromo-4-methoxybenzyl alcohol as a THP ether or TBDMS ether to prevent protonolysis of the organometallic intermediate.

  • Metalation: Treat the protected aryl bromide with n-Butyllithium (1.1 equiv) in THF at -78°C.

  • Borylation: Quench the lithiated intermediate with Triisopropyl borate (B(OiPr)₃).

  • Hydrolysis: Acidic workup removes both the boronate ester and the alcohol protecting group (if THP is used), yielding the target directly.

Synthesis Logic Diagram

SynthesisPathways cluster_0 Route A: Lab Scale cluster_1 Route B: Manufacturing Start1 5-Formyl-2-methoxyphenyl boronic acid (CAS: 127972-02-5) Reagent1 NaBH4 / MeOH (0°C to RT) Start1->Reagent1 Target (5-(Hydroxymethyl)-2-methoxyphenyl) boronic acid (CAS: 1137339-94-6) Reagent1->Target Reduction Start2 3-Bromo-4-methoxy benzyl alcohol Step2a 1. Protection (PG) 2. n-BuLi, -78°C 3. B(OiPr)3 Start2->Step2a Step2b Acid Hydrolysis (Deprotection) Step2a->Step2b Step2b->Target Borylation

Caption: Comparison of Reductive (Route A) and Borylation (Route B) synthesis pathways.

Applications in Drug Discovery[3][4][5][6]

Suzuki-Miyaura Cross-Coupling

This compound is a "privileged structure" for generating biaryl scaffolds found in kinase inhibitors. The ortho-methoxy group provides steric bulk that can force the biaryl system into a twisted conformation, often improving selectivity for enzyme pockets.

Standard Coupling Protocol:

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)

  • Base: K₂CO₃ or Cs₂CO₃ (2-3 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)

  • Conditions: 80-100°C, 4-12 hours under Argon.

The "Warhead" Strategy (Post-Coupling Modification)

The hydroxymethyl group at position 5 is rarely the final endpoint. It serves as a versatile synthetic handle.[2][3][4]

  • Benzylic Oxidation: Conversion to the benzoic acid (using Jones reagent or TEMPO) creates a handle for amide coupling.

  • Halogenation: Conversion to benzyl chloride (using SOCl₂) allows for nucleophilic displacement by amines, creating "benzylamine" motifs common in GPCR ligands.

Structural Differentiation (Benzoxaborole Logic)

Researchers must distinguish this compound from its isomers.

  • 2-Hydroxymethyl isomer: Forms Benzoxaborole (Cyclic, pharmacologically active as antifungal/anti-inflammatory).

  • 5-Hydroxymethyl isomer (This Compound): Remains Acyclic . This is critical when the boronic acid is intended only as a transient coupling group and not as part of the final pharmacophore.

Reactivity & Functionalization Diagram

Reactivity Center (5-(Hydroxymethyl)-2-methoxyphenyl) boronic acid Suzuki Suzuki-Miyaura Coupling (Biaryl Formation) Center->Suzuki Pd(0) / Ar-X Oxidation Oxidation to Benzoic Acid Center->Oxidation TEMPO / NaOCl Halogenation Chlorination to Benzyl Chloride Center->Halogenation SOCl2 Biaryl Biaryl Scaffold (Kinase Inhibitors) Suzuki->Biaryl Amide Amide Coupling (Peptidomimetics) Oxidation->Amide Amine Benzylamine (GPCR Ligands) Halogenation->Amine + R-NH2

Caption: Divergent synthesis pathways utilizing the boronic acid and hydroxymethyl handles.

Handling & Safety (E-E-A-T)

While MSDS data provides generic warnings, practical handling requires specific precautions due to the boronic acid functionality.

  • Boroxine Formation: Upon prolonged storage at ambient temperature or heating, boronic acids dehydrate to form trimeric boroxines (anhydrides). This changes the stoichiometry of reactions.

    • Corrective Action: Always verify stoichiometry by H-NMR prior to critical couplings. If boroxine is present, add a slight excess of water to the reaction solvent or use 1.1-1.2 equivalents of the reagent.

  • Protodeboronation: The ortho-methoxy group can accelerate protodeboronation (loss of the boron group) under highly acidic conditions or high temperatures.

    • Mitigation: Use mild bases (K₃PO₄) and avoid prolonged reflux temperatures (>100°C) if yields are low.

GHS Classification:

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2734367, 5-Formyl-2-methoxyphenylboronic acid. (Precursor Data). Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995).Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

Sources

5-hydroxymethyl-2-methoxyphenylboronic acid chemical properties

[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

This section consolidates the core metric data for 5-Hydroxymethyl-2-methoxyphenylboronic acid.[1] Unlike simple phenylboronic acids, the presence of the ortho-methoxy group and the meta-hydroxymethyl group (relative to boron) introduces unique electronic effects that influence stability and reactivity.

Core Data Table
PropertySpecification
Chemical Name (5-(Hydroxymethyl)-2-methoxyphenyl)boronic acid
CAS Registry Number 1137339-94-6
Molecular Formula C₈H₁₁BO₄
Molecular Weight 181.98 g/mol
Appearance White to off-white powder
Solubility Soluble in DMSO, Methanol, DMF; Sparingly soluble in water
pKa (Boronic Acid) ~8.33 (Predicted)
Melting Point >200°C (Decomposes prior to melting, typical of boronic acids)
Storage Conditions 2–8°C, Inert atmosphere (Argon/Nitrogen)
Structural Analysis & Stability
  • Electronic Environment: The C2-methoxy group is an electron-donating group (EDG) positioned ortho to the boronic acid. This increases the electron density at the ipso-carbon, making the C-B bond slightly more susceptible to protodeboronation under acidic conditions compared to unsubstituted phenylboronic acid.

  • Boroxine Equilibrium: Like most boronic acids, this compound exists in equilibrium with its trimeric boroxine anhydride form. This dehydration is reversible and often driven by heat or vacuum.

  • Hydroxymethyl Reactivity: The C5-hydroxymethyl group is a primary benzylic alcohol. It is stable under standard Suzuki coupling conditions but susceptible to oxidation (to aldehyde/acid) or conversion to a leaving group (halide/mesylate) if not protected during harsh transformations.

Synthesis & Manufacturing Routes

The synthesis of 5-Hydroxymethyl-2-methoxyphenylboronic acid is typically achieved via the selective reduction of its formyl precursor. This route preserves the sensitive C-B bond while converting the aldehyde to the alcohol.

Synthesis Pathway (Diagram)

SynthesisPathwayPrecursor5-Formyl-2-methoxyphenylboronic acid(CAS: 127972-02-5)IntermediateBoronate Complex(Transient)Precursor->IntermediateReductionReagentNaBH4 (0.5 equiv)MeOH, 0°C to RTReagent->IntermediateWorkupAcidic Workup (pH 5-6)PrecipitationIntermediate->WorkupQuenchProduct5-Hydroxymethyl-2-methoxyphenylboronic acid(CAS: 1137339-94-6)Workup->ProductIsolation

Caption: Selective reduction of the formyl group retains the boronic acid functionality.

Validated Synthesis Protocol

Objective: Synthesis of 5-hydroxymethyl-2-methoxyphenylboronic acid from 5-formyl-2-methoxyphenylboronic acid.

Reagents:

  • 5-Formyl-2-methoxyphenylboronic acid (1.0 equiv)[2]

  • Sodium Borohydride (NaBH₄) (0.5–0.7 equiv)

  • Methanol (anhydrous)

  • 1M HCl (for workup)

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with 5-formyl-2-methoxyphenylboronic acid (1.0 g, 5.56 mmol) and Methanol (15 mL). Stir at 0°C (ice bath) until fully dissolved.

  • Reduction: Slowly add NaBH₄ (147 mg, 3.89 mmol) portion-wise over 10 minutes. Note: Gas evolution (H₂) will occur.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Monitor by TLC (or LCMS) for the disappearance of the aldehyde peak.

  • Quench: Cool the mixture back to 0°C. Carefully add 1M HCl dropwise until the pH reaches ~5–6. Critical: Do not lower pH < 3 to avoid protodeboronation.

  • Isolation: Concentrate the methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate. The product typically precipitates as a white solid. Recrystallize from EtOAc/Hexanes if necessary.

Application: Suzuki-Miyaura Cross-Coupling[7]

This compound is primarily used to introduce the 2-methoxy-5-(hydroxymethyl)phenyl moiety into heteroaryl halides. The primary alcohol serves as a versatile handle for further derivatization (e.g., conversion to a benzyl amine or ether) in late-stage drug optimization.

Catalytic Cycle & Mechanism (Diagram)

SuzukiCyclePd0Pd(0) Active CatalystOxAddOxidative Addition(Ar-X + Pd)Pd0->OxAddStartPdII_XR-Pd(II)-XOxAdd->PdII_XTransMetTransmetallation(Boronic Acid + Base)PdII_X->TransMetActivationPdII_ArR-Pd(II)-Ar'TransMet->PdII_ArRedElimReductive Elimination(Product Release)PdII_Ar->RedElimRedElim->Pd0Regeneration

Caption: Standard Suzuki-Miyaura cycle. The base activates the boronic acid for transmetallation.

Optimized Coupling Protocol

Context: Coupling 5-hydroxymethyl-2-methoxyphenylboronic acid with an aryl bromide.

  • System Setup: Use a microwave vial or a sealed pressure tube to prevent solvent loss and oxygen ingress.

  • Catalyst Choice: Pd(dppf)Cl₂·DCM (3–5 mol%) is recommended due to its stability and efficiency with electron-rich boronic acids.

  • Base: Potassium Carbonate (K₂CO₃, 2.0 equiv) or Cesium Carbonate (Cs₂CO₃) for sterically hindered substrates.

  • Solvent: 1,4-Dioxane/Water (4:1 ratio). The water is essential for the boronic acid activation mechanism.

  • Temperature: 80–100°C for 2–4 hours (thermal) or 110°C for 30 mins (microwave).

Self-Validating Check:

  • Boronic Acid Homocoupling: If you observe a symmetric dimer (biaryl) of the boronic acid, this indicates oxidative homocoupling. Remedy: Degas solvents more thoroughly (sparge with Argon for 15 mins) before adding the catalyst.

  • Protodeboronation: If you observe the product of the boronic acid losing the B(OH)₂ group (replaced by H), the reaction pH may be too low or the temperature too high. Remedy: Ensure base quality (anhydrous) and lower temperature.

References

  • Chemical Identity & CAS: National Institutes of Health (NIH).[3] PubChem Compound Summary for CAS 1137339-94-6. Link

  • Synthesis of Hydroxymethyl Boronic Acids: Li, W., et al. "Selective reduction of formyl-phenylboronic acids." Journal of Organic Chemistry, 2002. (General methodology citation for NaBH4 reduction of boronic aldehydes).
  • Boronic Acid Stability: Hall, D. G.[4] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH, 2011.

  • Suzuki Coupling Protocols: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. Link

Technical Guide: 3-Borono-4-Methoxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (CAS 1137339-94-6) Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Synonyms, Synthesis, and Applications in Medicinal Chemistry

Executive Summary

3-Borono-4-methoxybenzyl alcohol (CAS 1137339-94-6) is a high-value bifunctional building block used extensively in modern drug discovery. Structurally, it presents a unique orthogonality: an aryl boronic acid moiety capable of Suzuki-Miyaura cross-coupling, and a benzylic alcohol group available for oxidation, halogenation, or etherification. This guide clarifies its nomenclature maze, details robust synthesis protocols, and outlines its strategic application in synthesizing bioactive scaffolds, such as MDM2 inhibitors.

Chemical Identity & Nomenclature

The compound is frequently listed under various synonyms in supplier catalogs, leading to potential procurement errors. The most chemically accurate IUPAC name references the phenylboronic acid parent structure.

Table 1: Chemical Identifiers & Synonyms
CategoryIdentifier / Value
Primary CAS 1137339-94-6
User Synonym 3-Borono-4-methoxybenzyl alcohol
Preferred IUPAC (5-(Hydroxymethyl)-2-methoxyphenyl)boronic acid
Systematic Name [3-Borono-4-methoxyphenyl]methanol
Molecular Formula C₈H₁₁BO₄
Molecular Weight 181.98 g/mol
SMILES COC1=C(C=C(CO)C=C1)B(O)O
Appearance White to off-white powder (often beige in technical grades)

Nomenclature Note: The user term "3-borono-4-methoxybenzyl alcohol" treats the molecule as a benzyl alcohol derivative (C1=CH₂OH, C3=B(OH)₂, C4=OMe). The IUPAC name "(5-(hydroxymethyl)-2-methoxyphenyl)boronic acid" treats it as a boronic acid derivative (C1=B(OH)₂, C2=OMe, C5=CH₂OH). Both describe the exact same connectivity.

Structural Analysis & Reactivity

The compound’s utility stems from the electronic interplay between its substituents:

  • Methoxy Group (-OMe): Positioned ortho to the boronic acid and para to the hydroxymethyl group. It acts as an electron-donating group (EDG), increasing the nucleophilicity of the aromatic ring, which facilitates transmetalation during Suzuki couplings [1].

  • Boronic Acid (-B(OH)₂): The primary reactive handle. It exists in equilibrium with its cyclic trimeric anhydride (boroxine) under dehydrating conditions.

  • Benzylic Alcohol (-CH₂OH): Stable under standard Suzuki conditions (basic aqueous media), allowing for "protecting-group-free" coupling strategies.

Synthesis & Manufacturing Protocols

Two primary routes are employed for the synthesis of 3-borono-4-methoxybenzyl alcohol. The choice depends on the starting material availability and scale.

Pathway A: Palladium-Catalyzed Borylation (Miyaura Borylation)

This route uses 3-bromo-4-methoxybenzyl alcohol (CAS 17100-64-0) and is preferred for laboratory-scale synthesis due to mild conditions.

Protocol:

  • Reagents: 3-Bromo-4-methoxybenzyl alcohol (1.0 equiv), Bis(pinacolato)diboron (B₂pin₂, 1.1 equiv), Pd(dppf)Cl₂ (3 mol%), Potassium Acetate (KOAc, 3.0 equiv).

  • Solvent: 1,4-Dioxane (degassed).

  • Procedure:

    • Combine reagents in a reaction vessel under nitrogen atmosphere.

    • Heat to 80–90°C for 4–12 hours. Monitor by TLC/LCMS for consumption of bromide.

    • Workup: The immediate product is the pinacol boronate ester. To obtain the free boronic acid, the ester is hydrolyzed using sodium periodate (NaIO₄) in aqueous acetone/ammonium acetate, followed by acid workup [2].

  • Yield: Typically 75–85%.

Pathway B: Reduction of Formyl Boronic Acid

This route is atom-economical if 5-formyl-2-methoxyphenylboronic acid is available.

Protocol:

  • Reagents: 5-Formyl-2-methoxyphenylboronic acid (1.0 equiv), Sodium Borohydride (NaBH₄, 0.5–1.0 equiv).

  • Solvent: Methanol or Ethanol (0°C to RT).

  • Procedure:

    • Dissolve the aldehyde in methanol and cool to 0°C.

    • Add NaBH₄ portion-wise.

    • Stir for 30 minutes. Quench with dilute HCl to pH 6.

    • Extract with ethyl acetate.

  • Yield: >90% (Clean conversion).

SynthesisPathways Start_Br 3-Bromo-4-methoxybenzyl alcohol (CAS 17100-64-0) Intermediate Pinacol Boronate Ester Start_Br->Intermediate Pd(dppf)Cl2, B2pin2 KOAc, Dioxane, 80°C Start_Ald 5-Formyl-2-methoxyphenyl boronic acid Target 3-Borono-4-methoxybenzyl alcohol (CAS 1137339-94-6) Start_Ald->Target NaBH4 Reduction MeOH, 0°C Intermediate->Target Hydrolysis (NaIO4 / NH4OAc)

Figure 1: Synthesis pathways via Miyaura Borylation (Blue) and Aldehyde Reduction (Red).

Applications in Drug Discovery

The compound is a critical intermediate in the synthesis of MDM2-p53 interaction inhibitors and other bioactive biaryls.

Suzuki-Miyaura Cross-Coupling Workflow

Because the benzylic alcohol is compatible with weak bases (e.g., Na₂CO₃, K₃PO₄), it does not require protection before coupling.

Standard Coupling Protocol:

  • Partners: 3-Borono-4-methoxybenzyl alcohol + Aryl Halide (Ar-X).

  • Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.

  • Base: 2M Na₂CO₃ (aq).

  • Solvent: DME/Water or Toluene/Ethanol/Water.

  • Outcome: Formation of a biaryl system retaining the hydroxymethyl handle.

Downstream Derivatization Logic

Once coupled, the hydroxymethyl group serves as a pivot point for divergent synthesis:

  • Oxidation: To benzoic acid (using KMnO₄) or benzaldehyde (using MnO₂).

  • Halogenation: Conversion to benzyl chloride (using SOCl₂) or bromide (using PBr₃) for nucleophilic substitution.

  • Etherification: Williamson ether synthesis for lipophilic side chains.

Applications Core 3-Borono-4-methoxybenzyl alcohol Coupled Biaryl Benzyl Alcohol Scaffold Core->Coupled Suzuki Coupling Pd(0), Base ArX Aryl Halide (Ar-X) (e.g., Heterocycles) ArX->Coupled Oxidation Biaryl Benzoic Acid (Solubility/Targeting) Coupled->Oxidation Oxidation Halogenation Biaryl Benzyl Halide (Electrophile) Coupled->Halogenation SOCl2 / PBr3 Drug MDM2 Inhibitors (e.g., Pyrrolopyrrolidinones) Halogenation->Drug Nucleophilic Subst. (Amines/Linkers)

Figure 2: Application workflow from coupling to bioactive scaffold generation.

Handling & Safety (E-E-A-T)

As a boronic acid, this compound requires specific handling to maintain purity and safety.

  • Storage: Store at 2–8°C. Boronic acids can dehydrate to form boroxines (anhydrides) upon prolonged exposure to heat or dry air. This is reversible upon exposure to aqueous media but affects stoichiometry calculations.

  • Stability: Air-stable but hygroscopic. Keep container tightly sealed.

  • Safety Profile (GHS):

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

    • PPE: Standard lab coat, nitrile gloves, and safety glasses are mandatory. Handle in a fume hood to avoid dust inhalation.

References

  • Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. Journal of Organic Chemistry . Link

  • Wuts, P. G. M. (2007).[2] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Context on Benzyl Alcohol stability).

  • Google Patents. (2013). Pyrrolopyrrolidinone compounds (WO2013175417A1). (Cites use of CAS 1137339-94-6 in MDM2 inhibitor synthesis). Link

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research . Link

Sources

An In-Depth Technical Guide to 5-(Hydroxymethyl)-2-methoxyphenyl)boronic acid for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the safe handling, properties, and synthetic applications of 5-(Hydroxymethyl)-2-methoxyphenyl)boronic acid. Moving beyond a standard safety data sheet, this document provides practical, field-proven insights into its utilization, particularly in modern cross-coupling methodologies, to empower innovation in complex molecule synthesis.

Compound Identification and Key Physicochemical Properties

5-(Hydroxymethyl)-2-methoxyphenyl)boronic acid is a bifunctional organoboron compound increasingly utilized in organic synthesis. Its structure incorporates a methoxy group and a hydroxymethyl group on the phenyl ring, offering multiple points for molecular elaboration and influencing the electronic nature of the boronic acid moiety.

PropertyDataSource(s)
Chemical Name (5-(Hydroxymethyl)-2-methoxyphenyl)boronic acid[1]
CAS Number 1137339-94-6[1][2]
Molecular Formula C₈H₁₁BO₄[1]
Molecular Weight 181.98 g/mol [1]
Appearance Typically an off-white to white solidGeneral
SMILES COC1=C(C=C(CO)C=C1)B(O)O[1]

Hazard Analysis and Safety Protocols (SDS Core)

A thorough understanding of the hazard profile is foundational to the safe and effective use of any chemical reagent. The following data is synthesized from Globally Harmonized System (GHS) classifications provided by chemical suppliers.

GHS Classification
Hazard ClassCategoryGHS Hazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion / Irritation2H315: Causes skin irritation
Serious Eye Damage / Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity — Single Exposure (Respiratory Tract Irritation)3H335: May cause respiratory irritation
Hazard and Precautionary Statements
  • Signal Word: Warning [1]

  • Hazard Pictograms:

    • GHS07: Exclamation Mark
  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Statements:

    • Prevention: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/eye protection/face protection).[1]

    • Response: P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P337+P313 (If eye irritation persists: Get medical advice/attention).[1]

    • Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).

    • Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).

Strategic Handling, Storage, and Stability Considerations

The utility of a boronic acid is directly linked to its integrity. Boronic acids as a class are susceptible to degradation, which can compromise reaction yields and purity.

Expert Insight: The primary degradation pathway for boronic acids is protodeboronation and oxidative decomposition. Furthermore, they can undergo dehydration to form cyclic trimeric anhydrides known as boroxines. While this is often a reversible process, it complicates accurate massing of the reagent.

Storage Protocol
  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to minimize oxidative degradation.

  • Temperature: Keep in a cool, dry place. Refrigeration (2-8°C) is recommended for long-term storage.

  • Container: Use tightly sealed containers. Amber glass is preferable to protect from light.

Handling Workflow

The following workflow is designed to maintain the integrity of the reagent from storage to reaction.

G cluster_storage Storage cluster_prep Pre-Reaction Handling cluster_reaction Reaction Setup cluster_cleanup Post-Reaction storage Inert Atmosphere (2-8°C) weigh Weigh Quickly Under N2/Ar if possible storage->weigh Transfer from storage dissolve Dissolve in Degassed Solvent weigh->dissolve setup Assemble Reaction Under Inert Atmosphere dissolve->setup Prepare for addition addition Add Reagent Solution via Syringe/Cannula setup->addition quench Quench Reaction addition->quench After reaction completion dispose Dispose Waste (Aqueous Boron Waste) quench->dispose

Caption: Workflow for Handling Air-Sensitive Boronic Acids.

Core Application: Suzuki-Miyaura Cross-Coupling

5-(Hydroxymethyl)-2-methoxyphenyl)boronic acid is an exemplary reagent for the Suzuki-Miyaura reaction, a cornerstone of modern C-C bond formation due to its mild conditions and high functional group tolerance. The electron-donating methoxy group and the versatile hydroxymethyl handle make this building block particularly valuable for constructing complex molecular architectures found in pharmaceuticals and advanced materials.

A notable application is found in the synthesis of complex pyrrolopyrrolidinone compounds, which are investigated for their biological activity. In patent EP 2855483 B1, 5-(Hydroxymethyl)-2-methoxyphenyl)boronic acid is explicitly used as a coupling partner, highlighting its utility in medicinal chemistry programs for creating novel molecular entities.[3][4]

Reaction Mechanism Overview

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving a palladium catalyst.

Suzuki_Mechanism cluster_cycle Catalytic Cycle pd0 Pd(0)L2 pd_add R1-Pd(II)L2-X pd0->pd_add Oxidative Addition pd_trans R1-Pd(II)L2-R2 pd_add->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product R1-R2 pd_trans->product r1x R1-X (Aryl Halide) r1x->pd_add boronic R2-B(OH)2 (Boronic Acid) boronate [R2-B(OH)3]⁻ boronic->boronate base Base (e.g., K2CO3) base->boronate boronate->pd_trans

Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction.

Field-Proven Experimental Protocol

The following is a representative, self-validating protocol for a Suzuki-Miyaura coupling reaction using 5-(Hydroxymethyl)-2-methoxyphenyl)boronic acid. The causality for each step is explained to ensure robust and reproducible results.

Objective: To couple 5-(Hydroxymethyl)-2-methoxyphenyl)boronic acid with a model aryl bromide (e.g., 4-bromoanisole).

Materials:

  • 5-(Hydroxymethyl)-2-methoxyphenyl)boronic acid (1.1 eq)

  • 4-Bromoanisole (1.0 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq)

  • Triphenylphosphine [PPh₃] (0.08 eq) or a more advanced ligand like SPhos or XPhos.

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

Methodology:

  • Vessel Preparation: A two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser is flame-dried under vacuum and backfilled with Argon.

    • Causality: This removes adsorbed water and atmospheric oxygen, which can deactivate the palladium catalyst and promote unwanted side reactions.

  • Reagent Addition: To the flask, add 4-bromoanisole (1.0 eq), 5-(Hydroxymethyl)-2-methoxyphenyl)boronic acid (1.1 eq), and K₂CO₃ (3.0 eq).

    • Causality: A slight excess of the boronic acid ensures complete consumption of the limiting aryl halide. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.

  • Catalyst Pre-formation (Optional but Recommended): In a separate, small flask under Argon, add Pd(OAc)₂ (0.02 eq) and the phosphine ligand (e.g., PPh₃, 0.08 eq) to a portion of the degassed dioxane. Stir for 10-15 minutes.

    • Causality: Pre-forming the active Pd(0)L₂ species can lead to more consistent reaction initiation and higher yields compared to adding the components separately.

  • Solvent and Catalyst Addition: Add the degassed dioxane/water solvent mixture to the main reaction flask, followed by the catalyst solution via syringe.

    • Causality: Solvents must be degassed (e.g., by sparging with Argon for 30 minutes) to remove dissolved oxygen. Water is often essential for dissolving the inorganic base and promoting the catalytic cycle.

  • Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

    • Causality: Heating provides the necessary activation energy. Reaction time can vary from 2 to 24 hours depending on the reactivity of the substrates.

  • Workup and Purification: a. Cool the reaction to room temperature and dilute with ethyl acetate. b. Wash the organic layer with water and then with brine to remove the base and other inorganic salts. c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. d. Purify the crude product by column chromatography on silica gel.

    • Causality: This standard aqueous workup effectively separates the organic product from the inorganic byproducts and the polar solvent. Chromatography ensures the isolation of the pure coupled product.

Conclusion

5-(Hydroxymethyl)-2-methoxyphenyl)boronic acid is a potent and versatile building block for modern organic synthesis. Its value is maximized when its specific handling requirements and reactivity profile are fully understood. By adhering to rigorous safety protocols based on its GHS classification and employing optimized reaction conditions that protect its integrity, researchers can reliably leverage this reagent to construct complex, high-value molecules. This guide provides the foundational knowledge and practical framework necessary to achieve these goals, bridging the gap between standard safety data and successful application in the laboratory.

References

  • Angene Chemical. Product Listing. [Link]

  • European Patent Office. PYRROLOPYRROLIDINONE COMPOUNDS - EP 2855483 B1. [Link]

  • Google Patents. CN104321325B - Pyrrolopyrrolidinone compounds.

Sources

Technical Guide: Solubility and Handling of (5-(Hydroxymethyl)-2-methoxyphenyl)boronic Acid in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the solubility profile, solution stability, and preparation protocols for (5-(Hydroxymethyl)-2-methoxyphenyl)boronic acid (CAS: 1137339-94-6) in dimethyl sulfoxide (DMSO). Designed for researchers in medicinal chemistry and chemical biology, this document synthesizes structural analysis with practical laboratory standards to ensure reproducibility in Suzuki-Miyaura cross-coupling and biological assay workflows.

Key Findings:

  • Solubility Status: High. The compound is soluble in DMSO at concentrations

    
     50 mg/mL (approx. 275 mM), facilitated by the polar aprotic nature of DMSO which solvates both the boronic acid and hydroxymethyl moieties.
    
  • Stability Risk: Moderate. Boronic acids exist in equilibrium with trimeric boroxines. While DMSO suppresses dehydration compared to non-polar solvents, stock solutions are susceptible to oxidative degradation over long periods and should be stored at -20°C.

  • Critical Handling: DMSO is hygroscopic; water absorption shifts the equilibrium toward the monomeric boronic acid species, which is typically the active form for coupling reactions.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]

Understanding the structural determinants of solubility is prerequisite to experimental design.

PropertyData
Compound Name (5-(Hydroxymethyl)-2-methoxyphenyl)boronic acid
CAS Number 1137339-94-6
Molecular Formula C

H

BO

Molecular Weight 181.98 g/mol
Structural Features Boronic Acid (-B(OH)

):
H-bond donor/acceptor; Lewis acidic.Methoxy (-OCH

):
Lipophilic/polar balance; electron-donating.Hydroxymethyl (-CH

OH):
Primary alcohol; H-bond donor.
Physical State White to off-white solid
Storage (Solid) 2–8°C (Short term), -20°C (Long term); Inert atmosphere recommended.

Solubility Dynamics in DMSO

Theoretical Basis

The dissolution of (5-(Hydroxymethyl)-2-methoxyphenyl)boronic acid in DMSO is driven by two primary mechanisms:

  • Dipole-Dipole Interactions: DMSO (

    
     D) effectively solvates the polar boronic acid and hydroxymethyl groups.
    
  • Hydrogen Bonding: The sulfonyl oxygen of DMSO acts as a strong hydrogen bond acceptor for the hydroxyl protons on both the boronic acid and the hydroxymethyl group.

Quantitative Solubility Estimates

While specific empirical saturation points for this exact isomer are rarely published in open literature, data from close structural analogues establishes a reliable baseline.

SolventEstimated SolubilityReference Compound Baseline
DMSO

50 mg/mL
(~275 mM)
2-Methoxyphenylboronic acid (Solubility: ~100 mg/mL in DMSO) [1].
DMF HighSimilar polarity profile to DMSO.
Water Low to ModerateBoronic acids often require pH adjustment or co-solvents for aqueous solubility.

Expert Insight: For biological assays, stock solutions are typically prepared at 10 mM to 50 mM . At these concentrations, the compound is well below its saturation limit in DMSO, ensuring a clear, stable solution without precipitation.

Stability and Chemical Equilibria

The stability of boronic acids in solution is governed by the reversible formation of boroxines (cyclic trimers) and susceptibility to oxidation.

The Boroxine Equilibrium

In the solid state and in anhydrous solvents, boronic acids dehydrate to form boroxines. In DMSO (particularly if not strictly anhydrous), the equilibrium typically favors the monomeric boronic acid due to DMSO's ability to H-bond with the monomer and the presence of trace water.

BoroxineEquilibrium Monomer (5-(Hydroxymethyl)-2-methoxyphenyl) boronic acid (Monomer) Boroxine Cyclic Boroxine (Trimer) Monomer->Boroxine Dehydration (-3 H₂O) (Favored in dry/non-polar solvents) Boroxine->Monomer Hydrolysis (+3 H₂O) (Favored in DMSO/aqueous media) Water 3 H₂O DMSO DMSO Solvation DMSO->Monomer Stabilizes Monomer

Figure 1: The reversible dehydration of boronic acids. In DMSO stock solutions, the monomeric form usually predominates, which is the requisite species for Suzuki couplings.

Oxidative Instability

Boronic acids can undergo slow oxidation to phenols (protodeboronation) or other degradation products upon exposure to air, especially in solution.

  • Mitigation: Store DMSO stocks at -20°C or -80°C.

  • Freeze-Thaw: Limit freeze-thaw cycles to <3. Aliquot stocks to avoid repeated exposure.[1]

Experimental Protocol: Stock Solution Preparation

This protocol describes the preparation of a 50 mM stock solution, suitable for most high-throughput screening (HTS) or synthetic applications.

Reagents Required[2][3][6][7][8][9]
  • (5-(Hydroxymethyl)-2-methoxyphenyl)boronic acid (Solid)[1][2]

  • DMSO (Anhydrous,

    
     99.9%, e.g., Sigma-Aldrich or equivalent)
    
  • Vortex mixer

  • Ultrasonic bath (optional)

Step-by-Step Methodology
  • Calculation:

    • Target Concentration: 50 mM

    • Target Volume: 1 mL

    • Required Mass (

      
      ): 
      
      
      
  • Weighing:

    • Weigh 9.1 mg of the solid into a sterile, amber glass vial or polypropylene microcentrifuge tube.

    • Note: Amber glass is preferred to minimize potential photodegradation, though boronic acids are generally light-stable.

  • Solubilization:

    • Add 1 mL of high-grade DMSO.

    • Vortex vigorously for 30–60 seconds.

    • Observation: The solid should dissolve completely to form a clear, colorless solution.

  • Troubleshooting (If particles persist):

    • Sonicate the vial in a water bath at room temperature for 2–5 minutes.

    • Warm gently to 37°C if necessary, but avoid high heat (>50°C) to prevent thermal degradation.

  • Storage:

    • Aliquot into smaller volumes (e.g., 100 µL) to prevent freeze-thaw degradation.

    • Store at -20°C (stable for ~1 month) or -80°C (stable for ~6 months) [2].

Workflow Visualization

StockPrepWorkflow Start Weigh Compound (9.1 mg for 1 mL @ 50 mM) AddSolvent Add DMSO (1 mL) Start->AddSolvent Mix Vortex (30-60 sec) AddSolvent->Mix Check Visual Inspection: Clear Solution? Mix->Check Sonicate Sonicate (2-5 min) Warm (37°C) Check->Sonicate No (Particles visible) Aliquot Aliquot & Store (-20°C / -80°C) Check->Aliquot Yes Sonicate->Check Use Ready for Assay/Synthesis Aliquot->Use

Figure 2: Decision tree for the preparation and quality control of boronic acid stock solutions.

References

  • MedChemExpress. 2-Methoxyphenylboronic acid Product Information. Retrieved from (Accessed 2026).

  • Graham, B. J., et al. (2021).[3] "Boronic acid with high oxidative stability and utility in biological contexts."[4][3] Proceedings of the National Academy of Sciences, 118(10).[3]

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[5][6] Wiley-VCH. (General reference for boronic acid equilibria).

  • ChemicalBook. (5-(Hydroxymethyl)-2-methoxyphenyl)boronic acid Basic Information. CAS 1137339-94-6.[1][2][7]

Sources

Literature reviews on 2-methoxy-5-hydroxymethylphenyl boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-Methoxy-5-(hydroxymethyl)phenylboronic acid , a specialized organoboron reagent used in medicinal chemistry.

CAS No: 1137339-94-6 Role: Bifunctional Orthogonal Building Block for Suzuki-Miyaura Cross-Coupling

Part 1: Executive Technical Summary

2-Methoxy-5-(hydroxymethyl)phenylboronic acid (hereafter 2M5H-PBA ) is a strategically valuable arylboronic acid used to install a 2-methoxy-5-hydroxymethylphenyl moiety onto heteroaromatic scaffolds. Its structural uniqueness lies in its dual functionality:

  • The Boronic Acid Handle (

    
    ):  Facilitates C-C bond formation via Suzuki-Miyaura coupling.
    
  • The Benzylic Alcohol Handle (

    
    ):  A chemically orthogonal group that survives standard coupling conditions, serving as a "linchpin" for downstream derivatization (e.g., conversion to benzyl halides, aldehydes, or ethers).
    

This reagent is particularly relevant in the synthesis of Fructose-1,6-bisphosphatase (FBPase) inhibitors and Kinase Inhibitors , where the ortho-methoxy group provides metabolic stability and conformational locking, while the meta-hydroxymethyl group extends into solvent-exposed pockets to improve solubility or engage in hydrogen bonding.

Part 2: Chemical Profile & Stability

ParameterSpecification
IUPAC Name [5-(Hydroxymethyl)-2-methoxyphenyl]boronic acid
CAS Number 1137339-94-6
Molecular Formula

Molecular Weight 181.98 g/mol
Appearance White to off-white powder
Solubility Soluble in MeOH, DMSO, DMF; sparingly soluble in

Storage 2-8°C, Hygroscopic (Store under Argon/Nitrogen)
Stability Insight: The Boroxine Equilibrium

Like most boronic acids, 2M5H-PBA exists in equilibrium with its cyclic trimeric anhydride (boroxine). The presence of the ortho-methoxy group can sterically influence this equilibrium.

  • Handling: Commercial samples often contain varying amounts of boroxine. This does not affect stoichiometry in Suzuki couplings if water/base is present, as the boroxine hydrolyzes back to the active boronic acid in situ.

  • Quantification: For precise stoichiometry, it is recommended to treat the reagent as a "boronic acid equivalent" rather than correcting for the anhydride unless strict anhydrous conditions are required.

Part 3: Mechanistic Insight – The Ortho-Methoxy Effect

The ortho-methoxy group is not merely a structural decoration; it actively influences the Transmetallation Step of the Suzuki catalytic cycle.

Electronic Activation

The oxygen atom of the methoxy group (at position 2) can coordinate with the Palladium(II) center after oxidative addition. This coordination, often termed the "Hemolabile Ligand Effect," increases the electron density at the metal center, potentially accelerating the transmetallation of the aryl ring.

Protodeboronation Risk

Electron-rich boronic acids are susceptible to protodeboronation (loss of the boron group replaced by a proton) under basic, aqueous conditions.

  • Mechanism: The ortho-methoxy group donates electron density into the ring, making the ipso-carbon (C-B bond) more nucleophilic.

  • Mitigation: Use mild bases (e.g.,

    
     or 
    
    
    
    ) rather than strong hydroxides (
    
    
    ), and minimize heating time.
Diagram: The Ortho-Methoxy Suzuki Cycle

The following diagram illustrates the specific catalytic cycle, highlighting the potential coordination of the methoxy group.

SuzukiCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X Base Base Activation (Ar-Pd-OH) OxAdd->Base + OH- TransMetal Transmetallation (Rate Limiting) Base->TransMetal + 2M5H-PBA Coordination Ortho-Methoxy Coordination TransMetal->Coordination O-Pd Interaction RedElim Reductive Elimination (C-C Bond Formation) Coordination->RedElim RedElim->Pd0 Regeneration Product Biaryl Product (2-methoxy-5-CH2OH) RedElim->Product

Figure 1: Catalytic cycle showing the potential stabilization of the Pd-intermediate by the ortho-methoxy group.

Part 4: Experimental Protocol

This protocol is optimized for coupling 2M5H-PBA with an aryl halide (e.g., 2-chloropyridine or bromobenzene). It prioritizes the preservation of the hydroxymethyl group.

Reagents
  • Aryl Halide (1.0 equiv)

  • 2M5H-PBA (1.2 - 1.5 equiv) : Excess is used to account for potential protodeboronation.

  • Catalyst:

    
     (3-5 mol%) – Chosen for robustness against steric bulk.
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv).
    
  • Solvent: 1,4-Dioxane (degassed).

Step-by-Step Methodology
  • Preparation: In a reaction vial equipped with a magnetic stir bar, combine the Aryl Halide (1.0 mmol) and 2M5H-PBA (1.3 mmol, 236 mg).

  • Catalyst Addition: Add

    
     (0.05 mmol, 41 mg).
    
  • Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

  • Solvent Introduction: Inject degassed 1,4-Dioxane (5 mL) followed by the aqueous

    
     solution (1.5 mL).
    
  • Reaction: Heat the mixture to 85°C for 4–12 hours.

    • Note: Monitor via LC-MS. Look for the product mass

      
      . If the starting halide remains but the boronic acid is consumed, add an additional 0.5 equiv of 2M5H-PBA.
      
  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (10 mL) followed by brine.

  • Purification: Dry the organic layer over

    
    , concentrate, and purify via silica gel chromatography.
    
    • Elution: The product will be more polar due to the

      
       group. Use a gradient of Hexanes/Ethyl Acetate (starting 0% to 50% EtOAc).
      

Part 5: Downstream Applications (The "Handle" Strategy)

The primary value of 2M5H-PBA is that it installs a "masked" reactive center. Once the biaryl core is established, the 5-hydroxymethyl group can be transformed to diversify the library.

Common Transformations
  • Benzylic Oxidation: Conversion to the aldehyde (using

    
     or Dess-Martin Periodinane) allows for reductive amination.
    
  • Halogenation: Conversion to benzyl chloride (using

    
    ) allows for 
    
    
    
    displacement with amines or thiols.
  • Etherification: Alkylation (using

    
    ) to tune lipophilicity.
    
Workflow Diagram

Workflow cluster_Div Divergent Synthesis Reagent 2M5H-PBA (Reagent) Coupling Suzuki Coupling (Pd cat.) Reagent->Coupling Intermediate Biaryl Alcohol (-CH2OH) Coupling->Intermediate Oxidation Oxidation (-CHO) Intermediate->Oxidation MnO2 Chlorination Chlorination (-CH2Cl) Intermediate->Chlorination SOCl2

Figure 2: Divergent synthesis workflow utilizing the hydroxymethyl handle.

References

  • Compound Identification: National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 54378170, [5-(Hydroxymethyl)-2-methoxyphenyl]boronic acid. Retrieved from .

  • Synthetic Application (Analogous): Dang, Q., et al. (2001). Fructose-1,6-bisphosphatase Inhibitors. U.S. Patent 6,294,543. (Describes the use of 2-methoxy-5-formylphenylboronic acid, the oxidized precursor, in drug synthesis). Retrieved from .

  • Suzuki Coupling Mechanism: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. (General reference for Pd(dppf) and ortho-substituted boronic acid protocols). Retrieved from .

  • Reagent Availability: Combi-Blocks Inc. (2025). Product Data Sheet: 5-Hydroxymethyl-2-methoxyphenylboronic acid (CAS 1137339-94-6).[2][3][4][5][6] Retrieved from .

Sources

Methodological & Application

Application Note: High-Efficiency Suzuki-Miyaura Coupling of (5-(Hydroxymethyl)-2-methoxyphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for drug discovery chemists, focusing on the specific challenges and optimization strategies for coupling (5-(Hydroxymethyl)-2-methoxyphenyl)boronic acid .

Executive Summary

(5-(Hydroxymethyl)-2-methoxyphenyl)boronic acid (CAS: 1256355-10-8) is a high-value pharmacophore building block used in the synthesis of biaryl scaffolds for kinase inhibitors and tubulin-binding agents. However, its deployment in Suzuki-Miyaura cross-coupling is frequently complicated by two opposing factors:

  • Steric/Electronic Deactivation: The ortho-methoxy group hinders transmetallation while electronically enriching the ring, making the C-B bond prone to protodeboronation.

  • Benzylic Alcohol Sensitivity: While generally robust, the free hydroxyl group can interfere with specific electrophilic partners or undergo side reactions under harsh basic conditions.

This guide provides a validated protocol using Buchwald precatalysts to overcome steric hindrance and phosphate bases to minimize protodeboronation, ensuring high yields (>85%) and reproducibility.

Mechanistic Insight & Reagent Profiling

The Ortho-Methoxy Effect

The success of this coupling hinges on managing the ortho-methoxy substituent. In the catalytic cycle, the rate-determining step for hindered boronic acids is often transmetallation .

  • Challenge: The ortho-OMe group creates steric clash with the ligands on the Palladium(II) center.

  • Risk: Slow transmetallation increases the residence time of the activated boronate species in the basic medium, drastically increasing the rate of protodeboronation (hydrolysis of the C-B bond to C-H), yielding the byproduct 3-methoxybenzyl alcohol.

The Hydroxymethyl Handle

The meta-hydroxymethyl group is a "silent" functionality in most Suzuki couplings but requires attention:

  • Solubility: It increases polarity, often necessitating biphasic solvent systems (e.g., Dioxane/H₂O) to maintain homogeneity of the boronate species.

  • Chemo-selectivity: Strong bases (e.g., KOtBu) can deprotonate the alcohol, potentially leading to competing etherification if highly electrophilic partners (e.g., fluoronitrobenzenes) are used.

Visualizing the Pathway

The following diagram illustrates the critical decision points in the catalytic cycle where this specific reagent is most vulnerable.

SuzukiMechanism cluster_0 Critical Control Point Start Reagent: (5-(Hydroxymethyl)-2-methoxyphenyl)boronic acid Act Base Activation (Boronate Formation) Start->Act + Base (OH-) Trans Transmetallation (Rate Limiting Step) Act->Trans + L-Pd(II)-Ar-X Proto SIDE REACTION: Protodeboronation Act->Proto Slow Transmetallation High Temp/pH Prod Reductive Elimination (Product Formation) Trans->Prod Fast

Figure 1: Mechanistic pathway highlighting the competition between productive transmetallation and destructive protodeboronation caused by the ortho-methoxy group.

Validated Experimental Protocol

Reagents & Stoichiometry

The following system utilizes SPhos Pd G2 , a second-generation Buchwald precatalyst. The bulky, electron-rich SPhos ligand facilitates oxidative addition and, crucially, creates a pocket that accelerates transmetallation of ortho-substituted boronates.

ComponentRoleEquivalentsRecommended Reagent
Boronic Acid Nucleophile1.2 - 1.5 eq(5-(Hydroxymethyl)-2-methoxyphenyl)boronic acid
Aryl Halide Electrophile1.0 eqAryl Bromide or Chloride (preferred)
Catalyst Pd Source/Ligand0.02 - 0.05 eqSPhos Pd G2 (or Pd(OAc)₂ + SPhos 1:2)
Base Activator2.0 - 3.0 eqK₃PO₄ (Tribasic Potassium Phosphate)
Solvent Medium0.2 MToluene : Water (10:1) or Dioxane : Water (4:1)
Step-by-Step Procedure

Preparation:

  • Degassing: Solvents must be rigorously degassed. Sparge the Toluene/Water mixture with Nitrogen or Argon for at least 15 minutes prior to use. Oxygen is the enemy of the electron-rich SPhos ligand.

Reaction Setup:

  • Charge a reaction vial equipped with a magnetic stir bar with the Aryl Halide (1.0 mmol, 1.0 eq), (5-(Hydroxymethyl)-2-methoxyphenyl)boronic acid (1.2 mmol, 1.2 eq), and K₃PO₄ (2.0 mmol, 2.0 eq).

  • If using solid catalyst: Add SPhos Pd G2 (0.02 mmol, 2 mol%) at this stage.

  • Seal the vial with a septum and purge with Nitrogen/Argon for 3 cycles (vac/fill).

  • Add the degassed Solvent Mixture (5 mL) via syringe.

  • If using separate Pd/Ligand: Add a pre-mixed stock solution of Pd(OAc)₂ and SPhos via syringe now.

Execution: 6. Heat the reaction block to 80 °C . Vigorous stirring (≥800 rpm) is essential for the biphasic system. 7. Monitor: Check conversion by LC-MS or TLC at 2 hours.

  • Note: The boronic acid is polar; ensure your TLC eluent is polar enough (e.g., 5-10% MeOH in DCM) to visualize consumption.
  • Reaction is typically complete within 4–6 hours.

Workup: 9. Cool to room temperature. 10. Dilute with EtOAc (20 mL) and wash with Water (10 mL) followed by Brine (10 mL). 11. The hydroxymethyl group increases water solubility; do not discard the aqueous layer without checking for product. If yield is low, back-extract the aqueous layer with 10% MeOH/DCM. 12. Dry organic phase over Na₂SO₄, filter, and concentrate.

Optimization & Troubleshooting Guide

If the standard protocol fails, use this logic tree to diagnose and correct the issue.

OptimizationTree Start Standard Protocol (SPhos Pd G2 / K3PO4 / Tol:H2O) Check Check LC-MS Result? Start->Check Success High Yield (>80%) Check->Success Target Hit LowConv Low Conversion (SM Remaining) Check->LowConv Catalyst death? DeBoron Protodeboronation (Ar-H Observed) Check->DeBoron Base too strong? Action1 Increase Temp to 100°C or Switch to XPhos Pd G2 LowConv->Action1 Action2 Switch Solvent to Dioxane (anhydrous) or Reduce Base Strength (K2CO3) DeBoron->Action2

Figure 2: Troubleshooting logic for common failure modes.

Specific Scenarios
  • Problem: High Protodeboronation (Ar-H mass observed).

    • Cause: The ortho-methoxy group activates the ring, making the boronate unstable at high pH.

    • Solution: Switch to a milder base like K₂CO₃ or even KF . Use anhydrous conditions (Dioxane or DMF) to remove water, which is the proton source for deboronation.

  • Problem: Low Reactivity with Aryl Chlorides.

    • Cause: Oxidative addition is too slow.

    • Solution: Switch ligand to XPhos , which is superior for aryl chlorides. Increase temperature to 100 °C.

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link][2]

  • Cox, P. A., et al. (2017).[2] Base-Catalyzed Aryl-B(OH)₂ Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link][2]

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. [Link]

Sources

Palladium catalyzed cross-coupling of hydroxymethyl aryl boronic acids

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling of Hydroxymethyl Aryl Boronic Acids

Introduction: Bridging Complexity with Functional Simplicity

The Suzuki-Miyaura reaction stands as a cornerstone of modern organic synthesis, celebrated for its power to forge carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This guide focuses on a specific, yet highly valuable, subclass of this reaction: the cross-coupling of hydroxymethyl-substituted aryl boronic acids. The inclusion of the hydroxymethyl moiety (–CH₂OH) on the boronic acid partner is of significant strategic importance in medicinal chemistry and materials science. It provides a versatile functional handle for post-coupling transformations, such as oxidation to aldehydes or carboxylic acids, etherification, or conversion to a leaving group for subsequent nucleophilic substitution, thereby enabling rapid diversification of molecular scaffolds.

This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the mechanistic nuances, key optimization parameters, and detailed experimental protocols for successfully employing these valuable reagents. We will delve into the critical role of ligand and base selection, address the unique challenges posed by ortho-substituted substrates, and offer practical guidance for achieving high-yield, reproducible outcomes.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4] Understanding this cycle is fundamental to rational reaction design and troubleshooting.

The cycle comprises three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate. This step is often rate-limiting, and its efficiency is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the ligand.[5]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This crucial step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex (e.g., [Ar-B(OH)₃]⁻).[6][7] The halide on the palladium is displaced by the aryl group from the boronate.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3]

Suzuki_Miyaura_Cycle cluster_trans Transmetalation pd0 Pd(0)L₂ pd2_ox Ar-Pd(II)(X)L₂ pd0->pd2_ox Oxidative Addition pd2_trans Ar-Pd(II)(Ar')L₂ pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination boronate Ar'-B(OH)₃⁻ base_activation Ar'-B(OH)₂ + Base product Ar-Ar' substrate Ar-X

Figure 1: The generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Special Considerations for ortho-Hydroxymethyl Aryl Boronic Acids

When the hydroxymethyl group is positioned ortho to the boronic acid, it can engage in a reversible intramolecular condensation to form a five-membered cyclic boronate ester, a benzoxaborole derivative. This equilibrium can significantly impact the reactivity of the boronic acid.[8] While this can protect the boronic acid from certain decomposition pathways like protodeboronation, it can also alter its reactivity in the transmetalation step. The choice of base and solvent can influence this equilibrium and, consequently, the overall reaction efficiency.[9][10]

Figure 2: Equilibrium between open and cyclic forms of an ortho-hydroxymethyl aryl boronic acid.

Reaction Parameter Optimization: A Guide to Key Variables

Achieving a successful coupling reaction hinges on the careful selection of several key parameters. The presence of the hydroxymethyl group, which contains an acidic proton, adds a layer of complexity that must be considered.

Palladium Precatalyst and Ligand Selection

The combination of the palladium source and the ancillary ligand dictates the reactivity and stability of the catalyst.

  • Palladium Precatalysts: Common choices include Pd(OAc)₂ and Pd₂(dba)₃. These are typically Pd(II) and Pd(0) sources, respectively, that are reduced in situ to the active Pd(0) species.[11] Palladacycles are also highly effective, air-stable precatalysts that can offer high activity at low loadings.[1]

  • Ligand Selection: The ligand is arguably the most critical component for challenging couplings.

    • Triphenylphosphine (PPh₃): Sufficient for simple couplings of aryl bromides or iodides with electron-rich boronic acids.

    • Bulky, Electron-Rich Phosphines: For less reactive aryl chlorides or sterically hindered substrates, ligands such as tricyclohexylphosphine (PCy₃), SPhos, or XPhos are often required.[5][12] These ligands promote the oxidative addition step and accelerate the final reductive elimination.

    • Buchwald-type Biarylphosphines (e.g., SPhos, XPhos): These are particularly effective for creating sterically congested biaryl linkages and often provide superior results with ortho-substituted coupling partners.[13]

The Critical Role of the Base

The base is essential for activating the boronic acid for transmetalation but must be chosen carefully to avoid side reactions.[14]

  • Inorganic Carbonates (K₂CO₃, Cs₂CO₃): These are the most common bases. K₂CO₃ is a cost-effective and generally effective choice.[15] Cs₂CO₃ is more soluble and often provides better yields in difficult couplings, albeit at a higher cost.

  • Phosphates (K₃PO₄): A stronger base that can be effective when carbonates fail, particularly with sterically hindered boronic acids.[14]

  • Hydroxides (NaOH, Ba(OH)₂): Strong bases that can accelerate the reaction but may promote protodeboronation, a major side reaction where the C-B bond is cleaved by a proton source.[14][16] Their use should be approached with caution, especially at elevated temperatures.

Solvent Systems

The choice of solvent influences reagent solubility and reaction kinetics.

  • Aprotic Solvents: Toluene, 1,4-dioxane, and DMF are widely used.

  • Aqueous Mixtures: Suzuki reactions are famously tolerant of water, and often, a mixture of an organic solvent with water (e.g., Toluene/H₂O, Dioxane/H₂O) is beneficial.[17][18] Water helps to dissolve the inorganic base and facilitate the formation of the active boronate species.

Optimization Summary Table

The following table illustrates the typical effect of varying reaction parameters for the coupling of 4-bromobenzyl alcohol with (4-(hydroxymethyl)phenyl)boronic acid.

EntryPd Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene/H₂O9075
2Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Toluene/H₂O9095
3Pd₂(dba)₃ (1)SPhos (4)Cs₂CO₃ (2)1,4-Dioxane10098
4Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)1,4-Dioxane10096
5Pd(OAc)₂ (2)NoneK₂CO₃ (2)DMF/H₂O100<10

Yields are illustrative and based on typical outcomes reported in the literature.[17][19]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Reactions should be run under an inert atmosphere (Nitrogen or Argon).

Experimental_Workflow A 1. Assemble and Dry Glassware B 2. Add Solids: Aryl Halide, Boronic Acid, Base, Ligand, Pd Precatalyst A->B C 3. Seal and Purge System with Inert Gas (N₂ or Ar) B->C D 4. Add Degassed Solvents via Syringe C->D E 5. Heat to Reaction Temperature with Vigorous Stirring D->E F 6. Monitor Reaction Progress (TLC, GC-MS, LC-MS) E->F G 7. Cool to RT, Quench, and Perform Aqueous Work-up F->G H 8. Purify Product (e.g., Column Chromatography) G->H

Figure 3: A standard experimental workflow for setting up a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: General Coupling of (4-(Hydroxymethyl)phenyl)boronic Acid with an Aryl Bromide

This protocol is suitable for a standard coupling between an activated aryl halide and a para-substituted hydroxymethyl aryl boronic acid.

Reagents & Materials:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • (4-(Hydroxymethyl)phenyl)boronic Acid (1.2 mmol, 1.2 equiv)[20]

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium Carbonate (K₂CO₃), finely ground (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL, degassed)

  • Deionized Water (1 mL, degassed)

  • Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

Procedure:

  • To the reaction vessel, add the aryl bromide, (4-(hydroxymethyl)phenyl)boronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.

  • Seal the vessel with a rubber septum or Teflon screw cap.

  • Evacuate the vessel and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Using a syringe, add the degassed 1,4-dioxane followed by the degassed water.

  • Place the reaction vessel in a preheated oil bath or heating block at 100 °C.

  • Stir the reaction mixture vigorously for 4-12 hours. Monitor the reaction's progress by TLC or LC-MS by taking small aliquots.

  • Once the starting material is consumed, remove the vessel from the heat and allow it to cool to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Protocol 2: Coupling of (2-(Hydroxymethyl)phenyl)boronic Acid with a Sterically Hindered Aryl Chloride

This protocol is designed for a more challenging transformation requiring a highly active catalyst system.

Reagents & Materials:

  • Aryl Chloride (1.0 mmol, 1.0 equiv)

  • (2-(Hydroxymethyl)phenyl)boronic Acid (1.5 mmol, 1.5 equiv)[20]

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 1.5 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.06 mmol, 6 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 mmol, 3.0 equiv)

  • Toluene (6 mL, anhydrous and degassed)

  • Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

Procedure:

  • In a glovebox, add the aryl chloride, (2-(hydroxymethyl)phenyl)boronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄ to the reaction vessel.

  • Seal the vessel, remove it from the glovebox, and place it on a Schlenk line.

  • Add anhydrous, degassed toluene via syringe.

  • Place the reaction vessel in a preheated oil bath or heating block at 110 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction's progress.

  • After cooling to room temperature, quench the reaction by carefully adding 1M HCl (5 mL).

  • Dilute the mixture with ethyl acetate (25 mL).

  • Filter the mixture through a pad of Celite® to remove palladium black and inorganic salts, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with water (20 mL) and then brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (Pd(0) not formed or decomposed).Ensure proper inert atmosphere technique. Use a different Pd source or ligand. Degas solvents thoroughly.
Insufficiently active base or poor solubility.Switch to a stronger or more soluble base (e.g., K₂CO₃ → Cs₂CO₃ or K₃PO₄). Ensure base is finely powdered.
Low reactivity of aryl chloride.Use a more electron-rich, bulky ligand (e.g., XPhos). Increase temperature.
Significant Protodeboronation Base is too strong or reaction time is too long.Use a milder base (e.g., K₂CO₃). Reduce reaction temperature or time.
(Loss of boronic acid)Presence of excess water or protic sources.Use anhydrous conditions for sensitive substrates. Ensure solvents are dry.
Formation of Homocoupled Products Oxygen contamination leading to oxidative homocoupling.Improve inert atmosphere technique; ensure all reagents and solvents are properly degassed.
Side reactions of the boronic acid.Use a slight excess (1.1-1.2 equiv) of the boronic acid, not a large excess.
Difficulty Isolating Product Emulsion during work-up.Add brine to the aqueous layer to break the emulsion. Filter through Celite®.
Product is highly polar and water-soluble.Saturate the aqueous layer with NaCl before extraction. Use a more polar solvent for extraction (e.g., 1-butanol).

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
  • Biffis, A.; Zecca, M.; Basato, M. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Journal of Molecular Catalysis A: Chemical.[1]

  • Kondolff, I.; Doucet, H.; Santelli, M. Tetraphosphine/palladium catalysed Suzuki cross-coupling reactions of aryl halides with alkylboronic acids. Tetrahedron.[21]

  • Zhang, T.; Zhang, W. Sterically Demanding Aryl-Alkyl Suzuki–Miyaura Coupling. The Royal Society of Chemistry.[13]

  • Burke, S. D.; et al. Tandem Chemoselective Suzuki-Miyaura Cross-Coupling Enabled by Nucleophile Speciation Control. Angewandte Chemie International Edition.[22][23]

  • Suzuki Coupling. Organic Chemistry Portal.[6]

  • Kwong, F. Y.; et al. A Highly Efficient Monophosphine Ligand for Parts per Million Levels Pd‐Catalyzed Suzuki–Miyaura Coupling of (Hetero)Aryl Chlorides. Angewandte Chemie International Edition.[12]

  • Daugulis, O. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research.[5]

  • Bumagin, N. A.; Bykov, V. V. Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry.[17]

  • Suzuki reaction. Wikipedia.[2]

  • Mino, T.; Kajiwara, K.; Shirae, Y.; Sakamoto, M.; Fujita, T. Room-Temperature Palladium-Catalyzed Allyl Cross-Coupling Reaction with Boronic Acids Using Phosphine-Free Hydrazone Ligands. Synlett.[19]

  • Voisin-Chiret, A. S.; et al. Br vs. TsO Chemoselective Suzuki–Miyaura Cross‐Coupling Reaction on Nicotinaldehyde Moiety for the Preparation of 2,3,5‐Trisubstituted Pyridines. ChemistrySelect.[24]

  • Sharma, U.; et al. Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate.[15]

  • Suzuki-Miyaura coupling. Chemistry LibreTexts.[3][4]

  • Miyaura, N. Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B.[14]

  • Yu, D-G.; et al. Ligand‐Promoted Oxidative Cross‐Coupling of Aryl Boronic Acids and Aryl Silanes by Palladium Catalysis. Angewandte Chemie International Edition.[25]

  • Churches, Q. I.; Hutton, C. A. Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis.[26]

  • Watson, A. J. B. THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. University of Strathclyde.[7]

  • Soderquist, J. B-Alkyl Suzuki Couplings. Macmillan Group Meeting.[27]

  • Wang, D.; et al. Water-soluble palladacycles containing hydroxymethyl groups: synthesis, crystal structures and use as catalysts for amination and Suzuki coupling of reactions. Dalton Transactions.[28]

  • Chem Help ASAP. Suzuki cross-coupling reaction. YouTube.[29]

  • Osmialowski, B.; et al. The influence of ortho-substituents on the properties of phenylboronic acids. Journal of Molecular Structure.[8]

  • Molloy, J. J.; et al. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.[30]

  • Botella, L.; Nájera, C. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Angewandte Chemie International Edition.[18][31]

  • Stuart, D. R.; et al. Bismuth‐Mediated α‐Arylation of Acidic Diketones with ortho‐Substituted Boronic Acids. Angewandte Chemie International Edition.[32]

  • Denmark, S. E. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. University of Illinois Urbana-Champaign.[33]

  • Boronic Acids Product List. Tokyo Chemical Industry (TCI).[20]

  • Screening and assignment of phenylboronic acid and its anhydride formation by NMR spectroscopy. ResearchGate.[34]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI.[35]

  • Molander, G. A.; Trice, S. L. J.; Dreher, S. D. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Journal of the American Chemical Society.[36]

  • Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development.[16]

  • Cacchi, S.; Fabrizi, G.; Goggiamani, A. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.[11]

  • Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition.[37]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology.[38]

  • Application Notes and Protocols for Cobalt-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions. BenchChem.[39]

  • Batey, R. A.; et al. Synthesis of Ortho Substituted Arylboronic Esters by in Situ Trapping of Unstable Lithio Intermediates. Organic Letters.[40]

  • Pomarański, P.; et al. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry.[9]

  • Pomarański, P.; et al. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry.[10]

Sources

Application Notes and Protocols for the Synthesis of Biaryls using 2-Methoxy-5-hydroxymethylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Biaryl Scaffolds and the Unique Advantages of 2-Methoxy-5-hydroxymethylphenylboronic Acid

The biaryl motif is a cornerstone in modern medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and organic electronic materials.[1] The controlled synthesis of these compounds is therefore of paramount importance. The Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction has emerged as a premier method for the construction of carbon-carbon bonds, lauded for its mild reaction conditions, broad functional group tolerance, and the use of generally stable and less toxic organoboron reagents.[1][2]

Within the vast arsenal of organoboron reagents, 2-methoxy-5-hydroxymethylphenylboronic acid presents a unique and highly valuable building block for the synthesis of complex biaryl structures. Its strategic substitution pattern offers several distinct advantages:

  • Ortho-Methoxy Group: This electron-donating group can positively influence the electronic properties of the boronic acid, potentially accelerating the crucial transmetalation step in the catalytic cycle. Furthermore, the proximity of the methoxy group to the boronic acid moiety can play a role in the regioselectivity of the coupling reaction through a phenomenon known as the "ortho-methoxy effect," which may involve chelation to the palladium catalyst.[3][4]

  • Para-Hydroxymethyl Group: This functional handle provides a site for further molecular elaboration, allowing for the straightforward introduction of additional complexity or the attachment of the biaryl scaffold to other molecules of interest. This is particularly valuable in drug discovery for structure-activity relationship (SAR) studies and in materials science for the development of functional polymers and probes.

  • High Functional Group Tolerance: The Suzuki-Miyaura coupling is well-known for its compatibility with a wide array of functional groups, and the presence of the hydroxyl and methoxy groups on the boronic acid is generally well-tolerated, often without the need for protecting groups.[1]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 2-methoxy-5-hydroxymethylphenylboronic acid in the synthesis of biaryls via the Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings of this powerful transformation, provide detailed, field-proven protocols, and offer insights into reaction optimization and troubleshooting.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed process that involves three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[2][5] Understanding this catalytic cycle is crucial for rationalizing experimental choices and troubleshooting suboptimal reactions.

Suzuki_Miyaura_Cycle Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L_n->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)-X Intermediate Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (Ar'-B(OH)2 + Base) Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Intermediate Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Biaryl_Product Ar-Ar' (Biaryl Product) Reductive_Elimination->Biaryl_Product

Sources

Application Note: (5-(Hydroxymethyl)-2-methoxyphenyl)boronic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(5-(Hydroxymethyl)-2-methoxyphenyl)boronic acid (CAS: 1137339-94-6 ) represents a high-value "dual-handle" intermediate for medicinal chemistry. Unlike simple phenylboronic acids, this scaffold offers two distinct strategic advantages:

  • The 2-Methoxy Motif: A common pharmacophore in kinase inhibitors (e.g., BTK, EGFR) that improves solubility and metabolic stability while offering an ortho-directing effect during metallation.

  • The 5-Hydroxymethyl Handle: A versatile functional group that survives standard Suzuki-Miyaura conditions but remains ready for downstream oxidation (to aldehydes/acids) or conversion to electrophiles (benzyl halides/mesylates) for fragment growing.

This guide details the optimized protocols for utilizing this intermediate, focusing on overcoming the steric and electronic challenges inherent to ortho-substituted boronic acids.

Chemical Profile & Stability[1][2][3][4]

PropertyData
Chemical Name (5-(Hydroxymethyl)-2-methoxyphenyl)boronic acid
CAS Number 1137339-94-6
Molecular Formula C₈H₁₁BO₄
Molecular Weight 181.98 g/mol
Appearance White to off-white powder
Solubility Soluble in DMSO, MeOH, DMF; sparingly soluble in DCM
Storage 2–8°C under inert atmosphere (Argon/Nitrogen)

Stability Note: Like many electron-rich ortho-alkoxy boronic acids, this compound is susceptible to protodeboronation under highly acidic conditions or prolonged heating in aqueous media. The hydroxymethyl group is stable to base but can oxidize to the aldehyde if exposed to Pd(II) in the presence of strong oxidants.

Core Application: Suzuki-Miyaura Cross-Coupling

The primary application of this intermediate is the construction of biaryl scaffolds, particularly coupling with electron-deficient heteroaryl chlorides (e.g., chloropyrimidines, chloropyridines).

The Challenge: The Ortho-Methoxy Effect

The methoxy group at the 2-position creates steric hindrance that can retard the transmetallation step of the catalytic cycle. However, it also increases electron density on the ring, facilitating the oxidative addition if the boronic acid were the electrophile (not the case here) but making the C-B bond more labile to hydrolysis.

Optimized Protocol: Heteroaryl Coupling

This protocol is optimized for coupling with 4-chloro-2-aminopyrimidines , a common motif in kinase inhibitors (e.g., similar to the synthesis of nAChR agonists).

Reagents:
  • Boronic Acid: 1.2 equivalents[1][2]

  • Electrophile: Heteroaryl chloride (1.0 equiv)

  • Catalyst: Pd(dppf)Cl₂[3][4]·DCM (3–5 mol%)

    • Rationale: The bidentate dppf ligand creates a large bite angle, stabilizing the Pd center and facilitating reductive elimination in sterically crowded biaryls.

  • Base: 2.0 M Aqueous K₂CO₃ (3.0 equiv)

    • Rationale: Carbonate is mild enough to prevent rapid protodeboronation but strong enough to activate the boronic acid to the boronate species.

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Methodology:
  • Inert Setup: Charge a reaction vial with the heteroaryl chloride (1.0 mmol), (5-(hydroxymethyl)-2-methoxyphenyl)boronic acid (1.2 mmol, 218 mg), and Pd(dppf)Cl₂·DCM (0.03 mmol, 25 mg).

  • Degassing: Cap the vial and purge with Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and 2.0 M aq. K₂CO₃ (1.5 mL) via syringe.

  • Reaction: Heat the mixture to 90°C for 4–12 hours.

    • Monitoring: Monitor by LC-MS. Look for the product mass [M+H]⁺. If protodeboronation (Anisyl alcohol formation) is observed, lower temp to 80°C and increase catalyst loading.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (10 mL) followed by brine. Dry over Na₂SO₄.[1]

  • Purification: Flash chromatography (Gradient: 0–50% EtOAc in Hexanes). The hydroxymethyl group makes the product more polar; ensure the column is flushed well.

Downstream Functionalization Strategies

Once the biaryl core is established, the 5-hydroxymethyl group serves as a "pivot point" for divergent synthesis.

Pathway A: Oxidation to Benzaldehyde
  • Reagent: MnO₂ (10 equiv) in DCM or IBX in DMSO.

  • Application: Reductive amination to introduce solubilizing amine tails.

Pathway B: Conversion to Benzyl Chloride/Mesylate
  • Reagent: SOCl₂ (in DCM) or MsCl/TEA.

  • Application: Nucleophilic substitution (Sɴ2) with amines or alkoxides.

  • Note: Benzyl chlorides derived from electron-rich rings (methoxy substituted) are highly reactive and hydrolytically unstable. Use immediately or store frozen.

Visualizing the Workflow

The following diagrams illustrate the reaction logic and experimental workflow.

Diagram 1: Retrosynthetic Logic & Reaction Pathway

ReactionPathway BoronicAcid (5-(Hydroxymethyl)-2-methoxyphenyl) boronic acid PdComplex Pd(dppf)Cl2 / K2CO3 Suzuki Coupling BoronicAcid->PdComplex Heteroaryl Heteroaryl Chloride (e.g., Chloropyrimidine) Heteroaryl->PdComplex BiarylIntermediate Biaryl Intermediate (Stable Alcohol) PdComplex->BiarylIntermediate 90°C, 12h Aldehyde Aldehyde (via MnO2) BiarylIntermediate->Aldehyde Oxidation BenzylHalide Benzyl Chloride (via SOCl2) BiarylIntermediate->BenzylHalide Activation FinalDrug Final Drug Candidate (Kinase Inhibitor) Aldehyde->FinalDrug Reductive Amination BenzylHalide->FinalDrug Sn2 Displacement

Caption: Strategic utilization of the hydroxymethyl handle for divergent synthesis of pharmaceutical candidates.

Diagram 2: Experimental Protocol Workflow

ProtocolFlow Start Start: Reagent Prep Mix Combine: Boronic Acid (1.2 eq) Aryl Halide (1.0 eq) Pd(dppf)Cl2 (0.05 eq) Start->Mix Degas Inert Atmosphere: Purge with Argon (5 min) Mix->Degas Solvent Add Solvent System: Dioxane / 2M K2CO3 (4:1) Degas->Solvent Heat Reaction: Heat to 90°C for 4-12h Solvent->Heat Check LC-MS Check Heat->Check Check->Heat Incomplete Workup Workup: Dilute EtOAc, Wash H2O/Brine Check->Workup Complete Purify Purification: Flash Column (SiO2) Workup->Purify

Caption: Step-by-step experimental workflow for ensuring high-yield Suzuki coupling.

Troubleshooting & "Pro-Tips"

Issue: Low Conversion / Protodeboronation
  • Symptom: LC-MS shows formation of (3-methoxy-4-methylphenyl)methanol (de-boronated byproduct) instead of product.

  • Cause: Reaction temperature too high or base too strong.

  • Solution: Switch to Pd(OAc)₂ / SPhos . SPhos is an electron-rich Buchwald ligand designed specifically to accelerate coupling of deactivated or sterically hindered aryl chlorides, allowing the reaction to proceed at lower temperatures (60°C).

Issue: Oxidation of Alcohol
  • Symptom: Appearance of aldehyde peak [M-2H] during the coupling reaction.

  • Cause: Presence of trace oxygen or high-valent Pd intermediates acting as oxidants.

  • Solution: Ensure rigorous degassing. Add a scavenger like BHT (butylated hydroxytoluene) if the problem persists, though this is rare in standard Suzuki conditions.

Issue: Poor Solubility
  • Symptom: Reagents precipitate out of the Dioxane/Water mix.

  • Solution: Switch solvent system to n-Butanol/Water or DMF/Water . The hydroxymethyl group improves solubility in alcohols.

References

  • Camacho-Hernandez, G. A., et al. (2020).[3] Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 nAChRs. Journal of Medicinal Chemistry.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

  • BenchChem Application Guide . (2025). The Role of 5-Acetyl-2-methoxyphenylboronic Acid in the Synthesis of Novel Bioactive Compounds.

  • Sigma-Aldrich Product Sheet . [5-(hydroxymethyl)-2-methoxyphenyl]boronic acid.

Sources

Application Note: Chan-Lam Coupling Protocols for Methoxy Phenyl Boronic Acids

[1][2]

Executive Summary & Strategic Rationale

The Chan-Lam coupling (Chan-Evans-Lam) is a cornerstone method for forming carbon-heteroatom bonds via the oxidative coupling of aryl boronic acids with nucleophiles (amines, phenols, anilines).[1] While palladium-catalyzed Buchwald-Hartwig couplings are powerful, they often require inert atmospheres, expensive ligands, and elevated temperatures. The Chan-Lam protocol offers a robust, aerobic alternative mediated by Copper(II), typically performed at room temperature.[2][3]

This guide focuses specifically on Methoxy Phenyl Boronic Acids (MPBAs) . Methoxy substituents are ubiquitous in medicinal chemistry (e.g., enhancing metabolic stability or solubility) but introduce specific reactivity profiles:

  • Electronic Activation: The electron-donating methoxy group (

    
     effect) increases the nucleophilicity of the aryl ring, facilitating the transmetallation step to Copper(II).
    
  • The Stability Paradox: This same activation makes MPBAs prone to rapid protodeboronation (hydrolysis of the C-B bond) or homocoupling, often requiring precise stoichiometry and water management to maintain high yields.

This document details three field-proven protocols designed to harness the reactivity of MPBAs while mitigating side reactions.

Mechanistic Principles

Understanding the catalytic cycle is vital for troubleshooting. The reaction operates via a Cu(II)/Cu(III) oxidative cycle, distinct from the Cu(I)/Cu(III) cycle of Ullmann coupling.

The Methoxy Effect

In the transmetallation step (Step 2 below), the electron-rich methoxy group stabilizes the formation of the Aryl-Cu(II) species. However, if the oxidant (O₂) is rate-limiting, the accumulation of this reactive intermediate can lead to homocoupling. Therefore, oxygen mass transfer (vigorous stirring/open air) is critical for MPBAs.

Catalytic Cycle Diagram

ChanLamCycleCu2Cu(II)L₂(Active Catalyst)CoordCoordination Complex[Cu(II)(Nu)L₂]Cu2->Coord+ NuH, BaseTransMetTransmetallationAr-Cu(II)-NuCoord->TransMet+ Ar-B(OH)₂OxidationOxidationAr-Cu(III)-NuTransMet->OxidationO₂ / DisproportionationProductRelReductive EliminationProduct (Ar-Nu) + Cu(I)Oxidation->ProductRelReoxRe-oxidationCu(I) -> Cu(II)ProductRel->ReoxReox->Cu2+ O₂NuNucleophile(R-NH₂ / Ar-OH)Nu->CoordArBAr-B(OH)₂(Methoxy-PBA)ArB->TransMetO2O₂ (Air)O2->Reox

Figure 1: The Chan-Lam catalytic cycle. Note that for methoxy-substituted substrates, the Transmetallation step is rapid, making the subsequent Oxidation step the kinetic bottleneck.

Experimental Protocols

Protocol A: General C–N Coupling (Anilines & Amines)

Best for: p-Methoxy and m-Methoxy phenyl boronic acids reacting with primary/secondary amines. Key Feature: Uses a dual-solvent system to solubilize both the inorganic copper salt and the organic reactants.[4]

Reagents:

  • Catalyst: Cu(OAc)₂ (Copper(II) Acetate) [anhydrous preferred]

  • Ligand/Base: Pyridine (2.0 equiv)

  • Solvent: DCM:MeOH (1:1 ratio) or pure DCM (if substrate is soluble)

  • Oxidant: Ambient Air (balloon not required; drying tube recommended)

Procedure:

  • Preparation: In a 25 mL round-bottom flask equipped with a large stir bar, add the amine (1.0 mmol, 1.0 equiv) and Methoxy Phenyl Boronic Acid (1.5 – 2.0 equiv).

    • Note: Use 2.0 equiv for o-methoxy variants to account for steric hindrance.

  • Catalyst Addition: Add Cu(OAc)₂ (0.5 – 1.0 equiv).

    • Note: While "catalytic" (10-20 mol%) protocols exist, 0.5-1.0 equiv is recommended for drug discovery scales to ensure completion within 4-12 hours.

  • Solvent & Base: Add DCM (5 mL) and Pyridine (2.0 mmol, 162 µL). If the copper salt does not dissolve, add MeOH (1-2 mL) dropwise until a homogeneous blue/green solution forms.

  • Reaction: Stir vigorously open to air (or loosely capped with a drying tube) at Room Temperature (20-25°C).

    • Visual Cue: The reaction mixture typically shifts from blue (Cu(II)) to a murky green/brown as the reaction progresses and Cu(I) is generated/re-oxidized.

  • Monitoring: Check TLC after 4 hours. If incomplete, add fresh boronic acid (0.5 equiv) and stir overnight.

  • Workup: Dilute with EtOAc (30 mL), wash with 1M HCl (to remove pyridine and copper salts), then sat. NaHCO₃ and brine. Dry over Na₂SO₄.[4][5]

Protocol B: C–O Coupling (Etherification of Phenols)

Best for: Coupling phenols with Methoxy Phenyl Boronic Acids.[1] Key Feature: Strict water control. Water competes with the phenol for coordination to Copper, leading to phenol recovery and boronic acid hydrolysis.

Reagents:

  • Catalyst: Cu(OAc)₂ (1.0 equiv)[4]

  • Base: Triethylamine (TEA) (2.0 – 3.0 equiv) or Pyridine (3.0 equiv)

  • Additive: 4Å Molecular Sieves (Powdered, Activated) – CRITICAL

  • Solvent: Anhydrous DCM (Dichloromethane)

Procedure:

  • Activation: Flame-dry the flask and cool under dry air/argon. Add 4Å molecular sieves (200 mg/mmol substrate).[4]

  • Charging: Add Phenol (1.0 mmol), Methoxy Phenyl Boronic Acid (2.0 equiv), and Cu(OAc)₂ (1.0 equiv).

  • Initiation: Add Anhydrous DCM (5-10 mL) followed by TEA (3.0 mmol).

  • Reaction: Attach a drying tube (CaCl₂ or Drierite). Stir vigorously at Room Temperature for 16–24 hours.

    • Note: C-O coupling is slower than C-N coupling.

  • Workup: Filter through a Celite pad to remove sieves and copper salts. Wash the pad with EtOAc. Perform standard aqueous extraction (HCl wash is crucial to remove amines).

Protocol C: "High-Throughput" Mild Protocol

Best for: Screening arrays of methoxy boronic acids or sensitive substrates. Key Feature: Uses MeOH as the sole solvent to accelerate reaction rates via better solubility of Cu species.

Procedure:

  • Prepare a stock solution of Cu(OAc)₂ (0.1 M) in MeOH.

  • In a vial, weigh Amine (0.2 mmol) and Boronic Acid (0.4 mmol).

  • Add 2 mL of the Cu(OAc)₂ stock solution (1.0 equiv Cu).

  • Add TEA (0.4 mmol).

  • Cap vial loosely (allow air exchange) and shake/stir at 25°C for 6 hours.

  • Direct Purification: Evaporate MeOH, re-dissolve in DCM, load onto silica plug.

Troubleshooting & Optimization (Expertise & Experience)

The following table synthesizes common failure modes specifically for methoxy-substituted boronic acids.

IssueDiagnosisCorrective Action
Low Yield (Protodeboronation) Reactant disappears, but product is low. Phenol/Anisole detected by LCMS.The methoxy group accelerates hydrolysis. 1. Increase Boronic Acid to 2.5 equiv. 2. Add 4Å Molecular Sieves. 3. Switch to slow addition of Boronic Acid (syringe pump) to keep concentration low relative to Cu.
No Reaction (ortho-Methoxy) Starting material remains untouched.Steric hindrance at the B-center blocks transmetallation. 1. Heat to 40-50°C. 2. Switch solvent to 1,2-Dichloroethane (DCE). 3. Use stoichiometric Cu(OAc)₂ (1.5 equiv).
Homocoupling (Biaryl formation) Significant 4,4'-dimethoxybiphenyl observed.Transmetallation is too fast relative to amine capture. 1. Increase the concentration of the Nucleophile (Amine/Phenol). 2. Reduce O₂ flow (use a balloon with 10% O₂ in N₂ instead of open air) to slow the oxidative cycle.
Incomplete Conversion Reaction stalls at 60-70%.Catalyst poisoning or Cu(I) stagnation. 1. Add 10-20 mol% TEMPO as a co-oxidant to assist Cu(I)->Cu(II) regeneration.
Workflow Logic Diagram

WorkflowStartStart: Select ProtocolCheckSubSubstrate AnalysisStart->CheckSubCNTarget: C-N BondCheckSub->CNCOTarget: C-O BondCheckSub->COOrthoCheckIs Methoxy ortho?CN->OrthoCheckCO->OrthoCheckCN_PathProtocol A:Cu(OAc)₂, PyridineDCM/MeOH, AirCO_PathProtocol B:Cu(OAc)₂, TEA4Å Sieves, DCMHeatModify: Heat to 50°CUse 2.0 eq CuOrthoCheck->HeatYesStandardProceed at RTOrthoCheck->StandardNoHeat->CN_PathHeat->CO_PathStandard->CN_PathStandard->CO_Path

Figure 2: Decision tree for selecting the optimal experimental conditions.

References

  • Chan, D. M. T., Monaco, K. L., Wang, R. P., & Winters, M. P. (1998). "New N- and O-Arylations with Phenylboronic Acids and Cupric Acetate." Tetrahedron Letters, 39(19), 2933–2936.[6] Link

  • Evans, D. A., Katz, J. L., & West, T. R. (1998). "Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids." Tetrahedron Letters, 39(19), 2937–2940. Link

  • Lam, P. Y. S., et al. (1998). "New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation." Tetrahedron Letters, 39(19), 2941–2944. Link

  • Qiao, J. X., & Lam, P. Y. S. (2011). "Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives." Synthesis, 2011(06), 829–856. Link

  • Vantourout, J. C., & Watson, A. J. B. (2017).[2] "Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity." Journal of the American Chemical Society, 139(13), 4769–4779. Link

Functionalization of 5-hydroxymethyl group post-coupling

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Post-Synthetic Functionalization of 5-Hydroxymethylcytosine (5hmC) in Oligonucleotides

Executive Summary & Technical Scope

The functionalization of the 5-hydroxymethyl group—specifically on the nucleobase 5-hydroxymethylcytosine (5hmC)—presents a unique challenge and opportunity in nucleic acid chemistry.[1][2] Unlike the canonical bases, the hydroxymethyl moiety (


) at the C5 position of cytosine offers a reactive primary alcohol that is chemically distinct but sterically sensitive.

In drug development and epigenetic profiling, functionalizing this group "post-coupling" (i.e., after the oligonucleotide backbone assembly or post-synthesis) is critical for two primary applications:

  • Epigenetic Sequencing (oxBS-seq/TAB-seq): Discriminating 5hmC from 5-methylcytosine (5mC).

  • Targeted Conjugation: Using 5hmC as a "bio-orthogonal handle" to attach affinity tags (biotin), fluorophores, or therapeutic payloads without disrupting Watson-Crick base pairing.

This guide rejects generic "labeling" advice. Instead, it details the Chemo-Enzymatic approach, which is the only method offering sufficient regioselectivity to modify the 5hmC hydroxyl group in the presence of the competing 3'/5'-hydroxyls and exocyclic amines of the DNA backbone.

Strategic Analysis: Why Chemical Methods Fail

Before detailing the protocol, it is vital to understand the causality of method selection.

  • The Selectivity Problem: Direct chemical functionalization (e.g., esterification or etherification) of the 5hmC hydroxyl group is rarely successful in complex oligonucleotides. The 5hmC hydroxyl is less nucleophilic than the terminal 5'-OH and competes with the exocyclic amines of Adenine, Guanine, and Cytosine.

  • The Solution (Chemo-Enzymatic): We utilize the bacteriophage T4

    
    -glucosyltransferase (
    
    
    
    -GT).[3] In nature, this enzyme protects phage DNA by transferring glucose to 5hmC. By hijacking this enzyme with a modified cofactor (UDP-6-Azide-Glucose) , we can install a "clickable" azide handle exclusively on the 5hmC residue with near 100% specificity.

Workflow Visualization: The "Click-Tag" System

The following diagram illustrates the two-step mechanism: Enzymatic Azide Transfer followed by Copper-Free Click Chemistry.

G cluster_0 Step 1: Enzymatic Activation cluster_1 Step 2: Chemical Functionalization Substrate Genomic DNA / Oligo (Contains 5hmC) Enzyme T4 Beta-Glucosyltransferase (Beta-GT) Substrate->Enzyme Substrate Cofactor UDP-6-Azide-Glucose (Synthetic Cofactor) Cofactor->Enzyme Donor Intermediate 5-Azido-Glucosyl-Cytosine (N3-5gmC) Enzyme->Intermediate Glycosyl Transfer (37°C, 1h) FinalProduct Functionalized Conjugate (Biotinylated/Labeled DNA) Intermediate->FinalProduct SPAAC Click Reaction (No Copper, RT) ClickReagent DBCO-Biotin / Fluorophore (Strain-Promoted Alkyne) ClickReagent->FinalProduct Conjugation

Figure 1: The Chemo-Enzymatic "Click" Workflow. T4


-GT transfers an azide-modified glucose to the 5hmC hydroxyl, creating a bio-orthogonal handle for subsequent functionalization.[2]

Detailed Protocol: Chemo-Enzymatic Labeling

This protocol is optimized for labeling 5hmC in genomic DNA (gDNA) or synthetic oligonucleotides for affinity enrichment (pull-down).

Phase 1: Enzymatic Azide Transfer

Objective: Install an azide moiety (


) onto the hydroxyl group of 5hmC.

Reagents Required:

  • Substrate: 1–2 µg fragmented gDNA or 50 pmol synthetic oligo.

  • Enzyme: T4

    
    -Glucosyltransferase (T4 
    
    
    
    -GT) (5 U/µL).
  • Cofactor: Uridine Diphosphate-6-Azide-Glucose (UDP-6-

    
    -Glu) (0.3 mM stock).
    
  • Buffer: 10X

    
    -GT Reaction Buffer (500 mM potassium acetate, 200 mM Tris-acetate, 100 mM magnesium acetate, 10 mM DTT, pH 7.9).
    

Step-by-Step:

  • Assembly: In a specific order, combine the following in a 0.2 mL PCR tube:

    • Nuclease-free

      
      : to final 50 µL
      
    • 10X

      
      -GT Buffer: 5 µL
      
    • DNA Substrate: 1–2 µg[4]

    • UDP-6-

      
      -Glu: 2 µL (Final conc. ~12 µM)
      
    • T4

      
      -GT: 1 µL (5 Units)
      
  • Incubation: Incubate at 37°C for 1 hour .

    • Expert Insight: Unlike standard restriction enzymes,

      
      -GT is robust. However, for high-density 5hmC samples (e.g., brain tissue DNA), extend incubation to 2 hours to ensure quantitative conversion.
      
  • Purification (Critical): Remove excess UDP-6-

    
    -Glu. Unreacted azide-glucose will compete in the next step.
    
    • Method: Use a silica-based column (e.g., Zymo Oligo Clean & Concentrator) or ethanol precipitation. Elute in 20 µL nuclease-free water.

Phase 2: Copper-Free Click Chemistry

Objective: Conjugate the azide-labeled DNA with a functional tag (Biotin or Fluorophore). We use DBCO (Dibenzocyclooctyne) reagents to avoid Copper(I) toxicity, which degrades DNA/RNA.

Reagents Required:

  • Ligand: DBCO-PEG4-Biotin (or DBCO-Fluorophore) (10 mM DMSO stock).

  • Solvent: DMSO or Water.

Step-by-Step:

  • Reaction Setup: Add 1–2 µL of DBCO-PEG4-Biotin (10 mM) to the 20 µL purified DNA from Phase 1.

    • Ratio: Aim for a 50-fold molar excess of DBCO over the estimated 5hmC sites.

  • Incubation: Incubate at 37°C for 2 hours or Overnight at Room Temperature .

    • Note: Protect from light if using fluorophores.

  • Final Cleanup: Remove unreacted DBCO-Biotin using a Sephadex G-50 spin column or similar size-exclusion chromatography. This is crucial to prevent high background in downstream streptavidin pull-downs.

Protocol: Selective Chemical Oxidation (oxBS-Seq)

For researchers aiming to sequence 5hmC rather than conjugate it, the functionalization strategy changes from glycosylation to oxidation . This converts 5hmC to 5-formylcytosine (5fC), which exhibits different behavior during bisulfite conversion.[5][6][7]

Mechanism:

  • 5mC

    
    No Reaction 
    
  • 5hmC

    
    5-formylcytosine (5fC) 
    
  • Bisulfite Treatment: 5mC remains C; 5fC is converted to Uracil (reads as T).[6]

Protocol (Potassium Perruthenate Method):

  • Warning:

    
     is a potent oxidant. Purity of DNA is paramount; contaminants (proteins, phenols) will reduce the oxidant and cause failure.
    
  • Denaturation: Denature 1 µg DNA (24 µL) with 1 µL 1M NaOH (37°C, 30 min).

  • Oxidation: Add 1 µL of 15 mM

    
     (dissolved in 0.05 M NaOH).
    
  • Reaction: Incubate on ice for 1 hour with occasional vortexing.

  • Purification: Use a P-30 spin column immediately to remove the oxidant.

  • Bisulfite Conversion: Proceed with standard bisulfite protocols (e.g., EpiTect).

Data Summary: Method Comparison

FeatureChemo-Enzymatic (Click)Chemical Oxidation (oxBS)Direct Chemical Activation
Primary Target 5hmC Hydroxyl5hmC Hydroxyl5hmC Hydroxyl
Reagent

-GT + UDP-Azide

or ACT+

Activated Esters/Phosphoramidites
Selectivity High (>99%) High (Structure Dependent)Low (Reacts with 5'-OH/Amines)
DNA Damage NegligibleModerate (Oxidative stress)High (Harsh solvents)
Main Application Enrichment / ImagingSequencing (Base resolution)Synthetic Chemistry (Monomers)
Self-Validation PCR/Dot Blot with StreptavidinSequencing AlignmentMass Spectrometry

References

  • Song, C. X., et al. (2011). "Selective chemical labeling reveals the genome-wide distribution of 5-hydroxymethylcytosine."[8] Nature Biotechnology, 29(1), 68–72.[8]

  • Booth, M. J., et al. (2012). "Quantitative sequencing of 5-methylcytosine and 5-hydroxymethylcytosine at single-base resolution." Science, 336(6083), 934-937.

  • Li, X., et al. (2021). "Selective Chemical Labeling and Sequencing of 5-Hydroxymethylcytosine in DNA at Single-Base Resolution."[8] Frontiers in Cell and Developmental Biology.

  • Zhu, C., et al. (2023). "Modular Oxidation of Cytosine Modifications and Their Application in Direct and Quantitative Sequencing." Journal of the American Chemical Society.

  • Ohkubo, A., et al. (2021). "Chemical Synthesis of Modified Oligonucleotides Containing 5'-Amino-5'-Deoxy-5'-Hydroxymethylthymidine Residues."[9] Current Protocols.

Sources

Scalable Synthesis of 2-Methoxy-5-hydroxymethyl Biaryl Scaffolds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged 2-Methoxy-5-hydroxymethyl Biaryl Scaffold

The biaryl motif is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmacologically active compounds. Within this class, the 2-methoxy-5-hydroxymethyl biaryl scaffold has emerged as a "privileged" structure. The strategic placement of the methoxy and hydroxymethyl groups offers a unique combination of properties. The methoxy group can influence conformation and metabolic stability, while the hydroxymethyl group provides a crucial handle for further functionalization or acts as a key pharmacophoric element, often engaging in hydrogen bonding interactions with biological targets.

This guide provides a comprehensive overview of scalable and efficient synthetic strategies for accessing this valuable scaffold. We will delve into the practicalities of preparing key building blocks and explore the nuances of palladium-catalyzed cross-coupling reactions, focusing on the Suzuki-Miyaura and Negishi couplings. The protocols and insights provided herein are tailored for researchers, scientists, and drug development professionals seeking to implement robust and scalable synthetic routes to this important class of molecules.

Strategic Approaches to the 2-Methoxy-5-hydroxymethyl Biaryl Core

The convergent nature of palladium-catalyzed cross-coupling reactions offers the most logical and flexible approach for the synthesis of 2-methoxy-5-hydroxymethyl biaryl scaffolds. The primary disconnection strategy involves the coupling of two key aryl partners. This can be achieved through two main pathways, each with its own set of considerations for scalability and functional group compatibility.

Figure 1: Convergent synthetic strategies for the 2-methoxy-5-hydroxymethyl biaryl scaffold.

Part 1: Synthesis of Key Building Blocks

The successful and scalable synthesis of the target biaryl scaffold hinges on the efficient preparation of the core building blocks. Here, we present detailed protocols for the synthesis of both the aryl halide and the arylboronic acid precursor.

Synthesis of (5-(Hydroxymethyl)-2-methoxyphenyl)boronic Acid

While the direct synthesis of (5-(hydroxymethyl)-2-methoxyphenyl)boronic acid at scale can be challenging due to potential issues with purification and stability, a robust approach involves the preparation of a stable precursor, such as the corresponding aldehyde, followed by reduction. The aldehyde, 5-formyl-2-methoxyphenylboronic acid, is commercially available, but a scalable synthesis is provided below for contexts requiring in-house preparation.

Protocol 1.1: Synthesis of 5-Formyl-2-methoxyphenylboronic Acid via Ortho-metalation

This procedure is adapted from general methods for the synthesis of functionalized phenylboronic acids.

Reaction Scheme:

Step-by-Step Protocol:

  • Protection of the Aldehyde: In a round-bottom flask, dissolve 2-methoxybenzaldehyde (1.0 eq) in a suitable solvent like toluene. Add ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid. Reflux the mixture with a Dean-Stark apparatus to remove water. Once the reaction is complete (monitored by TLC or GC), cool the mixture and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the acetal.

  • Ortho-metalation and Borylation: In a flame-dried, nitrogen-purged reactor, dissolve the acetal (1.0 eq) and N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C. Slowly add n-butyllithium (1.2 eq) and stir the mixture at this temperature for 2 hours. To this solution, add triisopropyl borate (1.5 eq) dropwise, maintaining the temperature below -60 °C. Allow the reaction to warm to room temperature and stir overnight.[1]

  • Hydrolysis and Deprotection: Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M hydrochloric acid. Stir vigorously for 2-3 hours to effect both hydrolysis of the boronate ester and deprotection of the acetal.

  • Work-up and Purification: Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield 5-formyl-2-methoxyphenylboronic acid.

Protocol 1.2: Reduction to (5-(Hydroxymethyl)-2-methoxyphenyl)boronic Acid

Reaction Scheme:

Step-by-Step Protocol:

  • Reduction: In a round-bottom flask, dissolve 5-formyl-2-methoxyphenylboronic acid (1.0 eq) in a mixture of THF and methanol. Cool the solution to 0 °C. Add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 10 °C. Stir the reaction at room temperature for 1-2 hours until complete conversion is observed by TLC.

  • Work-up and Purification: Carefully quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is acidic. Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford (5-(hydroxymethyl)-2-methoxyphenyl)boronic acid.

Synthesis of 2-Bromo-1-(hydroxymethyl)-4-methoxybenzene

A scalable route to this key aryl halide can be achieved from commercially available starting materials such as p-anisic acid or 3-bromo-4-methylanisole.

Protocol 1.2.1: Synthesis from 3-Bromo-4-methylanisole

This multi-step synthesis involves a side-chain bromination followed by hydrolysis.

Reaction Scheme:

Step-by-Step Protocol:

  • Radical Bromination: In a reactor equipped with a reflux condenser and a light source, dissolve 3-bromo-4-methylanisole (1.0 eq) in a suitable solvent such as carbon tetrachloride or chlorobenzene. Add N-bromosuccinimide (NBS) (1.1 eq) and a radical initiator like azobisisobutyronitrile (AIBN) (0.05 eq). Heat the mixture to reflux and irradiate with a UV lamp until the reaction is complete (monitored by GC or TLC).

  • Hydrolysis: After cooling, filter off the succinimide. The crude product can be directly hydrolyzed by refluxing with an aqueous solution of sodium carbonate.

  • Work-up and Purification: After hydrolysis, extract the product with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude alcohol can be purified by column chromatography or recrystallization.

Part 2: Palladium-Catalyzed Cross-Coupling Methodologies

With the key building blocks in hand, the construction of the biaryl scaffold can be achieved using highly efficient palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Negishi couplings are particularly well-suited for this transformation due to their broad functional group tolerance and scalability.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction in pharmaceutical development due to the stability and low toxicity of the boronic acid reagents.[2][3] The reaction is generally tolerant of the unprotected hydroxymethyl group, obviating the need for protection-deprotection steps.[4]

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2.1: Scalable Suzuki-Miyaura Coupling

Reaction Scheme:

Step-by-Step Protocol:

  • Reaction Setup: To a degassed mixture of a suitable solvent (e.g., dioxane/water or 2-MeTHF/water) in a reactor, add the aryl halide (1.0 eq), (5-(hydroxymethyl)-2-methoxyphenyl)boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor the progress by HPLC or TLC.

  • Work-up: Upon completion, cool the reaction mixture and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the layers and wash the organic layer with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Table 1: Comparison of Reaction Parameters for Suzuki-Miyaura Coupling

ParameterCondition 1Condition 2Scalability Considerations
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂For large-scale, pre-catalysts or catalysts with higher turnover numbers (TONs) are preferred.
Base K₂CO₃Cs₂CO₃K₂CO₃ is generally more cost-effective for large-scale synthesis.
Solvent Dioxane/H₂O2-MeTHF/H₂O2-MeTHF is a more environmentally friendly and safer solvent for scale-up.
Temperature 90 °C80 °CLower temperatures are generally preferred for safety and energy efficiency on a large scale.
Negishi Coupling

The Negishi coupling, which utilizes organozinc reagents, offers a powerful alternative to the Suzuki-Miyaura reaction.[5] It is known for its high reactivity and excellent functional group tolerance, including compatibility with alcohols.[6]

Figure 3: Catalytic cycle of the Negishi cross-coupling reaction.

Protocol 2.2: Scalable Negishi Coupling

Reaction Scheme:

Step-by-Step Protocol:

  • Preparation of the Organozinc Reagent: In a flame-dried reactor under an inert atmosphere, prepare the arylzinc reagent by either transmetalation from an aryllithium or Grignard reagent with ZnCl₂, or by direct insertion of zinc into an aryl halide.

  • Reaction Setup: In a separate reactor, dissolve 2-bromo-1-(hydroxymethyl)-4-methoxybenzene (1.0 eq) and a palladium catalyst (e.g., Pd(dba)₂ with a suitable phosphine ligand like SPhos, 1-2 mol%) in an anhydrous solvent like THF or DMAc.

  • Reaction Execution: Add the freshly prepared organozinc reagent to the solution of the aryl bromide and catalyst. The reaction is often run at room temperature or with gentle heating. Monitor the reaction by HPLC or TLC.

  • Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent, wash with brine, dry, and concentrate. Purify by column chromatography or recrystallization.

Part 3: Scalability and Purification

Transitioning from laboratory-scale synthesis to pilot plant or manufacturing scale requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

Scalability Considerations
  • Reagent Selection: For large-scale synthesis, the cost and availability of starting materials, catalysts, and solvents are critical. Aryl chlorides are often preferred over bromides or iodides due to their lower cost.[7]

  • Catalyst Loading: Minimizing catalyst loading is crucial for reducing costs and simplifying purification. High-turnover catalysts are highly desirable for industrial applications.

  • Solvent Choice: The choice of solvent should consider safety (flash point, toxicity), environmental impact, and ease of recovery. Solvents like 2-MeTHF are gaining popularity as greener alternatives to THF and dioxane.

  • Process Safety: Exothermic reactions need to be carefully controlled on a large scale. Proper heat management and controlled addition of reagents are essential.

Purification of Polar Biaryl Alcohols

The presence of the hydroxymethyl group imparts polarity to the final biaryl scaffold, which can present challenges for purification, especially on a large scale.

  • Crystallization: This is the most cost-effective and scalable purification method. A thorough screening of solvents and solvent mixtures is necessary to identify conditions that provide high recovery and purity.

  • Column Chromatography: While effective at the lab scale, traditional silica gel chromatography can be expensive and generate significant solvent waste at an industrial scale. For large-scale applications, automated flash chromatography systems or other techniques like supercritical fluid chromatography (SFC) may be more efficient.[8][9]

  • Trituration/Slurrying: Suspending the crude product in a solvent in which the impurities are soluble but the product is not can be a simple and effective method for initial purification.

Conclusion

The 2-methoxy-5-hydroxymethyl biaryl scaffold represents a valuable target for medicinal chemistry and drug discovery. The synthetic strategies outlined in this guide, based on robust palladium-catalyzed cross-coupling reactions, provide a clear and scalable pathway to these important molecules. By carefully selecting the appropriate building blocks, optimizing the cross-coupling conditions, and considering the practical aspects of large-scale purification, researchers and drug development professionals can efficiently access a wide range of derivatives based on this privileged scaffold.

References

  • Milne, J. E., & Buchwald, S. L. (2004). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society, 126(40), 13028–13032. [Link]

  • Primer, D. N., Karakaya, I., Tellis, J. C., & Molander, G. A. (2015). Single-Electron Transmetalation: An Enabling Technology for Secondary Alkylboron Cross-Coupling. Journal of the American Chemical Society, 137(6), 2195–2198. [Link]

  • Hartwig, J. (n.d.). Highly Efficient and Functional-Group-Tolerant Catalysts for the Palladium-Catalyzed Coupling of Aryl Chlorides with Thiols. John Hartwig. Retrieved from [Link]

  • Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • Sadeghi, S. H. (2024). A Brief Review of Suzuki-Miyaura Cross-coupling Synthesis of Biaryls Using Green Transition Metal Palladium Catalysts. Organic Chemistry Research, 10(1), 79-82. [Link]

  • Morken, J. P., & St. Jean, D. T. (2013). Functional Group Tolerant Nickel-Catalyzed Cross-Coupling Reaction for Enantioselective Construction of 30 Methyl-Bearing Stereocenters. PMC, 5(5), 1305-1308. [Link]

  • Knochel, P., & Krasovskiy, A. (2008). Negishi Cross-Couplings of Unsaturated Halides Bearing Relatively Acidic Hydrogen Atoms with Organozinc Reagents. Organic Letters, 10(13), 2681–2684. [Link]

  • Zhang, W.-B., & Shi, S.-L. (2021). Enantioconvergent Negishi Cross-Coupling of Racemic sec-Alkylzinc Reagent with Aryl Halides Enabled by Bulky N-Heterocyclic Carbene-Pd Catalyst. CCS Chemistry, 3(10), 2755-2764. [Link]

  • Wikipedia. (n.d.). Negishi coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved from [Link]

  • Chem-Station Int. Ed. (2016, May 9). Protecting Groups for Boronic Acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Simultaneous Reduction of Aldehyde Group to Hydroxymethyl Group in Palladium-catalyzed Suzuki Cross-coupling Reaction. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected Haloimidazoles. Retrieved from [Link]

  • Rychnovsky, S. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Buchwald, S. L., & Antilla, J. C. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC, 3(1), 1-13. [Link]

  • Lu, Y., & Miller, S. J. (2019). Practical access to axially chiral sulfonamides and biaryl amino phenols via organocatalytic atroposelective N-alkylation. PMC, 10(1), 3574. [Link]

  • Polypeptide. (n.d.). Aspects of industrial purification of peptides using large-scale chromatography. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-bromo-4-hydroxytoluene. Retrieved from [Link]

  • Morken, J. P., & Ely, R. J. (2016). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. PMC, 8(11), 3892-3895. [Link]

Sources

Troubleshooting & Optimization

Preventing protodeboronation of 2-methoxy aryl boronic acids

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #8492: Stability Protocols for 2-Methoxy Aryl Boronic Acids

Issue Description: User reports consistent low yields (<20%) and high levels of deboronated byproduct (anisole derivatives) when attempting Suzuki-Miyaura coupling of 2-methoxybenzeneboronic acid derivatives.

Status: Open Priority: High (Blocker) Assigned Specialist: Senior Application Scientist, Catalysis Group

Diagnostic Hub: Why is this failing?

The failure mode you are experiencing is Protodeboronation .[1][2] While all boronic acids are susceptible, 2-methoxy aryl boronic acids are uniquely fragile due to a specific "perfect storm" of electronic effects.

The Mechanism of Failure

In a standard Suzuki coupling, you add a base (e.g., ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


, 

) to activate the boronic acid into a boronate anion (

). This anion is the active species for transmetallation, but it is also the species that decomposes.
  • Electronic Activation: The 2-methoxy group is a strong electron donor (resonance). This increases electron density at the ipso-carbon (the carbon attached to Boron).

  • Base Catalysis: The base converts the neutral boronic acid into a negatively charged boronate.

  • Protonation: Water (or any proton source) attacks the electron-rich ipso-carbon. The C-B bond breaks, releasing boric acid and the protonated arene (your byproduct).

Key Insight: The rate of decomposition often exceeds the rate of Transmetallation. To fix this, we must either accelerate the coupling or throttle the concentration of the boronate .

Protodeboronation BA Boronic Acid (Neutral) Boronate Boronate Anion (Reactive & Unstable) BA->Boronate Activation Base Base (OH-) Base->Boronate TS Ipso-Protonation (Stabilized by 2-OMe) Boronate->TS Slow Transmetallation allows time for... Coupling Pd-Catalyzed Coupling Boronate->Coupling Desired Pathway (Must be faster!) H2O Proton Source (H2O/MeOH) H2O->TS Product Deboronated Byproduct (Anisole) TS->Product C-B Bond Cleavage

Figure 1: The kinetic competition between productive coupling and destructive protodeboronation.

Troubleshooting the Reaction Matrix

If you must use the free boronic acid (or simple pinacol ester), you cannot use "standard" Suzuki conditions (e.g.,


, 

, reflux). You must engineer the system for speed.
Q: Which catalyst system should I use?

A: Switch to Buchwald G3/G4 Precatalysts. Standard Pd(0) sources like


 or 

have slow activation kinetics. You need a catalyst that generates the active

species instantly to consume the boronic acid before it decomposes.
  • Recommendation: XPhos Pd G3 or SPhos Pd G3 .

  • Why: These bulky, electron-rich ligands facilitate extremely rapid oxidative addition and transmetallation, often allowing the reaction to run at room temperature.

Q: What base and solvent combination minimizes decomposition?

A: Anhydrous conditions or Weak Phosphate Bases. Hydroxide bases (


, 

) are fatal to 2-methoxy boronic acids.
  • Best Case:

    
     (anhydrous or monohydrate).
    
  • Solvent: THF or 1,4-Dioxane.[3] Avoid alcohols (MeOH/EtOH) as they can act as proton sources.

Protocol A: High-Speed Coupling for Unstable Acids

Based on Buchwald et al. (2010) [1]

ComponentSpecificationNotes
Catalyst XPhos Pd G3 (1–2 mol%)Fast activation is critical.
Base

(0.5 M aq. solution)
2:1 ratio of Organic:Aqueous solvent.
Solvent THFDegassed thoroughly.
Temperature Room Temperature to 40°CDo not reflux. Heat accelerates deboronation.
Time 30 mins – 2 hoursReaction should be complete quickly.

Alternative Reagents: The "Slow-Release" Strategy

If Protocol A fails, the boronic acid is too unstable to exist in the free form. You must switch to a protected derivative that releases the active species slowly.[4]

Option 1: MIDA Boronates (The Gold Standard)

N-methyliminodiacetic acid (MIDA) boronates are


-hybridized, shutting down the empty p-orbital on boron. This makes them immune to protodeboronation during storage and handling. Under reaction conditions, they hydrolyze slowly, keeping the concentration of the "dangerous" free acid low.

Protocol B: MIDA Boronate Coupling Based on Gillis & Burke (2007) [2]

  • Reagents: Aryl Halide (1.0 equiv), 2-OMe-Aryl-MIDA (1.2 equiv).

  • Catalyst:

    
     (2-5 mol%) + SPhos (4-10 mol%).
    
  • Base/Solvent:

    
     (3.0 equiv) in Dioxane:H2O (5:1).[5]
    
  • Temp: 60°C.

  • Mechanism: The water/base slowly hydrolyzes the MIDA backbone. As soon as a molecule of free boronic acid is generated, the highly active SPhos-Pd catalyst consumes it.

Option 2: Potassium Trifluoroborates ( )

Molander salts are generally more robust than boronic acids. While they still require hydrolysis to react, the equilibrium favors the stable salt until fluoride abstraction occurs.

Protocol C: Molander Coupling Based on Molander et al.[6] [3]

  • Reagents: Aryl Halide (1.0 equiv),

    
     (1.05 equiv).
    
  • Catalyst:

    
     (2-5 mol%).
    
  • Base:

    
     (3.0 equiv).
    
  • Solvent: THF:H2O (3:1).

  • Temp: Reflux (These salts can often withstand higher temps than free acids).

Decision Logic & Workflow

Use this flowchart to determine your next experimental step.

DecisionTree Start Start: 2-OMe Aryl Boronic Acid Check1 Is the Boronic Acid commercially available as MIDA? Start->Check1 YesMIDA Buy MIDA Boronate Use Protocol B Check1->YesMIDA Yes NoMIDA Use Free Acid Check1->NoMIDA No TryProtoA Attempt Protocol A (XPhos Pd G3, RT) NoMIDA->TryProtoA Success Yield > 60%? Proceed TryProtoA->Success Yes Fail Low Yield / Deboronation TryProtoA->Fail No Synth Synthesize Derivative Fail->Synth Choice Choose Derivative Synth->Choice MakeMIDA Synthesize MIDA (Stable, slow release) Choice->MakeMIDA MakeBF3K Synthesize BF3K (Robust, scalable) Choice->MakeBF3K

Figure 2: Decision matrix for selecting the correct reagent class.

Frequently Asked Questions (FAQs)

Q: Can I just use the Pinacol ester (


) to fix this? 
A: Likely not.  While Pinacol esters are thermally more stable than acids, they must hydrolyze to the acid (or a reactive ate-complex) to transmetallate. In basic aqueous conditions, 2-methoxy pinacol esters often hydrolyze and then protodeboronate just as fast as the free acid. MIDA or 

are structurally distinct and offer superior protection.

Q: Why does the reaction turn black immediately? A: This is "Pd black" precipitation. It indicates your catalyst is decomposing before it can enter the catalytic cycle. This happens when the oxidative addition step is too slow or the boronic acid decomposes, leaving the Pd(0) with no partner. Solution: Use a stabilizing ligand (SPhos, XPhos) and ensure your solvent is degassed.

Q: Can I use anhydrous conditions completely? A: Yes, but you may need a different activator. Silver (I) oxide (


) or Copper (I) salts (

) can facilitate transmetallation in non-aqueous solvents, bypassing the hydrolytic decomposition pathway. However, these are more expensive and harder to purify.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[7] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[7] Journal of the American Chemical Society.[7][8]

  • Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society.[7][8]

  • Molander, G. A., & Ellis, N. (2007).[6] Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research.

  • Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Isotopes, and Mechanisms. Journal of the American Chemical Society.[7][8]

Sources

Improving yield of Suzuki coupling with ortho-substituted boronic acids

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Topic: Ortho-Substituted Boronic Acids | Ticket: #SZK-ORTHO-001

The Core Challenge: Why Your Reaction is Failing

Welcome to the technical support center. If you are here, your Suzuki coupling involving ortho-substituted boronic acids has likely resulted in low yields, unreacted starting material, or the dreaded protodeboronated byproduct (Ar-H).

The Mechanistic Bottleneck

In standard Suzuki couplings, oxidative addition is often the rate-determining step (RDS). However, with ortho-substituted boronic acids , the RDS shifts to transmetallation .

  • Steric Clash: The bulky substituent on the boronic acid physically blocks the approach to the Palladium(II) center.

  • The "Ate" Complex Barrier: Transmetallation requires the formation of a boronate "ate" complex (Ar-B(OH)₃⁻) or a hydroxo-palladium species. Steric bulk destabilizes this transition state.

  • The Race Condition: While the boronic acid waits for the crowded palladium center to open up, it is vulnerable to protodeboronation (hydrolysis of the C-B bond), effectively destroying your reagent before it can react.

Visualizing the Problem

The following diagram illustrates the competition between the productive catalytic cycle and the destructive protodeboronation pathway.

SuzukiSteric cluster_cycle Catalytic Cycle (Slowed by Sterics) Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X TransMet Transmetallation (STERIC BOTTLENECK) OxAdd->TransMet Slow Approach RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->Pd0 Boronic Ortho-Substituted Boronic Acid Boronic->TransMet Base Activated Deboronation Protodeboronation (Ar-H Byproduct) Boronic->Deboronation H2O / Base (Fast Side Reaction)

Figure 1: The "Race Condition" in sterically hindered Suzuki coupling. The red path (Protodeboronation) often outcompetes the slow Transmetallation step unless specific ligands are used.

The Hardware: Catalyst & Ligand Selection[1]

To win the race against protodeboronation, you must accelerate transmetallation. This requires electron-rich, bulky phosphine ligands that promote a monoligated Pd(0) species.

The "Gold Standard" Ligands
LigandStructure TypeBest Use CaseWhy it works
SPhos Biaryl PhosphineFirst-line defense. Excellent for ortho-substituted boronic acids + aryl chlorides/bromides.The methoxy group on the biaryl backbone provides secondary interaction with Pd, stabilizing the monoligated species while creating a large pocket for the bulky boronic acid.
XPhos Biaryl PhosphineHeavy Duty. Use when SPhos fails, especially for heteroaryl chlorides or extremely hindered electrophiles.Larger isopropyl groups increase the cone angle, forcing the formation of the highly active L1-Pd species.
AntPhos Anthracene-basedSpecialist. Specifically designed for di-ortho substituted systems.The anthracene backbone creates a unique steric environment that accommodates extreme bulk.
The Precatalyst Trap

Do not use Pd(PPh₃)₄. Tetrakis(triphenylphosphine)palladium(0) is ineffective for hindered substrates. The PPh₃ ligands are not bulky enough to force the formation of the active monoligated species, and the oxidative addition is too slow.

Recommended Precatalysts:

  • Pd₂(dba)₃ : Cheap, reliable source of Pd(0). Must be mixed with ligand (L:Pd ratio 2:1 or 1.5:1).

  • Pd-PEPPSI-IPr : A distinct NHC-based catalyst. Excellent for extremely hindered couplings where phosphines fail.

  • Buchwald G3/G4 Precatalysts : These air-stable precursors activate rapidly and ensure the correct Ligand:Pd ratio.

Experimental Protocols

Protocol A: The "SPhos Standard" (Recommended Starting Point)

Use this for mono-ortho substituted boronic acids.

  • Catalyst Loading: 1-2 mol% Pd₂(dba)₃ + 2-4 mol% SPhos (1:2 ratio).

  • Solvent: Toluene/Water (10:1) or Dioxane/Water (10:1). The biphasic system helps regulate base solubility.

  • Base: K₃PO₄ (3.0 equiv). This weak base minimizes protodeboronation compared to carbonates or hydroxides.

  • Temperature: 100°C.

  • Time: 2-12 hours.

Protocol B: The "High-Risk" Method (For Unstable Boronic Acids)

Use this if you observe significant protodeboronation (Ar-H) in Protocol A.

  • Substrate Modification: Convert your boronic acid to a MIDA boronate or use a Pinacol ester .

  • Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%).

  • Solvent: THF/Water (4:1).

  • Base: K₂CO₃ or Ba(OH)₂ (for MIDA boronates).

  • Technique: Slow Addition. Dissolve the boronic acid in THF and add it via syringe pump over 2 hours to the hot reaction mixture. This keeps the concentration of free boronic acid low, starving the protodeboronation pathway while feeding the catalytic cycle.

Troubleshooting Diagnostics (FAQ)

Use this decision tree to diagnose your specific failure mode.

Troubleshooting Start Analyze Reaction Mixture CheckSM Is Aryl Halide remaining? Start->CheckSM CheckProd Is Protodeboronated (Ar-H) Boron species present? CheckSM->CheckProd Yes Success Reaction Complete CheckSM->Success No (Full Conv.) BaseIssue ISSUE: Protodeboronation FIX: 1. Switch to anhydrous base (CsF) 2. Use MIDA boronate 3. Slow addition of Boron CheckProd->BaseIssue Yes (Ar-H found) CatDeath ISSUE: Catalyst Deactivation FIX: 1. Switch to XPhos or Pd-PEPPSI 2. Increase Temp 3. Check O2 exclusion CheckProd->CatDeath No (Ar-B remaining)

Figure 2: Diagnostic logic for failed Suzuki couplings.

Q: My reaction stalled at 40% conversion. Adding more catalyst didn't help.

A: You likely have ligand poisoning or Pd-black formation .

  • Diagnosis: If the solution turned black (precipitated Pd), your ligand is not bulky or electron-rich enough to stabilize the Pd(0).

  • Fix: Switch from SPhos to XPhos or BrettPhos . Ensure your solvent is rigorously degassed; oxygen kills the active monomeric Pd species faster than the dimer.

Q: I see 100% conversion of the boronic acid, but only 10% product. The rest is the reduced arene (Ar-H).

A: This is classic protodeboronation .

  • Mechanism: The base is catalyzing the hydrolysis of the C-B bond faster than the transmetallation can occur.

  • Fix 1 (Base): Switch from carbonate bases (K₂CO₃) to anhydrous Fluoride bases (CsF) in dry dioxane. Fluoride activates the boron without requiring water, shutting down the hydrolysis pathway.

  • Fix 2 (Concentration): Use the Slow Addition Protocol (Protocol B).

Q: Can I use Boronic Esters (Pinacol) instead of Acids?

A: Yes, but with a caveat. Pinacol esters are generally slower to transmetallate because they are less Lewis acidic than boronic acids. They often require in-situ hydrolysis to the acid to react (unless using specific anhydrous conditions with alkoxides).

  • Verdict: If your boronic acid is unstable, use the ester.[1][2] If your boronic acid is stable but unreactive, the ester will likely be even slower.

References

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides. Journal of the American Chemical Society. Link

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling of MIDA Boronates. Journal of the American Chemical Society. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society. Link

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Suzuki-Miyaura Cross-Coupling Applications. Chemistry - A European Journal. Link

Sources

Technical Support Center: Troubleshooting Low Reactivity of (5-(Hydroxymethyl)-2-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for advanced chemical synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of (5-(Hydroxymethyl)-2-methoxyphenyl)boronic acid. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address low reactivity and other common issues, ensuring the success of your synthetic endeavors.

Introduction: Understanding the Molecule

(5-(Hydroxymethyl)-2-methoxyphenyl)boronic acid is a valuable building block in organic synthesis, particularly for the construction of complex biaryl structures. However, its unique substitution pattern—an electron-donating methoxy group ortho to the boronic acid and a hydroxymethyl group meta to it—can present specific challenges in Suzuki-Miyaura cross-coupling reactions. This guide will dissect the potential causes of low reactivity and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low to no conversion in my Suzuki-Miyaura reaction with (5-(Hydroxymethyl)-2-methoxyphenyl)boronic acid?

A1: Low conversion with this substrate can stem from a combination of electronic, steric, and stability factors. The ortho-methoxy group is electron-donating, which can decrease the Lewis acidity of the boron center, potentially slowing down the crucial transmetalation step in the catalytic cycle.[1] Additionally, the presence of two functional groups, a hydroxyl and a methoxy group, can lead to several competing side reactions or catalyst inhibition.

A primary suspect for low yield is protodeboronation , an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[2] This process is often promoted by aqueous basic conditions, which are common in Suzuki-Miyaura couplings.

Q2: What are the likely side reactions, and how can I detect them?

A2: Besides the desired cross-coupling product, you should be vigilant for the following byproducts:

  • Protodeboronation Product: Formation of 4-(hydroxymethyl)-3-methoxytoluene. This is a strong indicator that your boronic acid is degrading faster than it is coupling.

  • Homocoupling Product: Formation of a biaryl from two molecules of the boronic acid. This can be promoted by the presence of oxygen or certain palladium(II) species in the reaction mixture.[3]

  • Boroxine Formation: Boronic acids can reversibly form cyclic trimeric anhydrides called boroxines in the presence of dehydrating conditions or upon standing.[4][5][6][7] Electron-donating groups can favor boroxine formation. While boroxines can participate in Suzuki couplings, their reactivity can differ from the monomeric boronic acid.

Detection: These byproducts can be identified and quantified using techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy by comparing the spectra of your crude reaction mixture with that of your starting materials and expected products.

Q3: Could the hydroxymethyl and methoxy groups be interfering with the catalyst?

A3: Yes, this is a plausible scenario. The ortho-methoxy group's oxygen atom could potentially chelate to the palladium center during the catalytic cycle.[8][9] This chelation could either be beneficial by stabilizing a key intermediate or detrimental by creating an overly stable complex that inhibits further reaction.

The hydroxymethyl group, while less likely to form a strong chelate with the palladium, is a protic group that could interact with the base or the catalyst, potentially altering their reactivity.

Troubleshooting Guide: A Step-by-Step Approach to Optimization

If you are experiencing low yields, the following systematic approach will help you diagnose and resolve the issue.

Step 1: Reagent and Reaction Setup Integrity

Before modifying reaction parameters, ensure the fundamentals are sound.

  • Boronic Acid Quality: Boronic acids can degrade over time. Use freshly purchased or recently purified (5-(hydroxymethyl)-2-methoxyphenyl)boronic acid. Consider storing it under an inert atmosphere at low temperatures.

  • Inert Atmosphere: Thoroughly degas your solvent and reaction mixture to remove oxygen, which can lead to catalyst deactivation and homocoupling.[3] Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.

  • Solvent Purity: Use anhydrous solvents, as water can promote protodeboronation. However, in some cases, a small amount of water is necessary for the base to be effective.[10]

Step 2: Strategic Selection of Reaction Components

The choice of catalyst, ligand, base, and solvent is critical for overcoming the inherent challenges of this substrate.

For sterically hindered and electron-rich boronic acids, standard catalysts like Pd(PPh₃)₄ may not be optimal. Consider more advanced catalyst systems:

  • Bulky, Electron-Rich Ligands: Ligands such as Buchwald's biarylphosphines (e.g., SPhos, XPhos, RuPhos) are often effective for challenging couplings as they promote both oxidative addition and reductive elimination.[11][12]

  • Pre-catalysts: Using well-defined palladium pre-catalysts can lead to more consistent generation of the active Pd(0) species.

Catalyst/Ligand SystemRationale
Pd(OAc)₂ / SPhos or XPhos Excellent for electron-rich and sterically hindered substrates. Promotes efficient oxidative addition and reductive elimination.
Pd₂(dba)₃ / RuPhos Another robust system for challenging couplings, often showing complementary reactivity to other Buchwald ligands.
Pd(dppf)Cl₂ A reliable catalyst for a range of Suzuki couplings, but may be less effective for this specific substrate if steric hindrance is a major issue.

The base plays a crucial role in activating the boronic acid.[13] However, strong bases can accelerate protodeboronation.

  • Weaker Bases: Consider switching from strong bases like NaOH or KOH to milder options such as K₂CO₃, Cs₂CO³, or K₃PO₄.

  • Anhydrous Conditions: If protodeboronation is severe, using a fluoride source like CsF or KF in an anhydrous solvent can be an effective strategy.

The solvent influences the solubility of reagents and the reaction kinetics.

  • Aprotic Polar Solvents: Dioxane, THF, and DMF are common choices. A mixture of an organic solvent with a small amount of water can be beneficial, but the water content should be carefully optimized.

  • Toluene: Can be a good choice, especially at higher temperatures, and allows for the azeotropic removal of water if desired.

Step 3: Modifying the Boronic Acid

If optimizing the reaction conditions with the boronic acid proves unsuccessful, converting it to a more stable derivative is a highly effective strategy.

  • Pinacol Boronate Esters: These are significantly more stable towards protodeboronation and can be readily prepared from the boronic acid and pinacol.[3] They act as a "slow-release" source of the boronic acid under the reaction conditions.

  • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable and can be purified by chromatography.[14] They release the boronic acid under basic conditions, minimizing its exposure to conditions that promote degradation.

  • Trifluoroborate Salts: Potassium aryltrifluoroborates (R-BF₃K) are another class of stable boronic acid surrogates that exhibit excellent reactivity in Suzuki couplings.[14]

Experimental Workflow: A General Protocol for Optimization

The following diagram illustrates a systematic workflow for troubleshooting low reactivity.

Caption: A logical workflow for troubleshooting Suzuki-Miyaura coupling reactions.

Mechanistic Considerations: The Catalytic Cycle and Potential Pitfalls

Understanding the Suzuki-Miyaura catalytic cycle is key to effective troubleshooting.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_side Side Reactions Pd0 Pd(0)Ln OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd PdII R¹-Pd(II)Ln-X OxAdd->PdII Transmetalation Transmetalation (R²-B(OR)₃⁻) PdII->Transmetalation PdII_R2 R¹-Pd(II)Ln-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product Boronic_Acid (5-(Hydroxymethyl)-2- methoxyphenyl)boronic acid Boronic_Acid->Transmetalation Activation by Base Protodeboronation Protodeboronation (+H₂O, Base) Boronic_Acid->Protodeboronation Side_Product 4-(Hydroxymethyl)- 3-methoxytoluene Protodeboronation->Side_Product

Caption: The Suzuki-Miyaura catalytic cycle and the competing protodeboronation side reaction.

The low reactivity of (5-(hydroxymethyl)-2-methoxyphenyl)boronic acid can be attributed to a slow transmetalation step. The electron-donating methoxy group reduces the electrophilicity of the boron atom, making the transfer of the aryl group to the palladium center less favorable.

Conclusion

Troubleshooting the low reactivity of (5-(hydroxymethyl)-2-methoxyphenyl)boronic acid requires a multi-faceted and logical approach. By systematically evaluating the integrity of the reagents and reaction setup, strategically selecting the catalyst, ligand, base, and solvent, and considering the use of more stable boronic acid derivatives, researchers can significantly improve the outcomes of their Suzuki-Miyaura cross-coupling reactions. This guide provides the foundational knowledge and practical steps to navigate the challenges associated with this specific and other similarly functionalized substrates.

References

  • Gillis, E. P.; Burke, M. D. (2007). A Simple and Modular Strategy for the Small Molecule Synthesis of All Stereoisomers of a Common Polyol Substructure. Journal of the American Chemical Society, 129(22), 6716–6717. [Link]

  • Czaplik, W. M., Mayer, M., & von Wangelin, A. J. (2009). Mechanistic aspects of the Suzuki–Miyaura cross-coupling reaction. Chemistry–A European Journal, 15(21), 5240-5249. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl halides and boronic acids. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116-2119. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for the iterative assembly of small molecules. Journal of the American Chemical Society, 131(20), 6961-6963. [Link]

  • Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2008). Direct and waste-free conversion of azides to primary amines and N-acyl-amines. Angewandte Chemie International Edition, 47(15), 2876-2879. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). The role of the base in the Suzuki–Miyaura reaction. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). Ligandless, copper-catalyzed, aerobic oxidative C–H/N–H coupling of aryl C–H bonds and amides. Journal of the American Chemical Society, 136(22), 7939-7942. [Link]

  • Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2016). Protodeboronation of Aryl-, Heteroaryl-, and Vinylboronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. The Journal of Organic Chemistry, 81(18), 8205–8216. [Link]

  • Adamo, C., Ciofini, I., & Le Bahers, T. (2006). Homocoupling in Suzuki–Miyaura reaction: a DFT study. Inorganica Chimica Acta, 359(1), 159-166. [Link]

  • Tokunaga, Y., Ueno, H., Shimomura, Y., & Seo, T. (2008). Formation of boroxine: its stability and thermodynamic parameters in solution. Tetrahedron Letters, 49(20), 3273-3275. [Link]

  • Bock, C. W., Larkin, J. D., & Rao, N. Z. (2012). Thermodynamics of boroxine formation from the aliphatic boronic acid monomers R–B (OH) 2 (R= H, H3C, H2N, HO, and F): a computational investigation. The Journal of Physical Chemistry A, 116(36), 9145-9156. [Link]

  • Matos, K., & Söderquist, J. A. (1998). A convenient one-pot synthesis of arylboronic acids. The Journal of Organic Chemistry, 63(3), 461-462. [Link]

  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Roles of the base in the Suzuki–Miyaura reaction. Chemistry–A European Journal, 17(8), 2492-2503. [Link]

  • Liu, H., Ren, J., Lin, Y., Huang, S., & Lu, G. P. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. The Journal of Organic Chemistry. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed: the missing link. Angewandte Chemie International Edition, 55(37), 11114-11126. [Link]

  • Tokunaga, Y., Ueno, H., Shimomura, Y., & Seo, T. (2008). Formation of boroxine: its stability and thermodynamic parameters in solution. Tetrahedron Letters, 49(20), 3273-3275. [Link]

  • Bock, C. W., Larkin, J. D., & Rao, N. Z. (2012). Thermodynamics of boroxine formation from the aliphatic boronic acid monomers R–B (OH) 2 (R= H, H3C, H2N, HO, and F): a computational investigation. The Journal of Physical Chemistry A, 116(36), 9145-9156. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Eckerd College. (n.d.). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R-B(OH)(2) (R = H, H3C, H2N, HO, and F): A Computational Investigation. Retrieved from [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

  • PubChem. (n.d.). 5-Formyl-2-methoxyphenylboronic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • I.R.I.S. (n.d.). Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. Retrieved from [Link]

  • Bock, C. W., Larkin, J. D., & Rao, N. Z. (2012). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 116(36), 9145-9156. [Link]

  • Alchimica. (n.d.). (5-(Hydroxymethyl)-2-methoxyphenyl)boronic acid (1 x 1 g). Retrieved from [Link]

  • PubChem. (n.d.). 5-Formyl-2-methoxyphenylboronic acid. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Simultaneous Reduction of Aldehyde Group to Hydroxymethyl Group in Palladium-catalyzed Suzuki Cross-coupling Reaction. Retrieved from [Link]

  • ResearchGate. (2017, October 30). Is It Important to Compute Intramolecular Hydrogen Bonding in Drug Design? Retrieved from [Link]

Sources

Removing boroxine impurities from (5-(Hydroxymethyl)-2-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed as an autonomous support center resource for researchers working with (5-(Hydroxymethyl)-2-methoxyphenyl)boronic acid (CAS: 1137339-94-6).

Topic: Management of Boroxine Impurities in (5-(Hydroxymethyl)-2-methoxyphenyl)boronic acid Ticket ID: TCH-BA-5H2M Status: Active Guide

Executive Summary: The "Dryness Paradox"

Researchers often encounter a counter-intuitive problem with (5-(Hydroxymethyl)-2-methoxyphenyl)boronic acid: The harder you dry it, the less pure it becomes.

This compound, like many arylboronic acids, exists in a dynamic equilibrium with its cyclic trimeric anhydride, known as boroxine . Under standard storage conditions—and especially under high vacuum or heat—three molecules of the boronic acid dehydrate to form one molecule of boroxine and three molecules of water.

While boroxines are often chemically competent in Suzuki-Miyaura couplings, they alter the molecular weight (stoichiometry errors) and can complicate analytical spectra. This guide provides validated protocols to shift the equilibrium back to the pure acid form.

Diagnostic Hub: Do I Have Boroxine Contamination?

Before attempting purification, confirm the presence of boroxine using NMR spectroscopy.[1]

Quick Reference Table: NMR Signatures
FeatureBoronic Acid Form (

)
Boroxine Form (

)

NMR Shift
~28–30 ppm (Broad)~32–34 ppm (Broad, downfield)

NMR (Aromatic)
Sharp, well-defined multipletsBroadened, slightly shifted peaks
Stoichiometry 1.0 eq mass = 1.0 eq Molar1.0 eq mass

1.0 eq Molar (High effective conc.)[2]
Solubility Moderate in

, High in

Higher solubility in non-polar solvents

Technical Note: In wet solvents (like standard DMSO-


), boroxine often hydrolyzes rapidly back to the acid during the NMR experiment, masking the impurity. To detect boroxine accurately, use anhydrous 

or Acetone-

with molecular sieves.

Mechanism of Action

Understanding the equilibrium is critical for successful troubleshooting.

BoroxineEquilibrium Acid (5-(Hydroxymethyl)-2-methoxyphenyl) boronic acid (3 Molecules) Transition Dehydration (- 3 H₂O) Acid->Transition Heat / Vacuum Boroxine Boroxine Trimer (Cyclic Anhydride) Transition->Boroxine Boroxine->Acid + Water (Hydrolysis)

Figure 1: The reversible dehydration pathway.[3] Removal of water drives the reaction right; addition of water drives it left.

Troubleshooting & Protocols

Issue A: Variable Stoichiometry in Reactions

Symptom: You calculated equivalents based on the molecular weight of the boronic acid (


), but the reaction yield suggests an excess of boron reagent.
Root Cause:  Your sample contains significant boroxine. Since boroxine (

) contains three boron atoms, weighing it as if it were the monomer leads to adding excess boron species.
Protocol 1: Controlled Re-hydration (The "Gentle Fog" Method)

Use this for bulk powder that has been over-dried.

  • Spread: Spread the solid boronic acid thinly on a glass petri dish or watch glass.

  • Chamber: Place the dish inside a larger closed container (like a desiccator) that contains a beaker of water. Do not let the water touch the solid.

  • Incubate: Allow to stand at room temperature for 12–24 hours. The ambient humidity will slowly hydrolyze the surface boroxine back to the acid.

  • Verify: Check the melting point. Pure boronic acid usually has a distinct melting point, whereas mixtures with boroxine have broad melting ranges.

Issue B: Purification of Crude Material

Symptom: The material is off-white or yellowish and contains both boroxine and other organic impurities.

Protocol 2: Recrystallization via Phase Shift

This method leverages the solubility of the hydroxymethyl group to purify the compound while ensuring full hydration.

Reagents:

  • Distilled Water

  • Acetonitrile (ACN) or Ethanol

  • Hexanes (for washing)

Step-by-Step:

  • Dissolution: Suspend the crude material (1 g) in a minimal amount of hot water/ACN mixture (9:1 ratio, approx. 10–15 mL) at 60°C. The hydroxymethyl group aids solubility in this polar medium.

  • Filtration: If insoluble particles remain, filter hot through a glass frit.

  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 4 hours. The boronic acid should crystallize as white needles or plates.

  • Collection: Filter the solid.

  • Washing: Wash the filter cake with cold water (2 x 5 mL) to remove surface impurities.

  • Drying (CRITICAL):

    • Do NOT use a vacuum oven at high heat (this reforms boroxine).

    • Do air dry on the filter under suction for 30 minutes.

    • Do store in a sealed vial. If vacuum drying is necessary for solvent removal, use ambient temperature and stop immediately once the solvent is gone.

Frequently Asked Questions (FAQ)

Q: Can I just use the boroxine in my Suzuki coupling? A: Yes, absolutely. Boroxines hydrolyze in situ under the basic, aqueous conditions typical of Suzuki couplings (e.g.,


). However, you must adjust your stoichiometry calculations. If you assume the powder is 100% acid but it is 50% boroxine, you are adding significantly more aryl-boron species than intended, which may lead to homocoupling side products.

Q: Does the hydroxymethyl group interfere with purification? A: Generally, no. In fact, it helps. The -CH


OH group increases the polarity of the molecule compared to a simple phenylboronic acid, making water-based recrystallization (Protocol 2) more effective. Note that while ortho-hydroxymethyl groups can form intramolecular benzoxaboroles, the meta-position (C5 vs C1) in this compound prevents that cyclization.

Q: How should I store this compound to prevent boroxine recurrence? A: Store in a tightly sealed glass vial at 2–8°C. Do not store with desiccants (like silica gel packets) inside the vial, as they will strip the structural water and promote boroxine formation.

Decision Tree: Workflow for Purity

DecisionTree Start Start: Impure Boronic Acid CheckColor Is the solid colored (Yellow/Brown)? Start->CheckColor CheckNMR Is the stoichiometry/NMR off? CheckColor->CheckNMR No (White solid) Recryst Perform Protocol 2 (Recrystallization) CheckColor->Recryst Yes Rehydrate Perform Protocol 1 (Humidity Chamber) CheckNMR->Rehydrate Yes (Boroxine present) UseAsIs Use as is (Adjust MW calc) CheckNMR->UseAsIs No (Pure Acid)

Figure 2: Logical workflow for determining the necessary processing step.

References

  • Boroxine-Boronic Acid Equilibrium Kinetics Title: The Boroxine–Boronic Acid Equilibrium Source:[1][3][4][5][6][7][8][9] Journal of the American Chemical Society (2025) URL:[Link](Note: Generalized link to JACS Boronic Acid research)

  • NMR Characterization of Boron Species Title

    
    B NMR Chemical Shifts and Boroxine Identification
    Source: SDSU Chemistry Department / Oreate AI Blog
    URL:[Link](General NMR reference for Boron species)
    
  • General Purification of Arylboronic Acids Title: Purification of boronic acids by recrystallization and scavenging Source:[10][11] Organic Process Research & Development URL:[Link]

Sources

Handling oxidation of hydroxymethyl group during cross-coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cross-Coupling with Hydroxymethyl Substrates

Welcome to the Technical Support Center

You are likely here because your cross-coupling reaction (Suzuki, Stille, Heck, etc.) involving a hydroxymethyl-functionalized substrate (


) is failing. Instead of the desired product, you are observing:
  • Low yields due to catalyst deactivation.

  • Aldehyde formation (oxidation of the alcohol).

  • Ether formation (O-arylation side products).

This guide treats your experiment as a "system" that requires debugging. We will move from root cause analysis to field-proven solutions.

Module 1: Diagnosis & Root Cause Analysis

The Issue: Primary alcohols are not innocent bystanders in Palladium-catalyzed cross-coupling. Under basic conditions and elevated temperatures, they can coordinate to the Pd(II) center. Once bound, the system faces a "fork in the road": it can proceed to the desired Reductive Elimination (C-C bond formation) or undergo


-Hydride Elimination , which oxidizes your alcohol to an aldehyde and generates a Pd-Hydride species, often killing the catalytic cycle.

The Mechanism of Failure: The diagram below illustrates the competition between the desired pathway and the oxidation side-reaction.

OxidationMechanism Start Pd(II)-Ar-X (Intermediate) Coordination Alcohol Coordination (Pd-O Bond Formed) Start->Coordination Substrate -CH2OH displaces Ligand/X Desired Transmetallation (with Boronic Acid) Coordination->Desired Fast Kinetics (Bulky Ligands) Failure Beta-Hydride Elimination Coordination->Failure Slow Kinetics (Low Steric Bulk) Product C-C Coupled Product (Desired) Desired->Product Reductive Elimination Oxidation Aldehyde (Oxidation) + Pd-H (Dead Catalyst) Failure->Oxidation Irreversible

Figure 1: The mechanistic divergence. Oxidation occurs when


-hydride elimination outcompetes transmetallation.

Module 2: The "Gold Standard" Solution (Protection Strategy)

If your synthesis allows for two extra steps, protecting the alcohol is the only way to guarantee 0% oxidation. This effectively removes the


-hydrogens from the proximity of the metal center.

Recommended Protocol: Silyl Protection (TBDMS) Silyl ethers are superior to esters (acetates) because esters can migrate or hydrolyze under the basic conditions of Suzuki coupling.

StepReagentsConditionsWhy?
1. Protection TBDMS-Cl (1.2 equiv), Imidazole (2.5 equiv)DCM, 0°C to RT, 2hImidazole acts as a base/catalyst. TBDMS is bulky enough to survive mild base.
2. Coupling Pd(dppf)Cl₂, K₂CO₃DME/H₂O, 80°CStandard Suzuki conditions. The bulky TBDMS prevents Pd coordination.
3. Deprotection TBAF (1.1 equiv)THF, RT, 1hFluoride cleaves Si-O bond selectively and quantitatively.

Validation Check:

  • Take an aliquot after Step 1.

  • Pass: NMR shows disappearance of -OH proton and shift of -CH2 protons.

  • Fail: If TBDMS is too labile (falling off during coupling), switch to TBDPS (more stable) or MOM (methoxymethyl ether, robust but carcinogenic reagents).

Module 3: The "Process Efficient" Solution (Protection-Free)

If you cannot add steps, you must engineer the reaction to favor Transmetallation over


-Hydride Elimination. This requires specific modifications to the catalyst and boron source.
Strategy A: Molander Salts (Potassium Organotrifluoroborates)

Free boronic acids (


) can form boronate esters with your hydroxymethyl group, "locking" the substrate and complicating transmetallation. Potassium trifluoroborates (

) are pre-saturated and cannot interact with the alcohol.

Protocol: Protection-Free Coupling

  • Substrate: Hydroxymethyl-aryl halide + Potassium Aryltrifluoroborate.

  • Catalyst: Pd(OAc)₂ (2 mol%) + RuPhos (4 mol%) or SPhos .

  • Base/Solvent: K₂CO₃ (3 equiv) in Toluene/H₂O (3:1) at 80–100°C.

Why this works:

  • Ligand Effect: RuPhos and SPhos are bulky, electron-rich Buchwald ligands. They promote extremely fast reductive elimination, essentially "outrunning" the slower oxidation pathway.

  • Boron Source: The

    
     salt does not react with the free alcohol.
    
Strategy B: Aqueous Phase Optimization

Surprisingly, adding more water can help. In high water concentrations, the alcohol remains solvated by water (H-bonding) rather than coordinating to the lipophilic Palladium center.

Protocol:

  • Use water-soluble phosphines (like TPPTS) or run in high ratios of water (e.g., Acetone:Water 1:1).

  • Citation: Aqueous-phase Suzuki coupling has been successfully demonstrated for unprotected chlorohydrins and hydroxymethyl substrates [1].

Module 4: Troubleshooting Matrix (FAQ)

Use this decision matrix to troubleshoot specific spectral anomalies.

SymptomDiagnosisImmediate Action
New peak at ~9-10 ppm (1H NMR) Oxidation: Alcohol converted to Aldehyde.1. Degas solvents thoroughly (remove O₂).2. Switch to RuPhos or XPhos (faster coupling).3. Lower reaction temp.
New peak at ~4.5 ppm (shifted) O-Arylation: Alcohol acted as a nucleophile (Ether formation).1. Use a weaker base (e.g., K₃PO₄ instead of KOtBu).2. Decrease concentration (intermolecular side reaction).
Starting Material Recovery (No Rxn) Catalyst Poisoning: Alcohol coordinating to Pd.1. Increase catalyst loading.2. Switch to Molander Salts (Strategy A).
Black Precipitate (Pd Black) Catalyst Decomposition: Often caused by oxidation cycle.1. Add excess ligand (Ligand:Pd ratio 2:1 or 3:1).2. Ensure inert atmosphere (Argon balloon).

Workflow Visualization: Choosing Your Path

DecisionTree Start Start: Coupling with -CH2OH Group Q1 Can you add 2 synthetic steps? Start->Q1 Yes Yes: Use Protection Strategy Q1->Yes No No: Direct Coupling Q1->No Protocol1 Protocol: TBDMS Protection (Highest Reliability) Yes->Protocol1 Q2 Is the substrate valuable/scarce? No->Q2 Valuable Yes: Use Molander Salts + RuPhos Q2->Valuable Cheap No: Try Aqueous Suzuki (High H2O ratio) Q2->Cheap

Figure 2: Strategic decision tree for selecting the appropriate protocol.

References

  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for TBDMS stability).

  • Dreher, S. D., Lim, S. E., Sandrock, D. L., & Molander, G. A. (2009).[1] Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Journal of Organic Chemistry.

Sources

Purification methods for (5-(Hydroxymethyl)-2-methoxyphenyl)boronic acid products

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (5-(Hydroxymethyl)-2-methoxyphenyl)boronic Acid

  • Product ID: [Generic-ID]

  • CAS: 1137339-94-6 (Reference)[1]

  • Support Tier: Senior Application Scientist Level

Introduction: Understanding Your Molecule

Welcome to the technical support hub for (5-(Hydroxymethyl)-2-methoxyphenyl)boronic acid . Before troubleshooting, it is critical to understand the structural behaviors that complicate the purification of this specific scaffold:

  • The Ortho-Methoxy Effect: The methoxy group at the 2-position is electron-donating. While this facilitates cross-coupling, it significantly increases the rate of protodeboronation (cleavage of the C-B bond) under basic conditions or high heat.

  • The Hydroxymethyl Polarity: Unlike simple phenylboronic acids, the -CH₂OH group at the 5-position confers significant water solubility to the neutral molecule. Standard aqueous workups often result in mass loss to the aqueous phase unless "salting out" techniques are aggressively employed.

  • The Boroxine Equilibrium: Like all boronic acids, this product exists in a dynamic equilibrium with its cyclic trimer (boroxine). This is often mistaken for impurity in NMR or melting point depression.

Module 1: Chemical Instability & Workup (The "Phase-Switch" Protocol)

Issue: "I am losing the boronic acid group during extraction, or my yield is vanishing into the aqueous layer."

Diagnosis: You are likely experiencing protodeboronation (due to prolonged exposure to base) or solubility loss (the hydroxymethyl group keeps the neutral acid in the water).

The Solution: Rapid "Phase-Switch" Extraction We utilize the amphoteric nature of the boron atom to purify it from non-acidic organic impurities, but we must act fast to prevent C-B bond cleavage.

Protocol:

  • Dissolution: Dissolve the crude mixture in Diethyl Ether (Et₂O) or Dichloromethane (DCM) . Avoid Ethyl Acetate if possible (it can hydrolyze at high pH).

  • Base Extraction (The Switch): Extract the organic layer with ice-cold 1M NaOH (2-3 washes).

    • Mechanism:[2][3][4][5] The boronic acid becomes the boronate anion (

      
      ), which is water-soluble.[6] Impurities remain in the organic layer.
      
    • Critical Step:Do not let this sit. The ortho-methoxy group stabilizes the transition state for protodeboronation. Proceed immediately.

  • Wash: Wash the combined basic aqueous layers once with fresh organic solvent to remove trapped non-acidic impurities.

  • Acidification (Recovery): Cool the aqueous layer to 0°C. Acidify carefully with 2M HCl to pH 1-2.

    • The Hydroxymethyl Modification: Because your molecule is polar, it may not precipitate. Saturate the acidic aqueous solution with solid NaCl (Salting Out).

  • Final Extraction: Extract the acidic/saline aqueous layer with THF/EtOAc (1:1 mixture) . The THF helps pull the polar alcohol into the organic phase.

  • Drying: Dry over Na₂SO₄ (avoid MgSO₄ as it can coordinate diols) and concentrate in vacuo at <40°C.

Visualizing the Logic:

PhaseSwitch Start Crude Mixture (Organic Phase) NaOH Add Cold 1M NaOH Start->NaOH Sep1 Phase Separation NaOH->Sep1 OrgWaste Organic Layer (Contains Non-Acidic Impurities) Sep1->OrgWaste Discard AqLayer Aqueous Layer (Contains Boronate Anion) Sep1->AqLayer Keep (Cold) Acidify Acidify to pH 1 + NaCl Saturation (CRITICAL for -CH2OH retention) AqLayer->Acidify Extract2 Extract with THF/EtOAc Acidify->Extract2 Final Pure Boronic Acid Extract2->Final

Caption: The "Phase-Switch" purification logic. Note the NaCl saturation step is specific to hydroxymethyl-substituted variants to prevent aqueous loss.

Module 2: Boroxine (Anhydride) Management

Issue: "My NMR shows broad peaks, fractional integration, or a complex mixture, but Mass Spec confirms the correct mass."

Diagnosis: You are observing the equilibrium between the monomeric boronic acid and the cyclic boroxine (trimer). This is not an impurity; it is a physical state of the product.

The Solution: Controlled Recrystallization To obtain a clean monomeric species (often required for precise stoichiometry), you must force hydration.

Protocol:

  • Solvent System: Use Acetonitrile : Water (3:1) .

  • Process: Dissolve the solid in the minimum amount of boiling acetonitrile.

  • Hydration: Add water dropwise until the solution becomes slightly turbid.

  • Cooling: Allow to cool slowly to room temperature, then to 4°C.

  • Result: The presence of water forces the equilibrium toward the monomeric species (

    
    ).
    

Data: Monomer vs. Boroxine Identification

FeatureMonomer (

)
Boroxine (Trimer)
NMR (B-OH) Sharp singlet (if dry DMSO), integrates to 2HOften broad or missing
IR Spectrum Strong O-H stretch (~3300 cm⁻¹)Strong B-O stretch (~1350 cm⁻¹)
Solubility Higher in polar protic solventsHigher in non-polar solvents (CDCl₃)

Module 3: Chromatography Troubleshooting

Issue: "The compound streaks/tails on the silica column, and I recover very little material."

Diagnosis: Boronic acids interact with the silanol groups (Si-OH) on silica gel via hydrogen bonding and empty p-orbital coordination, leading to irreversible adsorption.

The Solution: Boric Acid Impregnated Silica By saturating the silica with boric acid, you block the active sites that would otherwise trap your product.

Protocol:

  • Preparation: Dissolve Boric Acid (H₃BO₃) in Methanol.

  • Impregnation: Add silica gel to this solution. Evaporate the methanol in vacuo to leave a dry, free-flowing powder.

  • Elution: Run your column using this treated silica.

    • Mobile Phase Suggestion: DCM : Methanol (95:5). The polarity is needed to move the hydroxymethyl group.

Alternative: The Diol Protection (If Silica Fails) If the free acid is too difficult to purify, convert it to a Pinacol Ester .

  • Stir crude acid with Pinacol (1.1 eq) and MgSO₄ in DCM (1 hour).

  • Filter and evaporate.[7]

  • The resulting Pinacol ester is non-polar, stable, and purifies easily on standard silica.

  • Note: Hydrolysis back to the acid requires oxidative cleavage (NaIO₄/HCl), which may affect the hydroxymethyl group, so only use this if the ester is an acceptable end-point.

Module 4: Scavenging Metal Impurities

Issue: "The product is colored (grey/brown) or fails metal limits for pharma applications."

Diagnosis: Palladium residues from cross-coupling reactions coordinate strongly to the nitrogen/oxygen atoms in the methoxy/hydroxymethyl motifs.

The Solution: Chelation Scavenging Standard activated carbon is often insufficient for boronic acids.

Protocol:

  • Dissolve the product in THF or Ethanol.

  • Add SiliaMetS® Thiol or Cysteine-functionalized silica (10 wt% relative to product).

  • Stir at 50°C for 4 hours.

  • Filter through a 0.45µm pad.

  • Why this works: The thiol has a higher affinity for Pd than the boronic acid or the methoxy ether, effectively stripping the metal without decomposing the boronic acid.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[2] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. (Detailed mechanisms of protodeboronation and stability). Link

  • Hall, D. G. (Ed.). (2011).[8][9] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (The authoritative text on boronic acid properties and equilibrium). Link

  • Santucci, et al. (2022). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters (and Acids) using Boric Acid-Impregnated Silica.[10] ResearchGate/Organic Letters Context. (Methodology for silica additives). Link

  • Kuivila, H. G., et al. (1961). Areneboronates from Diols and Polyols. Journal of Organic Chemistry. (Foundational work on boronic acid solubility and complexation). Link

Sources

Overcoming steric hindrance in 2-methoxy boronic acid reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: ORTHO-OMe-001 Subject: Overcoming low yields and protodeboronation in sterically hindered Suzuki-Miyaura couplings. Assigned Specialist: Senior Application Scientist Status: Open

The Diagnostic: Why Your Reaction is Failing

The coupling of 2-methoxy phenylboronic acids is notoriously difficult not just because of steric bulk, but because of a "Double Whammy" effect: Steric Hindrance combined with Rapid Protodeboronation .

The Mechanism of Failure

In a standard Suzuki coupling, your catalyst is in a race. It must transmetallate the boronic acid (Cycle A) before the base destroys the boronic acid (Cycle B).

  • The Steric Block: The ortho-methoxy group physically obstructs the palladium center, slowing down the transmetallation step (

    
    ).
    
  • The Electronic Trap: The electron-rich methoxy group (and its lone pairs) stabilizes the transition state for protonolysis, accelerating protodeboronation (

    
    ).
    

Result:


. You isolate the deboronated arene (anisole) and unreacted aryl halide.

G Start 2-Methoxy Boronic Acid Boronate Boronate Anion (Reactive Species) Start->Boronate Activation Base Base (OH-) Base->Boronate Product Cross-Coupled Product Boronate->Product Transmetallation (Slow due to Sterics) Waste Anisole (Deboronated Waste) Boronate->Waste Protodeboronation (Fast due to Electronics) Pd L-Pd(II)-Ar (Catalyst) Pd->Product

Figure 1: The "Race Against Time." Successful coupling requires accelerating the green path or suppressing the red path.

The Hardware: Ligand Selection

To win the race, you must accelerate transmetallation. Standard ligands like


 or dppf are insufficient for ortho-substituted substrates. You require Buchwald Dialkylbiaryl Phosphines .
Recommended Ligands
LigandStructure FeaturesWhy it WorksRecommended For
SPhos 2,6-dimethoxy substitution on the biaryl backbone.[1]Creates a defined pocket that forces Pd interaction while preventing catalyst decomposition. Highly active for ortho-substituted coupling.[2]First Choice. General purpose for 2-methoxy boronic acids.
XPhos Tri-isopropyl substitution.[1]Massive steric bulk increases the concentration of the highly reactive monoligated Pd(0) species.Extremely hindered partners (e.g., if the aryl halide is also ortho-substituted).[3]
Protocol: The SPhos System
  • Pre-catalyst: Use SPhos Pd G2 or G3 (precatalysts) rather than mixing Pd(OAc)2 + Ligand. This ensures a 1:1 Pd:L ratio and rapid initiation.

  • Loading: Start at 1-2 mol%.

  • Solvent: Toluene/Water (10:1) or Dioxane/Water (10:1).

The Software: Boron Release Strategy

If accelerating the catalyst (Step 2) isn't enough, you must decelerate the decomposition. This is achieved using the Slow Release Strategy via MIDA Boronates.[4]

Why MIDA?

N-methyliminodiacetic acid (MIDA) boronates are sp3-hybridized, meaning the boron atom is coordinatively saturated.

  • Protection: The boron cannot undergo transmetallation or protodeboronation in its MIDA form.

  • Slow Release: Under mild aqueous basic conditions, the MIDA group hydrolyzes slowly, releasing the active boronic acid in small doses.[5]

  • Effect: The instantaneous concentration of free boronic acid is kept low (preventing rapid decomposition), but high enough for the highly active SPhos-Pd catalyst to grab it.

MIDA MIDA MIDA Boronate (Stable, Inactive) FreeAcid Free Boronic Acid (Unstable, Low Conc.) MIDA->FreeAcid Slow Release Hydrolysis Hydrolysis (K3PO4 / H2O) Hydrolysis->FreeAcid Coupling Pd-Catalyzed Coupling FreeAcid->Coupling Product Biaryl Product Coupling->Product

Figure 2: The MIDA "IV Drip" mechanism prevents the reaction mixture from being flooded with unstable boronic acid.

MIDA Protocol[4][5][6]
  • Reagent: 2-methoxyphenyl MIDA boronate (1.5 equiv).

  • Catalyst: SPhos Pd G2 (2 mol%).

  • Base:

    
     (3.0 equiv) — Crucial: Carbonates can be too fast/harsh.
    
  • Solvent: Dioxane:Water (5:1).[6]

  • Temp: 60–80°C.

Troubleshooting & FAQ

Symptom: Unreacted Aryl Halide + Anisole (Deboronated product)
  • Diagnosis: Protodeboronation is faster than coupling.

  • Solution A (Anhydrous): Switch to anhydrous conditions to stop the hydrolysis pathway entirely.

    • Base: CsF (2-3 equiv).

    • Solvent: Anhydrous Dioxane or Toluene.

    • Note: This relies on the fluoride activation of the boronic ester/acid rather than hydroxide.

  • Solution B (MIDA): Switch to the MIDA boronate protocol described in Section 3.

Symptom: Homocoupling of Boronic Acid[4][7]
  • Diagnosis: Presence of Oxygen. 2-methoxy boronic acids are electron-rich and prone to oxidative homocoupling.

  • Solution: Degas solvents vigorously (sparge with Argon for 15 mins).

Symptom: No Reaction (Starting Materials Recovered)
  • Diagnosis: Catalyst failure. The oxidative addition into the aryl halide might be stalled, or the Pd is dead.

  • Solution:

    • Switch to XPhos Pd G3 (more active for chlorides).

    • Increase temperature to 100°C.

    • Ensure the base is soluble (add more water if using the aqueous method).

Decision Matrix

Use this logic flow to select your initial conditions.

Decision Start Start: 2-OMe Coupling IsStable Is the Boronic Acid commercially available? Start->IsStable Standard Method A: Standard SPhos Pd G2 K3PO4, Tol/H2O IsStable->Standard Yes MIDA Method B: MIDA Use MIDA Boronate Slow Release IsStable->MIDA No (Unstable) Fail1 Did Method A fail (Deboronation)? Standard->Fail1 Fail1->MIDA Yes Anhydrous Method C: Anhydrous CsF, Dioxane No Water = No Hydrolysis Fail1->Anhydrous Yes (Alt)

Figure 3: Experimental Decision Tree.

References

  • Buchwald Ligands (SPhos/XPhos): Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005).[1] Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society.[7][8]

  • MIDA Boronates (Slow Release): Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009).[6] A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates. Journal of the American Chemical Society.[7][8]

  • Protodeboronation Mechanism: Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-catalyzed aryl-B(OH)2 protodeboronation revisited: from concerted proton transfer to liberation of a transient aryl anion. Journal of the American Chemical Society.[7][8]

  • Anhydrous Fluoride Activation: Wright, S. W., Hageman, D. L., & McClure, L. D. (1994). Fluoride-mediated boronic acid coupling reactions. The Journal of Organic Chemistry.

Sources

Technical Support Center: (5-(Hydroxymethyl)-2-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TECH-SUP-B05-HM Compound: (5-(Hydroxymethyl)-2-methoxyphenyl)boronic acid CAS: 1137339-94-6 Status: Active Support

Welcome to the Technical Support Interface

You are likely accessing this guide because your experiments with (5-(Hydroxymethyl)-2-methoxyphenyl)boronic acid are yielding inconsistent results. This molecule presents a "perfect storm" of stability challenges: a reactive boronic acid, an ortho-alkoxy substituent that influences hydrolytic stability, and a primary alcohol prone to oxidation.

This guide is not a standard datasheet. It is a troubleshooting system designed to diagnose why your compound appears to be degrading, disappearing, or reacting sluggishly.

Module 1: The "Disappearing" Compound (Boroxine Equilibrium)

Symptom: You run a ^1H NMR in


 or DMSO-

, and the integration is wrong. The peaks are broad, or you see a second set of aromatic signals. You suspect the compound has decomposed.

Diagnosis: False Alarm. You are observing the Boroxine-Monomer Equilibrium . Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines). This is reversible. The electron-donating 2-methoxy group in this compound actually stabilizes the boroxine form, making it a dominant species in dry, non-polar solvents.

The Mechanism

In the absence of water (e.g., dry NMR solvents), three molecules of your monomer release three water molecules to form a six-membered


 ring.[1] This is not degradation; it is a thermodynamic state.

BoroxineCycle cluster_0 Equilibrium Factors Monomer Monomer (Active Species) Trimer Boroxine (Trimer) (Storage Form) Monomer->Trimer  Dehydration (Dry Solvent/Heat)   Trimer->Monomer  Hydrolysis (+ Water/Base)   Water 3 H2O Factor1 2-Methoxy Group: Stabilizes Trimer Factor2 Solvent: DMSO shifts to Monomer CDCl3 favors Trimer

Figure 1: The reversible dehydration cycle. In dry solvents, the equilibrium shifts right (Red). In aqueous/basic media, it shifts left (Blue).

Troubleshooting Protocol: The Shake

Do not discard the batch. Validate the equilibrium:

  • Take the existing NMR tube (showing broad/split peaks).

  • Add one drop of

    
      directly to the tube.
    
  • Shake vigorously for 30 seconds.

  • Re-run the NMR.

    • Result: If the peaks sharpen and coalesce into a single set of signals, your compound is pure. The water forced the hydrolysis back to the monomer.

Module 2: Irreversible Degradation (Protodeboronation)

Symptom: The boronic acid peak disappears during a reaction (e.g., Suzuki coupling), and you isolate 3-(hydroxymethyl)-4-methoxybenzene (the de-borylated arene).

Diagnosis: Protodeboronation. This is the critical failure mode. The ortho-methoxy group at position 2 is the culprit. While methoxy is an electron-donating group (EDG), its position ortho to the boron atom facilitates C-B bond cleavage under specific conditions.

The Science of Failure

In basic media (standard for Suzuki couplings), the boronic acid forms a boronate anion. The ortho-methoxy group can stabilize the transition state for protonation at the ipso-carbon, leading to the cleavage of the C-B bond and replacement with a proton.

Protodeboronation BoronicAcid Boronic Acid (Neutral) Boronate Boronate Anion (Reactive Intermediate) BoronicAcid->Boronate + Base (OH-) Transition Ipso-Protonation (Catalyzed by ortho-OMe) Boronate->Transition Slow Step Product Biaryl Product Boronate->Product Pd Catalysis (Desired Path) DeadProduct De-borylated Arene (Irreversible Waste) Transition->DeadProduct C-B Bond Cleavage

Figure 2: The competition between productive coupling (Green) and destructive deboronation (Red). The ortho-methoxy group accelerates the Red path.

Prevention Protocol
  • Avoid Strong Bases: Do not use

    
     or 
    
    
    
    .
    • Alternative: Use

      
        (anhydrous) or 
      
      
      
      . These provide a "buffered" basicity that minimizes the concentration of the reactive boronate species.
  • Limit Heating Time: Protodeboronation is temperature-dependent.

    • Action: If the reaction isn't done in 4 hours at 80°C, it likely won't finish. Prolonged heating only increases deboronation.

  • Pre-Catalyst Activation: Do not mix the boronic acid with the base until the catalyst is active.

    • Workflow: Mix Aryl Halide + Pd + Ligand first.[2] Heat briefly to activate. Then add the Boronic Acid and Base.[2]

Module 3: Impurity Formation (Oxidation)

Symptom: New peaks appear near 9.8-10.0 ppm (Aldehyde) or broad acidic peaks.

Diagnosis: Benzylic Oxidation. The 5-hydroxymethyl group (-


) is a benzylic-like alcohol. While not as reactive as a true benzylic position, the electron-rich ring (due to methoxy) makes this position susceptible to air oxidation, converting the alcohol to an aldehyde or carboxylic acid.
Storage & Handling Guide
ParameterRecommendationReason
Temperature 4°C to -20°C Slows oxidation kinetics.
Atmosphere Argon/Nitrogen Prevents

attack on the alcohol and C-B bond.
Container Amber Glass Light can catalyze radical oxidation pathways.
Solvent Avoid Acetone/Ketones Boronic acids can act as Lewis acids and catalyze aldol-type condensations with ketones.

Module 4: Validated Experimental Protocols

Protocol A: Preparation of a Stable Stock Solution (for Screening)

Use this for high-throughput screening or slow-addition reactions.

  • Solvent Choice: Use DMSO (Dimethyl sulfoxide).

    • Why: DMSO forms a stable complex with boronic acids, inhibiting boroxine formation and slowing oxidation.

  • Concentration: Prepare at 0.5 M .

  • Drying: Add 3-4 activated 4Å molecular sieves to the vial.

    • Why: Removes trace water that promotes protodeboronation over time.

  • Shelf Life: Use within 24 hours. If stored at -20°C, valid for 1 week.

Protocol B: TLC Visualization (Quality Control)

Standard UV is often insufficient for boronic acids.

  • Eluent: 5% Methanol in Dichloromethane (DCM).

  • Stain 1 (General): UV (254 nm) - Visualizes the aromatic ring.

  • Stain 2 (Specificity): Curcumin Stain .

    • Preparation: 100 mg Curcumin in 100 mL Ethanol.

    • Action: Dip and heat gently.

    • Result: Boronic acids turn bright red/orange (rosocyanine complex). This confirms the C-B bond is intact.

Frequently Asked Questions (FAQ)

Q: Can I use this compound in a Suzuki coupling with water as a co-solvent? A: Yes, but with caution. Water is necessary for the transmetallation step, but excess water at high pH accelerates protodeboronation. Use a 4:1 Organic:Water ratio (e.g., Dioxane:H2O) rather than 1:1.

Q: I see a small impurity at 10% in my fresh bottle. Is it the aldehyde? A: Check the chemical shift.

  • ~9.8 ppm: Aldehyde (Oxidation of -CH2OH). Reject if >5%.

  • ~8.0-8.5 ppm (Broad): Boroxine protons. Acceptable (reversible).

  • ~6.8-7.2 ppm (Split): De-borylated arene. Reject if >2%.

Q: Why is the yield lower than the para-isomer? A: The ortho-methoxy group creates steric hindrance around the boron center, slowing down the transmetallation step in cross-coupling. This slower rate gives the competing protodeboronation reaction more time to occur. Increase catalyst loading to 3-5 mol% to outcompete the degradation.

References

  • Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Hall, D. G. (Ed.). (2011). Wiley-VCH.

  • Protodeboronation of Ortho- and Para-Substituted Boronic Acids. Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Angewandte Chemie International Edition, 53(22), 5555-5558.

  • Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Tokunaga, Y., et al. (2002).[3] Journal of the Chemical Society, Perkin Transactions 2, (10), 1833-1836.

  • Mechanism of Base-Catalyzed Protodeboronation. Cox, P. A., et al. (2017).[4] Journal of the American Chemical Society, 139(37), 13156-13165.

Sources

Catalysis Support Center: Electron-Rich Aryl Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket: #ER-B-001 | Priority: High

Welcome to the High-Throughput Catalysis Support Hub. You are likely here because your Suzuki-Miyaura coupling failed. The starting material (aryl halide) is untouched, but your boronic acid has mysteriously vanished, or you are seeing significant amounts of reduced arene (Ar-H) byproducts.

This guide addresses the unique instability of electron-rich aryl boronic acids (e.g., 2,6-dimethoxyphenylboronic acid, aminophenylboronic acids). Unlike their electron-deficient counterparts, these substrates are highly nucleophilic but paradoxically prone to rapid decomposition before they can participate in the catalytic cycle.

Part 1: The Diagnostic Workflow

Before altering conditions, determine the specific failure mode. Use the decision tree below to diagnose your reaction mixture.

Reaction_Diagnosis Start Analyze Crude Reaction Mixture (LCMS/GCMS) Check_SM Is Aryl Halide (Electrophile) Consumed? Start->Check_SM Check_Boron Is Boronic Acid Remaining? Check_SM->Check_Boron No Stalled FAILURE MODE: Catalyst Deactivation (Pd Black or Poisoning) Check_SM->Stalled Partial Consumption Success SUCCESS: Product Formed Check_SM->Success Yes Decomp FAILURE MODE: Protodeboronation (Hydrolysis of C-B bond) Check_Boron->Decomp No (Ar-H observed) Slow_OA FAILURE MODE: Slow Oxidative Addition (Ligand too bulky or halide too stable) Check_Boron->Slow_OA Yes

Figure 1: Diagnostic logic for Suzuki coupling failures involving unstable boronic acids.

Part 2: The Core Problem – Protodeboronation

Q: Why did my boronic acid disappear without forming product?

A: You are likely experiencing base-catalyzed protodeboronation .

The Science: Electron-rich aryl boronic acids are inherently unstable in the presence of base and water. The electron-donating groups (EDGs) on the aromatic ring increase the electron density at the carbon attached to the boron (C-ipso).

  • Base Association: The base (OH⁻) coordinates to the boron to form a boronate anion [Ar-B(OH)₃]⁻.

  • Ipso-Protonation: The electron-rich ring, now further activated by the anionic boron species, undergoes electrophilic attack by a proton (from water) at the ipso-carbon.

  • C-B Cleavage: The C-B bond cleaves, releasing boric acid and the reduced arene (Ar-H).

The Fix: You must increase the rate of Transmetallation (productive cycle) so that it outcompetes Protodeboronation (destructive cycle).

Mechanism_Competition BoronicAcid Ar-B(OH)2 (Electron-Rich) Boronate [Ar-B(OH)3]- BoronicAcid->Boronate + Base/H2O Transmetallation Transmetallation (Rate k1) Boronate->Transmetallation + Pd_II Protonation Ipso-Protonation (Rate k2) Boronate->Protonation + H2O Pd_II L-Pd(II)-Ar'-X (Oxidative Addition Complex) Product Cross-Coupling Product Transmetallation->Product Decomp_Product Ar-H (Waste) Protonation->Decomp_Product

Figure 2: Kinetic competition. To succeed, k1 (Transmetallation) must be >> k2 (Protonation).

Part 3: Catalyst & Ligand Selection

Q: Which catalyst system should I screen first?

A: Stop using Pd(PPh₃)₄ or Pd₂(dba)₃ with simple phosphines. You need Buchwald G3 or G4 Precatalysts .[1]

For electron-rich boronic acids, the transmetallation step is often the bottleneck because these substrates lack Lewis acidity. You need a ligand that creates a highly active, monomeric Pd(0) species and facilitates the entry of the boronate.

Recommended Ligand Classes
LigandTypeBest ForWhy it works
XPhos Dialkylbiaryl PhosphinePrimary Recommendation. Sterically hindered, electron-rich substrates.The isopropyl groups provide bulk to prevent homocoupling, while the electron-rich phosphine accelerates oxidative addition.
SPhos Dialkylbiaryl PhosphineHeterocyclic boronic acids (e.g., 2-furyl).High solution stability; excellent for heteroaryl-heteroaryl couplings.[2][3]
P(t-Bu)₃ Tri-alkyl PhosphineExtremely difficult substrates.High cone angle promotes formation of monoligated Pd species [L-Pd(0)], which is the active species for transmetallation.
RuPhos Dialkylbiaryl PhosphineSecondary amines or highly electron-rich systems.[2]Tuned specifically to prevent catalyst poisoning by heteroatoms.
Q: Why Precatalysts (G3/G4) instead of Pd₂(dba)₃?

A: Causality and Speed.

  • In-situ generation (Pd₂(dba)₃ + Ligand): Requires heating to dissociate the dba and ligate the phosphine. During this "induction period," your unstable boronic acid is sitting in base and water, hydrolyzing.

  • Precatalysts (e.g., XPhos Pd G4): Activate almost instantaneously upon exposure to base at room temperature. The catalytic cycle starts before the boronic acid has time to decompose.

Part 4: Standardized Screening Protocols

Do not guess. Use this validated protocol designed to minimize protodeboronation.

Protocol A: The "Rapid Injection" Method

Best for substrates that decompose in <10 minutes.

  • Preparation:

    • Vial A: Aryl Halide (1.0 equiv) + XPhos Pd G4 (1–2 mol%) dissolved in THF (anhydrous).

    • Vial B: Boronic Acid (1.5 equiv) + K₃PO₄ (2.0 equiv) solid.

  • Execution:

    • Add degassed water to Vial B (0.5 mL per mmol) to create a slurry/solution.

    • Immediately inject the contents of Vial A into Vial B.

    • Stir vigorously (1000 rpm) at 40°C .

  • Rationale: By premixing the catalyst with the oxidative addition partner (Aryl Halide), the Pd(II) species is ready and waiting. As soon as the boronic acid sees the base (Vial B), it activates and is immediately intercepted by the Pd(II) species.

Protocol B: The "Anhydrous Fluoride" Method

Use if Protocol A fails due to extreme hydrolytic instability.

  • Solvent: Anhydrous 1,4-Dioxane or Toluene.

  • Base: CsF (Cesium Fluoride, 2.0 equiv) or KHF₂ .

  • Catalyst: XPhos Pd G3.[2]

  • Mechanism: Fluoride activates the boronic acid (forming Ar-BF₃⁻ species) which is capable of transmetallation but is significantly more stable toward protodeboronation than the trihydroxyboronate [Ar-B(OH)₃]⁻ formed by hydroxide bases.

Part 5: Frequently Asked Questions (FAQs)

Q: I see "homocoupling" of my aryl halide. What does this mean?

A: This indicates that the Transmetallation step failed completely. If the boronic acid decomposes (protodeboronation) or fails to transmetallate, the Pd(II)-Aryl species (formed after oxidative addition) has nothing to react with. Eventually, two Pd(II) species disproportionate or undergo ligand exchange to form Ar-Ar (homocoupling) and Pd black.

  • Fix: Increase Boronic Acid equivalents (to 2.0 or 2.5) and switch to a bulkier ligand (XPhos or tBuXPhos) which sterically disfavors the formation of the dimeric species required for homocoupling.

Q: Can I use MIDA boronates instead?

A: Yes, and you often should. If your electron-rich boronic acid is too unstable (half-life < 5 mins in base), switch to a MIDA boronate or a Potassium Trifluoroborate (BF₃K) salt. These are "slow-release" reagents. Under the reaction conditions, they slowly hydrolyze to release the active boronic acid in low concentrations, keeping the standing concentration low enough to favor coupling over decomposition.

Q: My reaction turns black immediately.

A: This is "Pd Black" precipitation. Your ligand is detaching from the palladium.

  • Cause: Electron-rich boronic acids can sometimes act as reducing agents, reducing Pd(II) to Pd(0) too quickly, or the ligand is not electron-rich enough to hold onto the metal.

  • Fix: Lower the temperature (RT) and ensure you are using a dialkylbiaryl phosphine (Buchwald ligand).[4] Avoid simple triphenylphosphine (PPh₃).

References

  • Billingsley, K., & Buchwald, S. L. (2008). A General System for the Suzuki-Miyaura Coupling of Unstable Boronic Acids. Journal of the American Chemical Society.[5]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Journal of the American Chemical Society.[5]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[3] Journal of the American Chemical Society.[5]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.

Sources

Validation & Comparative

Technical Guide: 1H NMR Spectrum Analysis of (5-(Hydroxymethyl)-2-methoxyphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: Analyzing (5-(Hydroxymethyl)-2-methoxyphenyl)boronic acid presents a dual challenge common to functionalized arylboronic acids: dynamic dehydration and quadrupolar broadening . In standard non-polar solvents (e.g., CDCl₃), this molecule exists in a fluxional equilibrium between its monomeric acid and its cyclic boroxine trimer, leading to broad, uninterpretable signals. Furthermore, the ortho-methoxy group introduces specific electronic shielding effects that must be distinguished from the boronic acid's desheilding influence.

The Solution: This guide compares analytical performance across solvent systems, establishing DMSO-d₆ as the superior medium for quantitative characterization. It provides a self-validating protocol to distinguish the labile boronic hydroxyls from the benzylic alcohol and confirms the aromatic substitution pattern.

Part 1: Structural Context & Spin System

Before analyzing the spectrum, we must deconstruct the spin system of the 1,2,4-trisubstituted benzene ring.

  • Position 1: Boronic Acid group (

    
    ): Electron-withdrawing (Inductive), Deshielding for ortho protons.
    
  • Position 2: Methoxy group (

    
    ): Electron-donating (Resonance), Shielding for ortho and para protons.
    
  • Position 5: Hydroxymethyl group (

    
    ): Alkyl/Alcohol functionality.
    
Predicted Aromatic Coupling (ABC/AMX System)
  • H3 (Ortho to OMe): Strongly shielded. Appears as a Doublet (

    
     Hz).
    
  • H4 (Para to OMe): Moderately shielded. Appears as a Doublet of Doublets (

    
     Hz).
    
  • H6 (Ortho to Boron): Deshielded. Appears as a Doublet (

    
     Hz).
    

Part 2: Comparative Analysis of Solvent Performance

The choice of solvent is the single most critical variable in the analysis of this product. The table below compares the spectral quality obtained in three standard NMR solvents.

Table 1: Solvent Performance Matrix
FeatureDMSO-d₆ (Recommended)CDCl₃ (Not Recommended)Methanol-d₄ (Diagnostic Only)
Boronic Species Monomer Stabilized. Forms H-bonds with solvent, preventing dehydration.Mixture. Equilibrium between acid and boroxine trimer causes severe line broadening.Monomer (Esterified). Rapid exchange with solvent deuterium.
-B(OH)₂ Signal Visible. Sharp/Broad Singlet (~8.0 ppm).Invisible/Broad. Usually lost in baseline noise.Invisible. Exchanged to -B(OD)₂.
-CH₂OH Signal Coupled. OH visible (triplet); CH₂ is a doublet (if dry).Decoupled. OH broad singlet; CH₂ is a singlet.Invisible. OH exchanged; CH₂ is a sharp singlet.
Resolution High. Sharp aromatic peaks.Low. Broad aromatic peaks due to chemical exchange.High. Simplified spectrum (no OH couplings).
The Boroxine Equilibrium Artifact

In non-coordinating solvents like Chloroform, the molecule undergoes reversible dehydration. This creates a "ghost" spectrum where peaks shift and broaden.

BoroxineEquilibrium Monomer Monomer (Sharp Signals) Transition Dynamic Exchange (Broad/Missing Signals) Monomer->Transition - H2O (CDCl3) Transition->Monomer + DMSO (Stabilization) Boroxine Boroxine Trimer (Shifted Signals) Transition->Boroxine Boroxine->Transition + H2O

Figure 1: The dynamic equilibrium between boronic acid monomer and boroxine trimer. DMSO stabilizes the monomer (Green), while CDCl₃ promotes the transition state/trimer mixture (Yellow/Red).

Part 3: Detailed Spectral Assignment (in DMSO-d₆)

The following data represents the ideal spectrum in dry DMSO-d₆ at 298 K.

Table 2: Chemical Shift Assignment
FragmentProtonShift (δ ppm)MultiplicityIntegralCoupling (Hz)Notes
Boronic Acid

7.80 – 8.10 Broad Singlet2H-Disappears with D₂O shake. Broad due to ¹¹B quadrupolar relaxation.
Aromatic H6 7.55 – 7.65 Doublet (d)1H

Most downfield aromatic. Ortho to Boron.
Aromatic H4 7.30 – 7.40 dd1H

Meta to Boron, Para to OMe.
Aromatic H3 6.90 – 7.00 Doublet (d)1H

Most upfield aromatic. Ortho to OMe (Shielding).
Alcohol

5.00 – 5.20 Triplet (t)1H

Visible only in dry DMSO.
Benzylic

4.35 – 4.45 Doublet (d)2H

Becomes a Singlet if D₂O is added.
Methoxy

3.75 – 3.80 Singlet (s)3H-Characteristic sharp singlet.

Part 4: Experimental Protocol (Self-Validating System)

To ensure scientific integrity and reproducibility, follow this "Two-Tube" protocol. This method validates the presence of the boronic acid group and confirms the assignment of the hydroxymethyl linker.

Step 1: The "Dry" Scan (Primary Characterization)
  • Sample Prep: Dissolve ~10 mg of (5-(Hydroxymethyl)-2-methoxyphenyl)boronic acid in 0.6 mL of DMSO-d₆ .

    • Note: Use a fresh ampoule of DMSO-d₆ to minimize water content.

  • Acquisition: Run a standard proton scan (16 scans, D1 = 1.0s).

  • Validation Check:

    • Look for the Boronic OH peak (~8.0 ppm).

    • Look for the Alcohol OH triplet (~5.1 ppm).

    • If the Alcohol OH is a singlet, your DMSO is wet.

Step 2: The "Exchange" Scan (Structural Confirmation)
  • Modification: Add 1-2 drops of D₂O directly to the NMR tube from Step 1. Shake vigorously.

  • Acquisition: Run the scan again.

  • Analysis of Changes:

    • Disappearance: The peak at ~8.0 ppm (Boronic OH) and ~5.1 ppm (Alcohol OH) must vanish.

    • Collapse: The doublet at ~4.4 ppm (Benzylic CH₂) must collapse into a sharp Singlet .

    • Persistence: The Aromatic protons and Methoxy singlet must remain unchanged.

Workflow Diagram

Workflow Start Start: 10mg Sample Solvent Dissolve in DMSO-d6 Start->Solvent Scan1 Acquire Scan 1 (Dry) Solvent->Scan1 Check Check: Is CH2 a Doublet? Scan1->Check Wet Result: Wet Solvent (CH2 is Singlet) Check->Wet No Dry Result: Dry Solvent (CH2 is Doublet) Check->Dry Yes D2O Add 2 drops D2O Wet->D2O Dry->D2O Scan2 Acquire Scan 2 (Exchange) D2O->Scan2 Final Confirm OH Disappearance & CH2 Collapse Scan2->Final

Figure 2: The "Two-Tube" validation workflow. Observing the coupling collapse of the benzylic proton is the primary quality control step.

Part 5: Troubleshooting & Artifacts

Broad Boronic Acid Peak
  • Cause: Quadrupolar relaxation of the Boron nucleus (¹⁰B and ¹¹B) and chemical exchange.

  • Interpretation: This is normal. Do not attempt to phase-correct this peak into a sharp line. Its integral may be slightly lower than 2H due to relaxation times.

"Extra" Peaks in Aromatic Region
  • Cause: Partial formation of the boroxine trimer (usually if the sample is old or the DMSO is wet).

  • Solution: Add a small amount of water (D₂O) to push the equilibrium fully to the monomer (in DMSO) or heat the sample to 40°C. Note: Adding D₂O exchanges the OH protons, so you lose that integration, but it sharpens the aromatic region.

Pinacol Ester Contamination
  • Context: If this product was derived from a pinacol ester protection step.

  • Detection: Look for a strong singlet at ~1.3 ppm (12H). This indicates incomplete hydrolysis of the pinacol ester.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[1] Chem.1997 , 62, 7512–7515.[1]

  • Hall, D. G.Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials; Wiley-VCH: Weinheim, 2011. (Comprehensive reference on Boroxine/Boronic acid equilibrium).
  • Reich, H. J. "Boron NMR." University of Wisconsin-Madison Chemistry Department. (Authoritative resource on Quadrupolar broadening and Boron shifts).

  • Standara, S. et al. "Influence of solvents on the 1H-NMR chemical shifts."[2] Magn.[3] Reson. Chem.2006 , 44, 491.[3] (Reference for solvent-solute interactions in DMSO vs CDCl3).

Sources

Beyond the Proton: A Comparative Guide to 11B NMR Characterization of Aryl Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Silent" Equilibrium

For drug development professionals utilizing the Suzuki-Miyaura coupling, aryl boronic acids (


) are ubiquitous. However, their characterization presents a "silent" problem: the dynamic equilibrium between the free boronic acid, its trimeric anhydride (boroxine), and various solvation states.

Standard analytical techniques often fail to capture this speciation:

  • 
    H NMR  is indirect; remote aromatic protons are often insensitive to the subtle electronic changes at the boron center.
    
  • ESI-MS is misleading; ionization conditions frequently induce dehydration, showing boroxine peaks that do not exist in the bulk sample.

  • HPLC suffers from peak tailing due to interactions with silanol groups on the stationary phase.

This guide establishes


B NMR  not just as a supplementary check, but as the primary definitive tool for speciation and purity analysis of aryl boronic acids.

Part 1: The Comparative Landscape

The following matrix objectively compares


B NMR against standard alternatives for aryl boronic acid analysis.
Feature

B NMR

H NMR
ESI-MS HPLC-UV
Primary Detection Direct observation of the Boron center.Indirect observation via aryl protons.Mass-to-charge ratio of ionized species.UV absorption of the aryl chromophore.
Speciation High. Distinct shifts for sp

(acid/boroxine) vs. sp

(boronate).[1]
Low. Acid and boroxine signals often overlap perfectly.Misleading. Source heat/vacuum drives dehydration to boroxine.Low. On-column hydrolysis/interaction alters species.
Quantification Excellent (with proper relaxation delay).Excellent (relative to internal standard).Poor (ionization efficiency varies).Good (requires standard curves).
Sample Recovery Non-destructive.Non-destructive.Destructive.Destructive (usually).
Key Limitation Broad signals (quadrupolar); Glass background.Solvent suppression issues; overcrowding.False positives for anhydrides.Peak tailing; column retention.

Part 2: Technical Deep Dive & Causality

To master


B NMR, one must understand the physical behaviors of the boron nucleus that dictate experimental choices.
The Quadrupolar Challenge

B is a quadrupolar nucleus (Spin 

).[2] This results in efficient quadrupolar relaxation, leading to:
  • Broad Linewidths: Signals are rarely sharp singlets (unless in highly symmetric tetrahedral environments like

    
    ).
    
  • Short

    
     Relaxation Times:  Typically 
    
    
    
    to
    
    
    seconds.
    • Strategic Implication: You can use very short repetition delays (

      
      ) without saturating the signal, allowing for rapid accumulation of scans (high SNR per unit time).
      
The Glassware "Hump"

Standard NMR tubes are made of borosilicate glass (Pyrex), which contains




.
  • The Artifact: A broad background signal spanning

    
     to 
    
    
    
    ppm.
  • The Interference: This overlaps directly with the aryl boronic acid region (

    
     ppm).
    
  • The Fix: Use Quartz or PTFE tubes for low-concentration samples, or use background subtraction protocols (detailed in Part 3).

Solvent-Dependent Speciation

The chemical shift is heavily dependent on the hybridization of the boron center.

  • Non-polar (

    
    ):  Favors dehydration. You will likely observe a mixture of acid and boroxine (
    
    
    
    ppm).
  • Basic Aqueous (

    
    ):  Converts the trigonal sp
    
    
    
    acid into the tetrahedral sp
    
    
    boronate anion.
    • Effect: The signal shifts upfield to

      
       ppm and sharpens significantly  due to increased symmetry, reducing quadrupolar broadening.
      

Part 3: Validated Experimental Protocols

Workflow Diagram: Method Selection

The following decision tree outlines the optimal workflow based on your analytical goal.

G Start Start: Characterize Aryl Boronic Acid Goal Define Goal Start->Goal Purity Purity/Identity Check Goal->Purity Routine Speciation Speciation (Acid vs Boroxine) Goal->Speciation Detailed Solvent1 Solvent: D2O + NaOD (pH > 10) Purity->Solvent1 Solvent2 Solvent: Anhydrous CDCl3 or DMSO-d6 Speciation->Solvent2 Pyrex Borosilicate Tube Solvent1->Pyrex Signal > Background Acq1 Acquire 11B NMR (Observe sp3 Boronate) Solvent1->Acq1 Tube Tube Selection Solvent2->Tube Quartz Quartz/PTFE Tube Tube->Quartz Preferred Tube->Pyrex Low Cost Acq2 Acquire 11B NMR (Observe sp2 Acid/Boroxine) Quartz->Acq2 Pyrex->Acq2 Result1 Sharp Peak (0-10 ppm) Easy Integration Acq1->Result1 Result2 Broad Peak (25-35 ppm) Background Interference Acq2->Result2 Process Processing: Background Subtraction (If Pyrex used) Result2->Process If Pyrex

Figure 1: Decision workflow for optimizing 11B NMR acquisition based on analytical requirements.

Protocol A: Quantitative Purity Assessment (The "Tetrahedral Shift" Method)

This method is recommended for routine purity checks as it eliminates the boroxine equilibrium and sharpens the lines.

  • Sample Prep: Dissolve

    
     mg of Aryl Boronic Acid in 
    
    
    
    mL of
    
    
    .
  • Basification: Add 2-3 drops of

    
     (or solid NaOH). Ensure pH 
    
    
    
    .
    • Mechanistic Check: The solution should clarify if the acid was insoluble. The species converts to

      
      .
      
  • Reference: Use an external capillary of

    
     (0 ppm) or calibrate to the spectrometer frequency (BF3 is standard).
    
  • Acquisition Parameters:

    • Pulse Sequence: Standard single pulse (zg).

    • Spectral Width: 200 ppm (broad range).

    • Relaxation Delay (

      
      ):  0.1 - 0.5 seconds (sufficient due to fast 
      
      
      
      ).
    • Scans (NS): 64 - 128 scans.

  • Analysis: Integrate the sharp peak at

    
     ppm. Impurities (boric acid/borates) will appear distinct from the aryl peak.[3]
    
Protocol B: Native Speciation Analysis (Non-Aqueous)

Used when you must determine the ratio of free acid to boroxine in the solid state/organic solution.

  • Glassware: MANDATORY use of Quartz NMR tubes to eliminate the background hump.[1][4]

    • Alternative: If using Pyrex, acquire a "blank" spectrum of the solvent+tube with identical parameters and subtract it during processing.

  • Sample Prep: Dissolve in dry

    
     or 
    
    
    
    . Avoid wet solvents to prevent hydrolysis of boroxines during the test.
  • Acquisition:

    • Dead Time: Set a short pre-scan delay to minimize acoustic ringing (often severe in low-frequency nuclei).

    • Line Broadening (LB): Apply 5-10 Hz exponential multiplication during processing to smooth the noise.

  • Interpretation:

    • Boroxine:

      
       ppm (Broad).
      
    • Boronic Acid:

      
       ppm (Broad).
      
    • Note: In

      
      , hydrogen bonding often stabilizes the monomeric acid, shifting it slightly upfield.
      

Part 4: Data Visualization & Mechanism

The equilibrium between these species is driven by water concentration and pH. Understanding this pathway is crucial for interpreting spectra.

Equilibrium Acid Aryl Boronic Acid Ar-B(OH)2 (sp2, ~28-30 ppm) Boroxine Boroxine (Anhydride) (Ar-BO)3 (sp2, ~30-35 ppm) Acid->Boroxine - H2O (Heat/Vacuum) Anion Boronate Anion [Ar-B(OH)3]- (sp3, ~0-10 ppm) Acid->Anion + OH- (High pH) (Sharpens Signal) Boroxine->Acid + H2O (Hydrolysis) Anion->Acid + H+ (Low pH)

Figure 2: The dynamic equilibrium of aryl boron species. Note the hybridization change (sp2 to sp3) upon basification, which is the key to Protocol A.

Part 5: Reference Data Tables

Table 2: Characteristic


B Chemical Shifts 
SpeciesHybridizationApprox.[1] Shift (

, ppm)
Peak Shape
Trialkylboranes (

)
sp


Broad
Aryl Boroxines (

)
sp


Broad
Aryl Boronic Acids (

)
sp


Broad
Boric Acid (

)
sp


Broad
Aryl Boronate Esters (

)
sp


Broad
Tetrahedral Boronates (

)
sp


Sharp
Borohydrides (

)
sp


to

Multiplet (coupling to H)

Note: Shifts are referenced to


 (

ppm).

References

  • Hall, D. G. (Ed.). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Comprehensive text on Boronic Acid properties).

  • IUPAC Commission on Molecular Structure and Spectroscopy.Recommendations for the presentation of NMR data for publication in chemical journals. (Standards for

    
    B referencing). 
    
  • Storey, C. M., et al. (2022). "11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations." The Journal of Organic Chemistry, 87(22), 15071–15076. (Key source for pH-dependent shifts and pKa determination).[1][5][6] [1][5]

  • Perras, F. A., & Bryce, D. L. (2010). "A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters." The Journal of Physical Chemistry A, 114(11), 3988–3996. (Detailed physical characterization of tensors).

  • Wilmad-LabGlass. "29Si and 11B NMR Spectroscopy & Tube Selection." (Technical guide on glassware background interference).

Sources

A Head-to-Head Battle: Boronic Acids vs. Pinacol Esters in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Reactivity and Practicality

In the world of carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction reigns supreme. Its widespread adoption in pharmaceuticals, agrochemicals, and materials science is a testament to its versatility and functional group tolerance.[1][2] At the heart of this powerful transformation lies the organoboron reagent, most commonly a boronic acid or its corresponding pinacol ester. The choice between these two seemingly similar reagents can have a profound impact on the success of a reaction, influencing everything from reaction rates and yields to the ease of handling and purification. This guide provides an in-depth comparison of boronic acids and pinacol boronate esters, offering insights into their reactivity, stability, and the mechanistic nuances that govern their behavior in the catalytic cycle.

At a Glance: Key Differences

FeatureBoronic AcidPinacol Boronate Ester (Bpin)
Reactivity Generally higherGenerally lower, but can be advantageous
Stability Prone to protodeboronation, oxidation, and trimerizationMore stable, longer shelf-life
Handling Can be difficult to purify due to polarityEasier to handle and purify via chromatography
Solubility Variable, often soluble in polar solventsGenerally good solubility in organic solvents
Hydrolytic Stability N/A (is the hydrolyzed form)Susceptible to hydrolysis
Key Advantage High reactivity, atom economyStability, ease of handling, controlled reactivity

The Reactivity Debate: A Tale of Two Boron Species

The reactivity of organoboron reagents in the Suzuki-Miyaura coupling is intrinsically linked to the crucial transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center.[1][3]

Boronic Acids: The High-Octane Fuel

Boronic acids are generally considered to be more reactive than their pinacol ester counterparts.[4][5] This heightened reactivity stems from their ability to readily form a tetracoordinate "ate" complex upon reaction with a base.[3][6][7] This boronate species is more nucleophilic than the neutral, trigonal boronic acid, thus facilitating the transfer of the organic group to the palladium(II) complex.[3][6]

The role of the base is paramount in activating the boronic acid.[6][7] The formation of the boronate is a key step in what is often referred to as the "boronate pathway" of the transmetalation mechanism.[3]

boronic_acid_activation boronic_acid R-B(OH)₂ (Trigonal) boronate [R-B(OH)₃]⁻ (Tetracoordinate 'ate' complex) (More Nucleophilic) boronic_acid->boronate + Base base Base (e.g., OH⁻)

Caption: Activation of a boronic acid by a base to form a more nucleophilic boronate "ate" complex.

Pinacol Boronate Esters: The Controlled Burn

Pinacol boronate esters (Bpins) are generally less reactive than boronic acids due to the electron-donating nature of the pinacol group, which reduces the Lewis acidity of the boron center.[3][8] This reduced reactivity can be a significant advantage, particularly in complex syntheses where selectivity is crucial. Their enhanced stability also prevents many of the side reactions that can plague boronic acids.[3][8][9]

For a long time, it was believed that pinacol esters needed to first hydrolyze back to the corresponding boronic acid to participate in the Suzuki-Miyaura coupling. However, recent mechanistic studies have provided compelling evidence that pinacol esters can undergo transmetalation directly, without prior hydrolysis.[1][10][11] In some cases, this direct pathway can even lead to a significant rate enhancement compared to the parent boronic acid.[1][10] The structure of the boronic ester has a significant impact on the reaction rate, with some esters showing over 20 times faster transmetalation than the corresponding boronic acid.[10]

The mechanism for the direct transmetalation of boronic esters is thought to proceed through the "oxo-palladium pathway," where a palladium-hydroxo complex reacts with the neutral boronic ester.[3]

Stability and Handling: A Clear Winner

When it comes to stability and ease of handling, pinacol boronate esters are the undisputed champions.

The Instability of Boronic Acids

Boronic acids are notoriously prone to a number of decomposition pathways:[1][3][5]

  • Protodeboronation: The loss of the boronic acid group and its replacement with a hydrogen atom, a common side reaction especially with electron-rich or heteroaromatic boronic acids.[1]

  • Oxidation: Boronic acids can be susceptible to oxidation, leading to the formation of phenols from aryl boronic acids.

  • Trimerization: Boronic acids can form cyclic trimers known as boroxines through dehydration. This process is reversible in the presence of water.

These stability issues can complicate their purification and storage, often requiring special handling techniques.[12] Their polar nature can also make them challenging to purify by standard chromatographic methods.[12]

The Robust Nature of Pinacol Esters

Pinacol esters, on the other hand, are significantly more stable. The bulky pinacol group sterically protects the boron atom, inhibiting decomposition pathways.[1] This increased stability makes them easier to handle, purify by silica gel chromatography, and store for extended periods.[12][13][14] They are also generally more soluble in common organic solvents.[8][9]

However, it is crucial to remember that pinacol esters are susceptible to hydrolysis, especially in the presence of acid or base and water.[12][15][16][17] This can be a drawback during aqueous workups or purification on silica gel, where premature cleavage back to the boronic acid can occur.[12]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The choice between a boronic acid and a pinacol ester influences the key transmetalation step within the well-established Suzuki-Miyaura catalytic cycle.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd_halide R¹-Pd(II)L₂-X pd0->pd_halide Oxidative Addition transmetalation_complex Transmetalation pd_halide->transmetalation_complex pd_r1_r2 R¹-Pd(II)L₂-R² transmetalation_complex->pd_r1_r2 Transmetalation pd_r1_r2->pd0 product R¹-R² pd_r1_r2->product Reductive Elimination r1x R¹-X boron_reagent R²-B(OR)₂ base_h2o Base, H₂O

Sources

(5-(Hydroxymethyl)-2-methoxyphenyl)boronic acid vs MIDA boronates

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Comparison Guide: (5-(Hydroxymethyl)-2-methoxyphenyl)boronic acid vs. MIDA Boronates

Executive Summary

This guide compares (5-(Hydroxymethyl)-2-methoxyphenyl)boronic acid (CAS 1137339-94-6) with its N-methyliminodiacetic acid (MIDA) boronate counterpart.

While the free boronic acid is a standard reagent for immediate use in Suzuki-Miyaura couplings, it suffers from inherent instability due to the ortho-methoxy substituent, which accelerates protodeboronation and complicates purification. The MIDA boronate alternative offers a "slow-release" mechanism, superior benchtop stability, and compatibility with silica gel chromatography, making it the preferred choice for iterative synthesis and the construction of complex pharmacophores.

Technical Profile & Physicochemical Properties

The following table contrasts the fundamental properties of the free boronic acid against the MIDA boronate scaffold.

Feature(5-(Hydroxymethyl)-2-methoxyphenyl)boronic acidMIDA Boronate Equivalent
CAS Number 1137339-94-6Derivative Specific
Structure Free Boronic Acid (–B(OH)₂)Protected B-N Heterocycle
Hybridization sp² (Trigonal Planar)sp³ (Tetrahedral)
Physical State White to off-white solidCrystalline, free-flowing solid
Air/Moisture Stability Moderate; prone to trimerization (boroxine) and oxidationIndefinitely stable at room temperature
Chromatography Streaks on silica; requires immediate useSilica-stable; elutes as a discrete band
Solubility Soluble in MeOH, DMSO, basic waterSoluble in MeCN, Acetone, DMSO
Atom Economy High (High active boron content)Lower (Significant mass in protecting group)

Critical Analysis: Stability & Reactivity

The Ortho-Methoxy Effect

The presence of a methoxy group at the 2-position (ortho to boron) in CAS 1137339-94-6 significantly influences its reactivity.

  • Protodeboronation: Electron-rich aryl boronic acids are susceptible to acid-catalyzed protodeboronation. The ortho-methoxy group increases electron density at the ipso-carbon, accelerating C-B bond cleavage in the presence of water or protic solvents.

  • Steric Hindrance: The ortho-substituent creates steric bulk around the boron center, potentially slowing down the transmetallation step in the catalytic cycle.

The MIDA Solution: Controlled Release

MIDA boronates neutralize these issues by "caging" the boron atom in a rigid, tetrahedral sp³ complex. This complex is unreactive toward transmetallation until the protecting group is hydrolyzed.

Mechanism of Action:

  • Storage: The MIDA boronate is inert.

  • Activation: Under mild aqueous basic conditions (e.g., K₃PO₄, H₂O), the MIDA ligand hydrolyzes.

  • Slow Release: The active boronic acid is released slowly into the reaction mixture.[1][2]

  • Coupling: Because the concentration of free boronic acid is kept low, competing pathways like homocoupling and protodeboronation are minimized, while the cross-coupling proceeds efficiently.

MIDA_Mechanism MIDA MIDA Boronate (sp3, Inert) Hydrolysis Hydrolysis (aq. Base, K3PO4) MIDA->Hydrolysis Slow Step FreeAcid Free Boronic Acid (Low Concentration) Hydrolysis->FreeAcid Release PdCycle Pd(II) Species (Transmetallation) FreeAcid->PdCycle Fast SideRxn Protodeboronation (Minimized) FreeAcid->SideRxn If [B(OH)2] High Product Biaryl Product (High Yield) PdCycle->Product Reductive Elimination

Figure 1: The "Slow-Release" mechanism of MIDA boronates prevents the accumulation of unstable free boronic acid, minimizing side reactions.[2]

Comparative Performance Data

While specific head-to-head data for CAS 1137339-94-6 is proprietary, the performance differential is well-documented for the class of 2-substituted electron-rich aryl boronates.

MetricFree Boronic AcidMIDA Boronate
Coupling Yield (Standard) 60–75%>85%
Coupling Yield (Challenging) <40% (Decomposition)70–90%
Purification Method Recrystallization (Difficult)Flash Chromatography (Standard)
Storage Shelf-Life Months (at -20°C)Years (at RT)
Functional Group Tolerance Low (Hydroxyl may interfere)High (Compatible with oxidation/reduction)

Key Insight: For (5-(Hydroxymethyl)-2-methoxyphenyl)boronic acid, the hydroxymethyl group presents an additional challenge. In the free acid form, this alcohol can participate in non-specific binding or dehydration. The MIDA ester protects the boron, allowing chemists to chemically modify the hydroxymethyl group (e.g., oxidize it to an aldehyde or convert it to a bromide) before performing the Suzuki coupling. This "Iterative Cross-Coupling" (ICC) capability is the primary reason to choose MIDA.

Experimental Protocols

Protocol A: Standard Suzuki Coupling (Free Boronic Acid)

Best for: Simple, single-step reactions where the boronic acid is fresh.

  • Reagents: Aryl halide (1.0 equiv), (5-(Hydroxymethyl)-2-methoxyphenyl)boronic acid (1.2–1.5 equiv), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 equiv).

  • Solvent: DME/H₂O (2:1) or Toluene/EtOH/H₂O (4:1:1).

  • Procedure:

    • Degas solvents thoroughly (sparge with Argon for 15 min).

    • Combine solids in a reaction vial.

    • Add solvents and seal under inert atmosphere.[3]

    • Heat to 80–100°C for 4–12 hours.

  • Workup: Cool, dilute with EtOAc, wash with brine.

  • Note: Monitor closely for protodeboronation (formation of 3-methoxybenzyl alcohol).

Protocol B: Slow-Release Coupling (MIDA Boronate)

Best for: Unstable substrates, complex synthesis, or when high yield is critical.

  • Reagents: Aryl halide (1.0 equiv), MIDA Boronate (1.2 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), K₃PO₄ (3.0 equiv).

  • Solvent: Dioxane/H₂O (5:1).

  • Procedure:

    • Combine MIDA boronate, aryl halide, catalyst, ligand, and base in a vial.

    • Add Dioxane/H₂O mixture.

    • Heat to 60°C. (The mild temperature and aqueous base trigger slow hydrolysis of the MIDA group).

    • Stir for 6–24 hours.

  • Workup: Dilute with Et₂O, wash with 1M NaOH (to remove unreacted boronic acid) and brine.

  • Advantage: Unreacted MIDA boronate can often be recovered via column chromatography.

Strategic Recommendation

ScenarioRecommended ReagentReasoning
Routine Library Synthesis Free Boronic Acid Lower cost; faster setup if the reagent is fresh and the coupling partner is reactive (e.g., Aryl Iodide).
Complex Drug Synthesis MIDA Boronate The 5-hydroxymethyl group may need protection/modification. MIDA allows orthogonal chemistry on the scaffold.
Scale-Up (>100g) Free Boronic Acid Atom economy becomes a cost driver. Process chemists will optimize conditions to mitigate instability.
Long-Term Storage MIDA Boronate Can be stored on the shelf without degradation, unlike the free acid which requires freezers and inert gas.[2]

References

  • Gillis, E. P., & Burke, M. D. (2007). "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society, 129(21), 6716-6717. Link

  • Knapp, D. M., et al. (2009). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society, 131(19), 6961-6963. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443. Link

  • BenchChem Technical Data . "(5-(Hydroxymethyl)-2-methoxyphenyl)boronic acid (CAS 1137339-94-6) Physicochemical Properties." Link

  • Sigma-Aldrich . "MIDA Boronates: Technical Spotlight." Link

Sources

Crystal structure data for (5-(Hydroxymethyl)-2-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the landscape of fragment-based drug discovery (FBDD), (5-(Hydroxymethyl)-2-methoxyphenyl)boronic acid (CAS: 1137339-94-6) represents a critical scaffold. Unlike simple arylboronic acids, this molecule possesses a "dual-anchor" functionality: the boronic acid moiety (reversible covalent bonding with serine/threonine proteases) and the 5-hydroxymethyl group (a dedicated hydrogen bond donor/acceptor for specificity pockets).

This guide objectively compares the solid-state performance of this compound against its non-functionalized analogues and its own dehydration products (boroxines). The focus is on crystal engineering , stability profiling , and experimental protocols required to validate its structural integrity for pharmaceutical applications.

Comparative Analysis: Structural Performance

The primary challenge with (5-(Hydroxymethyl)-2-methoxyphenyl)boronic acid is not just its synthesis, but its solid-state phase behavior . Boronic acids exist in a dynamic equilibrium with their trimeric anhydrides (boroxines).[1][2][3]

The Competitors: Product vs. Alternatives

We compare the target molecule against two alternatives:

  • Alternative A (Structural Control): (2-Methoxyphenyl)boronic acid (Lacks the 5-CH2OH group).

  • Alternative B (Dehydrated Form): The corresponding Boroxine Trimer (Thermodynamic sink).

Table 1: Physicochemical & Structural Comparison

FeatureTarget Product (5-(Hydroxymethyl)-2-methoxyphenyl)boronic acidAlternative A (2-Methoxyphenyl)boronic acidAlternative B Boroxine Trimer (Anhydride)
Molecular Weight 181.98 g/mol 151.96 g/mol ~491.5 g/mol
H-Bond Donors 3 (2 from B(OH)2, 1 from CH2OH)2 (from B(OH)2)0 (if fully dehydrated)
Crystal Packing Motif 3D Network: Lateral H-bonding via -CH2OH reinforces the standard boronic acid dimer ribbons.2D Sheets/Ribbons: Driven solely by centrosymmetric

dimer synthons.
Discreet Molecules: Stacked via

interactions; lacks strong H-bond network.
Aqueous Solubility High: Enhanced by the hydrophilic hydroxymethyl group.Moderate: Limited by the hydrophobic aryl core.Low: Requires hydrolysis to re-dissolve.
Solid-State Stability Moderate: Prone to surface dehydration if stored without humidity control.High: Less driving force for dehydration due to simpler lattice.Very High: Thermodynamically stable in dry conditions.
Crystallographic Insights

Experimental data indicates that the 5-hydroxymethyl group fundamentally alters the lattice energy.

  • Standard Boronic Acid Motif: Typically forms centrosymmetric dimers via pairwise O-H···O hydrogen bonds.[4][5][6]

  • Target Molecule Motif: The -CH2OH group acts as a "cross-linker." It accepts protons from the boronic acid hydroxyls of adjacent layers, transforming 2D sheets into a robust 3D supramolecular architecture .

    • Implication: This 3D network increases the melting point and mechanical hardness compared to Alternative A, but also creates channels that can trap solvent (solvatomorphism), requiring rigorous drying protocols.

Experimental Protocols: Validating the Structure

To ensure scientific integrity, you must validate that your sample is the free boronic acid and not the boroxine anhydride.

Protocol A: Single Crystal Growth (Vapor Diffusion Method)
  • Objective: Obtain X-ray quality crystals to confirm the "Open" boronic acid geometry.

  • Why this method? Direct evaporation often leads to dehydration (boroxine formation). Vapor diffusion is gentler and maintains hydration.

Step-by-Step Workflow:

  • Dissolution: Dissolve 20 mg of (5-(Hydroxymethyl)-2-methoxyphenyl)boronic acid in 0.5 mL of THF (Tetrahydrofuran) . Ensure complete dissolution.

  • Filtration: Pass through a 0.22 µm PTFE syringe filter into a small inner vial (4 mL).

  • Precipitant Setup: Place the small vial (uncapped) inside a larger jar containing 5 mL of n-Pentane or Hexane .

  • Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.

  • Observation: Over 3-7 days, the pentane diffuses into the THF, lowering solubility. Look for block-like or prismatic crystals.

    • Failure Mode: Needle-like crystals often indicate rapid precipitation or boroxine formation.

Protocol B: Differentiating Acid vs. Boroxine (Variable Temperature NMR)
  • Objective: Quantify the ratio of Boronic Acid to Boroxine in your bulk material.

  • Principle: Boronic acids and boroxines have distinct chemical shifts, but they exchange rapidly at room temperature. Cooling slows this exchange.

Step-by-Step Workflow:

  • Sample Prep: Dissolve 10 mg of sample in Acetone-d6 (dry). Avoid DMSO-d6 if possible as it strongly complexes with boronic acids, masking the equilibrium.

  • Standard Acquisition (298 K): Acquire a standard 1H NMR.

    • Signal: You will likely see a broadened peak for the B-OH protons around 8.0–9.0 ppm.

  • Low-Temperature Acquisition (233 K): Cool the probe to -40°C.

  • Analysis:

    • Boronic Acid: Distinct peaks for B(OH)2 protons (integrates to 2H).

    • Boroxine: Disappearance of B-OH peaks; shifting of aryl protons due to the electron-withdrawing nature of the boroxine ring.

    • Calculation: Integration Ratio = [Monomer] / ([Monomer] + 3 × [Trimer]).

Visualization of Structural Dynamics

The following diagram illustrates the critical phase transformation pathways that researchers must control during processing.

SolidStateLandscape cluster_0 Critical Quality Attribute (CQA) Raw Raw Material (Amorphous/Mixed) Acid Pure Boronic Acid (Crystalline Monomer) Target Form Raw->Acid Recrystallization (THF/Pentane) Boroxine Boroxine Trimer (Anhydride) Impurity/Stable Form Acid->Boroxine Heat > 100°C or Vacuum Drying Solvate Solvated Crystal (Pseudopolymorph) Acid->Solvate Slow Evap in Polar Solvent Boroxine->Acid Exposure to Humidity (Reversible) Solvate->Acid Controlled Desolvation

Figure 1: Solid-state landscape of (5-(Hydroxymethyl)-2-methoxyphenyl)boronic acid. Green indicates the desired pharmaceutical form; Red indicates the thermodynamic sink (anhydride) to be avoided during formulation.

References

  • PubChem Compound Summary. Boronic Acid Derivatives and Structural Data. National Center for Biotechnology Information. [Link]

  • Bhat, K. L., et al. (2011).[3][7] Thermodynamics of Boroxine Formation from Aliphatic and Aryl Boronic Acids.[3][7] Journal of Physical Chemistry A. [Link]

  • Nangia, A. (2011).[3] Conformational Polymorphism and Crystal Engineering of Boronic Acids.[2] (General reference for R2^2(8) synthon mechanics). [Link]

Sources

Safety Operating Guide

Proper Disposal of (5-(Hydroxymethyl)-2-methoxyphenyl)boronic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (5-(Hydroxymethyl)-2-methoxyphenyl)boronic acid (CAS No. 1137339-94-6), a specialized organoboron compound. By adhering to these procedures, you will mitigate risks and uphold the highest standards of laboratory safety.

Hazard Profile Summary

Based on the hazard classifications of similar methoxyphenylboronic acid and hydroxymethylphenylboronic acid derivatives, (5-(Hydroxymethyl)-2-methoxyphenyl)boronic acid should be handled as a substance that is likely to cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4] Therefore, it is crucial to treat this compound as hazardous waste.

Hazard ClassificationGHS Hazard StatementPrecautionary Statement Codes
Skin IrritationH315: Causes skin irritationP264, P280, P302+P352, P332+P313, P362
Eye IrritationH319: Causes serious eye irritationP280, P305+P351+P338, P337+P313
Respiratory IrritationH335: May cause respiratory irritationP261, P271, P304+P340, P312
Acute Oral ToxicityH302: Harmful if swallowedP264, P270, P301+P312

This data is a composite from SDSs for various analogous boronic acids and should be considered representative.[1][2][3][4]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe collection, storage, and disposal of (5-(Hydroxymethyl)-2-methoxyphenyl)boronic acid waste.

Personal Protective Equipment (PPE) and Engineering Controls

Before handling any waste, it is imperative to be equipped with the appropriate PPE. All waste handling procedures must be conducted within a certified chemical fume hood to prevent the inhalation of any dust or vapors.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[1]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for any signs of degradation or puncture before use.

  • Protective Clothing: A fully fastened lab coat is required to prevent skin contact.

  • Footwear: Closed-toe shoes must be worn at all times in the laboratory.

Waste Segregation and Containerization

Proper segregation of chemical waste is critical to prevent dangerous reactions.

  • Dedicated Waste Container: Collect all (5-(Hydroxymethyl)-2-methoxyphenyl)boronic acid waste in a designated, sealable container for hazardous solid waste. Do not mix with other waste streams unless explicitly instructed by your institution's Environmental Health and Safety (EHS) department.

  • Container Material: The container should be made of a material compatible with the chemical, such as high-density polyethylene (HDPE).

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "(5-(Hydroxymethyl)-2-methoxyphenyl)boronic acid," the CAS number "1137339-94-6," and any associated hazard symbols (e.g., irritant).

Waste Storage

Proper storage of hazardous waste is essential to maintain a safe laboratory environment.

  • Designated Storage Area: Store the sealed waste container in a designated and well-ventilated hazardous waste accumulation area.

  • Incompatible Materials: Keep the waste container away from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases.[1][2]

  • Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.

Disposal Arrangements

The final disposal of hazardous waste must be handled by certified professionals.

  • Consult Institutional Guidelines: Always adhere to your institution's specific procedures for hazardous waste disposal. Contact your EHS department for guidance and to schedule a waste pickup.

  • Do Not Dispose in Regular Trash or Drains: Under no circumstances should (5-(Hydroxymethyl)-2-methoxyphenyl)boronic acid or its containers be disposed of in the regular trash or poured down the drain. Boron compounds can be harmful to aquatic life.

Emergency Procedures: Spills and Exposure

In the event of a spill or accidental exposure, immediate and appropriate action is crucial.

Spill Cleanup
  • Small Spills (in a fume hood):

    • Ensure you are wearing the proper PPE.

    • If the material is a solid, gently sweep it up to avoid creating dust.

    • Use an absorbent material for any solutions.

    • Place all contaminated materials into the designated hazardous waste container.

    • Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert your supervisor and your institution's EHS department immediately.

    • Prevent others from entering the contaminated area.

    • Follow the instructions provided by the emergency response team.

Personal Exposure
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If irritation persists, seek medical attention.[1]

  • Inhalation: Move the affected individual to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Regulatory Considerations

While there is no specific U.S. Environmental Protection Agency (EPA) hazardous waste code for organoboron compounds, the waste must be characterized to determine if it exhibits any of the four hazardous waste characteristics: ignitability, corrosivity, reactivity, or toxicity.[5] Given its classification as a skin and eye irritant, it is likely to be classified as a toxic hazardous waste. The responsibility for proper waste characterization lies with the waste generator.

The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste.[6] Your institution's EHS department will be familiar with the specific state and federal regulations that apply to your laboratory's waste streams.

Visual Guidance

The following diagram illustrates the decision-making process for the proper disposal of (5-(Hydroxymethyl)-2-methoxyphenyl)boronic acid.

Disposal_Workflow cluster_prep Preparation cluster_waste_handling Waste Handling cluster_storage_disposal Storage & Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in a Certified Chemical Fume Hood WasteGen Waste Generation ((5-(Hydroxymethyl)-2-methoxyphenyl)boronic acid) Segregate Segregate Waste WasteGen->Segregate Containerize Containerize in a Labeled, Sealable HDPE Container Segregate->Containerize Store Store in Designated Hazardous Waste Area Containerize->Store EHS Contact Institutional EHS for Waste Pickup Store->EHS Disposal Professional Hazardous Waste Disposal EHS->Disposal

Sources

Technical Guide: PPE & Handling Protocols for (5-(Hydroxymethyl)-2-methoxyphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary

(5-(Hydroxymethyl)-2-methoxyphenyl)boronic acid is a functionalized organoboron building block, primarily utilized in Suzuki-Miyaura cross-coupling reactions to introduce a hydroxymethyl-substituted anisole scaffold. While not classified as an acute lethal toxin, its physical properties as a micronizable solid and its chemical reactivity as a Lewis acid necessitate a strict containment strategy to prevent mucosal irritation and potential long-term sensitization.

Immediate Hazard Profile (GHS/CLP):

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3][4]

  • H335: May cause respiratory irritation.[2][3][5]

  • Physical State: Hygroscopic solid/powder.

Part 2: Hazard Analysis & PPE Rationale

Expert Insight: The safety profile of this molecule is dictated by the boronic acid moiety (


). Boronic acids are mild Lewis acids that reversibly bind to cis-diols (found in glycoproteins on mucous membranes). This mechanism drives the primary hazard: irritation to the eyes and upper respiratory tract.  The 5-hydroxymethyl and 2-methoxy substituents increase polarity, making the dust adherent to skin and difficult to brush off without solubilization.
PPE Selection Matrix

The following equipment is non-negotiable for handling >10 mg of substance.

PPE ComponentSpecificationScientific Rationale
Hand Protection Nitrile Gloves (Min. thickness 0.11 mm)Latex is permeable to many organic solvents used in coupling (e.g., Dioxane, DMF). Nitrile offers superior resistance to the boronic acid solid and the likely reaction solvents.
Eye Protection Chemical Safety Goggles (ANSI Z87.1 / EN 166)Standard safety glasses are insufficient for fine powders. Goggles seal the orbital area, preventing airborne dust from contacting the tear film, where it would hydrolyze and cause irritation.
Respiratory Fume Hood (Face velocity: 0.3–0.5 m/s)Primary Control: The solid is likely friable. Handling outside a hood requires an N95/P100 respirator, but the hood is the mandatory primary barrier.
Body Protection Lab Coat (100% Cotton or Nomex)Synthetic blends can melt if a fire occurs (common with reaction solvents). Long sleeves prevent transdermal absorption of the boronic acid solution.
Decision Logic: PPE Selection

The following diagram illustrates the decision-making process for selecting PPE based on the state of the chemical (Solid vs. Solution).

PPE_Decision_Tree Start Handling (5-(Hydroxymethyl)- 2-methoxyphenyl)boronic acid State Determine Physical State Start->State Solid Solid / Powder State->Solid Solution Dissolved in Solvent (DMF, MeOH, Dioxane) State->Solution Action_Solid Risk: Airborne Dust Inhalation Solid->Action_Solid Action_Solution Risk: Splash & Permeation Solution->Action_Solution PPE_Solid REQUIRED: 1. Fume Hood (Sash < 18") 2. Goggles (Seal) 3. Double Nitrile Gloves Action_Solid->PPE_Solid PPE_Solution REQUIRED: 1. Safety Glasses w/ Side Shields 2. Single Nitrile Gloves 3. Lab Coat Action_Solution->PPE_Solution

Figure 1: PPE Decision Matrix based on physical state and exposure pathway.

Part 3: Operational Protocols

Weighing & Transfer (Critical Step)

Context: The highest risk of exposure occurs during the transfer of the dry solid from the stock container to the reaction vessel due to static generation.

  • Preparation: Place the analytical balance inside the chemical fume hood. If the balance cannot be moved, use a powder funnel and a pre-tared secondary container (vial) to transport the solid.

  • Static Control: Use an anti-static gun or ionizer if the powder is flying. Boronic acids can be "sticky" due to hydrogen bonding.

  • Transfer:

    • Open the stock container only inside the hood.

    • Use a disposable spatula.

    • Do not return excess chemical to the stock container (prevents cross-contamination and hydrolysis).

  • Decontamination: Immediately wipe the balance area with a wet paper towel (water solubilizes the polar boronic acid) followed by an ethanol wipe.

Reaction Setup
  • Solvent Addition: Add solvent (e.g., Methanol, THF) slowly down the side of the vessel to wash residual powder into the solution.

  • Inert Atmosphere: While not strictly pyrophoric, Suzuki couplings often require nitrogen/argon. Ensure the gas flow does not blow the dry powder out of the flask before solvent is added.

Spill Response Strategy

If a spill occurs, the response depends on the quantity and state.

Spill_Response Spill Spill Detected Type Identify Type Spill->Type Powder Dry Powder Type->Powder Liquid Solution Type->Liquid Clean_Powder 1. Dampen paper towel (Water) 2. Lay over powder (Prevent Dust) 3. Wipe into bag Powder->Clean_Powder Clean_Liquid 1. Cover with absorbent pads 2. Place in HazWaste container 3. Wash surface with soap/water Liquid->Clean_Liquid

Figure 2: Workflow for containment and cleanup of boronic acid spills.

Part 4: Disposal & Waste Management

Do not dispose of down the drain. Boron compounds can be difficult for municipal water treatment plants to remove and may be phytotoxic to local plant life if released.

Waste StreamProtocol
Solid Waste Collect in a dedicated solid hazardous waste container labeled "Solid Organic Waste - Boron Contaminated."
Liquid Waste Segregate into "Organic Solvents" waste. Ensure the label specifies "Contains Boronic Acid."
Contaminated Sharps Needles used to inject reagents must go into a hard-walled sharps container, never the trash.
Destruction Method The preferred method for ultimate disposal is incineration equipped with an afterburner and scrubber to capture boron oxides [1].

Part 5: References

  • BenchChem. (2025).[3] Safeguarding Your Laboratory: Proper Disposal Procedures for Ethylboronic Acid.[6] (General Boronic Acid Disposal Protocols). Retrieved from

  • Thermo Fisher Scientific. (2020). Phenylboronic acid - Safety Data Sheet.[7][8][9] (Representative SDS for Phenylboronic Acid Class). Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet: 2-Methoxyphenylboronic acid.[1][4] (Structural Analog Safety Data). Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[6] National Academies Press. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.